L-Cystine-3,3'-13C2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H12N2O4S2 |
|---|---|
Molecular Weight |
242.3 g/mol |
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxy(113C)ethyl]disulfanyl](313C)propanoic acid |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1/i1+1,2+1 |
InChI Key |
LEVWYRKDKASIDU-IPSUFKGASA-N |
Isomeric SMILES |
[13CH2]([C@@H](C(=O)O)N)SS[13CH2][C@@H](C(=O)O)N |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
L-Cystine-3,3'-13C2: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-Cystine-3,3'-13C2 is a stable isotope-labeled form of the amino acid L-cystine. In this isotopologue, the two carbon atoms at the 3 and 3' positions of the two cysteine residues that form cystine are replaced with the heavy isotope of carbon, ¹³C. This labeling makes it an invaluable tool in a variety of research applications, particularly in quantitative proteomics and metabolomics, where it serves as an internal standard for mass spectrometry-based analyses. Its chemical and physical properties are nearly identical to its unlabeled counterpart, allowing it to mimic the behavior of endogenous L-cystine in biological systems.
Core Applications
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the precise and accurate quantification of L-cystine in complex biological matrices such as plasma, urine, and cell culture media.[1] It is also utilized in metabolic flux analysis to trace the metabolic fate of cystine and its constituent cysteine molecules in various biochemical pathways.[1]
Physicochemical and Quantitative Data
A summary of the key physicochemical and quantitative data for this compound is presented in the tables below.
Table 1: General Properties
| Property | Value | Reference |
| Chemical Formula | C₄¹³C₂H₁₂N₂O₄S₂ | [2] |
| Molecular Weight | 242.28 g/mol | [3][4] |
| Labeled CAS Number | 2483736-13-4 | |
| Unlabeled CAS Number | 56-89-3 | |
| Isotopic Purity | ≥99% | |
| Chemical Purity | ≥98% | |
| Appearance | White to off-white powder | N/A |
| Storage | Store at 2-8°C | N/A |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in quantitative analysis.
Isotope Dilution Mass Spectrometry for L-Cystine Quantification
This protocol describes a general workflow for the quantification of L-cystine in human plasma using this compound as an internal standard via LC-MS/MS.
1. Sample Preparation:
-
Standard and Internal Standard Preparation:
-
Prepare a stock solution of unlabeled L-cystine at a concentration of 1 mg/mL in 0.1 M HCl.
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in 0.1 M HCl.
-
From these stock solutions, prepare a series of calibration standards by serially diluting the unlabeled L-cystine stock solution and spiking a fixed concentration of the this compound internal standard into each calibrator and quality control (QC) sample.
-
-
Plasma Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the this compound internal standard working solution.
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-5.1 min: 50% to 95% B
-
5.1-7 min: 95% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-cystine: Q1: 241.0 m/z, Q3: 152.0 m/z
-
This compound: Q1: 243.0 m/z, Q3: 153.0 m/z
-
-
Collision Energy: Optimized for the specific instrument, typically around 15-25 eV.
-
Other Parameters: Optimize source temperature, gas flows, and ion optics for maximum signal intensity.
-
3. Data Analysis:
-
Integrate the peak areas for both the analyte (L-cystine) and the internal standard (this compound) for each sample and standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled L-cystine standards.
-
Determine the concentration of L-cystine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Workflows
L-Cystine Transport and Role in Glutathione Synthesis
L-cystine is transported into the cell primarily through the xCT transporter (system xc-), an antiporter that exchanges extracellular cystine for intracellular glutamate. Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine by the thioredoxin reductase system or by glutathione itself. L-cysteine is a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). The synthesis of GSH occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).
Experimental Workflow for Quantitative Analysis
The general workflow for using this compound as an internal standard in a quantitative LC-MS/MS experiment involves several key steps, from sample preparation to data analysis.
References
An In-depth Technical Guide to L-Cystine-3,3'-13C2: Molecular Weight and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-Cystine-3,3'-13C2, a stable isotope-labeled form of the amino acid L-Cystine. The incorporation of two Carbon-13 isotopes at the 3 and 3' positions offers a valuable tool for a range of scientific applications, including metabolic flux analysis, quantitative proteomics, and as an internal standard in mass spectrometry-based assays. This document details the molecular weight specifications, a theoretical experimental protocol for its characterization, and the associated data presented in a clear, structured format.
Molecular Profile and Isotopic Enrichment
L-Cystine is a dimeric amino acid formed by the oxidation of two cysteine residues, linked by a disulfide bond. Its chemical formula is C₆H₁₂N₂O₄S₂. In this compound, two naturally abundant Carbon-12 atoms are replaced with the stable isotope Carbon-13. This isotopic substitution is crucial for its utility in tracer studies and as a standard for quantification.
Data Summary: Molecular Weight and Isotopic Composition
The following table summarizes the key quantitative data for both standard L-Cystine and its isotopically labeled counterpart.
| Parameter | Standard L-Cystine | This compound |
| Molecular Formula | C₆H₁₂N₂O₄S₂ | (¹³C)₂(¹²C)₄H₁₂N₂O₄S₂ |
| Monoisotopic Mass (Da) | 239.0184 | 241.0251 |
| Average Molecular Weight ( g/mol ) | 240.30[1][2][3][4] | 242.32 |
Note: The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, ³²S). The average molecular weight accounts for the natural abundance of all stable isotopes. The isotope mass of Carbon-13 is approximately 13.003354835 Da.
Experimental Protocol: Molecular Weight Verification by Mass Spectrometry
The precise molecular weight of this compound can be experimentally verified using high-resolution mass spectrometry. The following protocol outlines a typical workflow for this analysis.
Objective: To confirm the molecular weight and isotopic enrichment of this compound using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.
Materials:
-
This compound sample
-
Standard L-Cystine (for comparison)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
High-resolution ESI-TOF mass spectrometer
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a solvent mixture of 50:50 water:acetonitrile with 0.1% formic acid.
-
Prepare a corresponding stock solution of standard L-Cystine.
-
Perform serial dilutions to a final concentration of 1 µg/mL for direct infusion.
-
-
Instrumentation Setup:
-
Calibrate the ESI-TOF mass spectrometer using a standard calibration mixture to ensure high mass accuracy.
-
Set the instrument to positive ion mode.
-
Key parameters:
-
Capillary voltage: 3.5 kV
-
Sampling cone voltage: 30 V
-
Source temperature: 120 °C
-
Desolvation temperature: 350 °C
-
Desolvation gas flow: 600 L/hr
-
Mass range: m/z 50-500
-
-
-
Data Acquisition:
-
Introduce the prepared sample solution into the mass spectrometer via direct infusion at a flow rate of 10 µL/min.
-
Acquire data for 2 minutes to obtain a stable signal and sufficient spectral averaging.
-
Acquire data for the standard L-Cystine under identical conditions for comparison.
-
-
Data Analysis:
-
Process the acquired mass spectra to identify the protonated molecular ion [M+H]⁺.
-
For standard L-Cystine, the expected m/z for [M+H]⁺ is approximately 241.0257.
-
For this compound, the expected m/z for [M+H]⁺ is approximately 243.0324.
-
Calculate the mass difference between the observed and theoretical m/z values to determine the mass accuracy.
-
Analyze the isotopic pattern to confirm the incorporation of two ¹³C atoms.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the molecular weight verification of this compound.
Caption: Workflow for Molecular Weight Verification of this compound.
Signaling Pathway Context
While L-Cystine itself is not a signaling molecule, its constituent, cysteine, is a precursor to several important biological molecules, including the major intracellular antioxidant, glutathione. The availability of cysteine can be a rate-limiting step in glutathione synthesis. The diagram below illustrates this simplified relationship.
Caption: Simplified pathway of L-Cystine uptake and its role in Glutathione synthesis.
References
L-Cystine-3,3'-13C2: A Technical Guide for Researchers
CAS Number: 2483736-13-4
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the isotopically labeled amino acid, L-Cystine-3,3'-13C2. This document provides key data, experimental protocols, and visual workflows to facilitate its application in advanced research.
Core Compound Data
This compound is a stable isotope-labeled version of the dimeric amino acid L-Cystine, where the two carbon atoms at the 3 and 3' positions are replaced with the heavy isotope carbon-13. This labeling makes it an invaluable tool for tracing and quantifying metabolic pathways and protein dynamics without altering the biochemical properties of the molecule.
| Property | Value | Source(s) |
| CAS Number | 2483736-13-4 | [1][2] |
| Labeled CAS Number | 2483736-13-4 | [1][2] |
| Unlabeled CAS Number | 56-89-3 | [1] |
| Molecular Formula | C4[13C]2H12N2O4S2 | |
| Molecular Weight | 242.28 g/mol | |
| Chemical Purity | ≥98% | |
| Isotopic Enrichment | ≥99% for 13C | |
| Synonyms | (-)-Cystine-3,3'-13C2, [R-(R,R)]-3,3′-Dithiobis[2-aminopropanoic acid]-3,3'-13C2, Oxidized L-cysteine-3,3'-13C2 | |
| Primary Applications | Biomolecular NMR, Metabolism, Metabolomics, Proteomics, Metabolic Flux Analysis (MFA) | |
| Storage | Room temperature, protected from light and moisture. |
Role in Cellular Metabolism and Signaling
L-Cystine plays a critical role in cellular homeostasis. It is the oxidized, dimeric form of cysteine and a key source of intracellular cysteine, which is a precursor for the synthesis of glutathione (GSH), a major antioxidant. The availability of intracellular cysteine is a rate-limiting factor for GSH synthesis and is crucial for protecting cells from oxidative stress and a form of regulated cell death known as ferroptosis.
Ferroptosis Signaling Pathway
Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. The cystine/glutamate antiporter (system Xc-) imports extracellular cystine, which is then reduced to cysteine. Cysteine is subsequently used to synthesize GSH, which is a cofactor for glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. Inhibition of system Xc- or depletion of cystine leads to GSH depletion, GPX4 inactivation, and the accumulation of lipid reactive oxygen species (ROS), ultimately resulting in ferroptotic cell death.
References
The Biological Role of 13C Labeled L-Cystine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has become an indispensable tool in modern biological and biomedical research, enabling the precise tracking of metabolic pathways and the quantification of molecular dynamics. Among the various stable isotopes utilized, Carbon-13 (¹³C) offers a robust and non-radioactive means to trace the fate of carbon atoms within biological systems. This technical guide focuses on the applications and methodologies surrounding the use of ¹³C labeled L-Cystine, a pivotal molecule in cellular metabolism, protein synthesis, and redox homeostasis.
L-Cystine, the oxidized dimer of the amino acid L-Cysteine, plays a central role in numerous physiological and pathological processes. By employing ¹³C labeled L-Cystine, researchers can unravel the intricate details of its metabolism, providing critical insights for drug development, diagnostics, and a deeper understanding of cellular function. This guide will provide an in-depth overview of the biological significance of ¹³C L-Cystine, detailed experimental protocols, quantitative data presentation, and visualizations of key pathways and workflows.
Core Biological Roles and Applications of ¹³C Labeled L-Cystine
The primary utility of ¹³C labeled L-Cystine lies in its function as a metabolic tracer. Once introduced into a biological system, the ¹³C atoms can be tracked as the L-Cystine is taken up by cells, reduced to L-Cysteine, and incorporated into various biomolecules. This allows for the precise measurement of metabolic fluxes and the elucidation of pathway dynamics.
Metabolic Tracing and Flux Analysis
¹³C L-Cystine is extensively used in metabolic flux analysis (MFA) to quantify the rates of metabolic reactions. By measuring the incorporation of ¹³C into downstream metabolites, researchers can build comprehensive models of cellular metabolism.[1][2] This is particularly valuable in understanding how metabolic pathways are rewired in disease states such as cancer.
Key Applications:
-
Glutathione (GSH) Synthesis: L-Cysteine is a rate-limiting precursor for the synthesis of glutathione, a major intracellular antioxidant.[3] Tracing ¹³C from L-Cystine into the glutathione pool allows for the quantification of GSH synthesis and turnover rates, providing insights into cellular redox status and oxidative stress responses.
-
Protein Synthesis: L-Cysteine is one of the 20 proteinogenic amino acids. By tracking the incorporation of ¹³C-labeled L-Cysteine into proteins, the rates of protein synthesis and degradation can be determined.[4]
-
Taurine and Hydrogen Sulfide (H₂S) Production: L-Cysteine is a precursor for other biologically important molecules, including taurine and the signaling molecule hydrogen sulfide. ¹³C L-Cystine can be used to trace the metabolic pathways leading to these compounds.
Drug Development and Target Validation
In the realm of drug development, ¹³C L-Cystine serves as a powerful tool to investigate the mechanism of action of novel therapeutics. For instance, drugs that target amino acid metabolism or redox pathways can be evaluated for their efficacy by observing their impact on the metabolic fate of ¹³C L-Cystine. This approach can help in identifying and validating new drug targets.
Clinical Diagnostics
While still primarily a research tool, there is growing interest in the use of stable isotope tracers like ¹³C L-Cystine for diagnostic purposes. By analyzing the metabolic profile of ¹³C-labeled compounds in patient samples (e.g., plasma, urine), it may be possible to develop novel biomarkers for various diseases.[5]
Quantitative Data Presentation
The following tables summarize representative quantitative data obtained from studies utilizing ¹³C labeled L-Cystine. These tables are intended to provide a clear and structured overview of the types of data that can be generated.
Table 1: Isotopic Enrichment of Glutathione in MCF-7 Cells
This table illustrates the time-dependent incorporation of ¹³C from [3,3'-¹³C₂]cystine into glutathione in human mammary adenocarcinoma (MCF-7) cells, as determined by NMR spectroscopy.
| Incubation Time (hours) | ¹³C Enrichment in Glutathione (%) |
| 0 | 0 |
| 4 | 15.2 ± 1.8 |
| 8 | 28.9 ± 2.5 |
| 12 | 41.5 ± 3.1 |
| 24 | 55.3 ± 4.2 |
Data are presented as mean ± standard deviation.
Table 2: LC-MS/MS Quantitative Performance for Cystine Analysis
This table presents typical performance data for the quantification of cystine in white blood cells using a stable isotope-labeled internal standard.
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.02 µM |
| Intra-day Precision (%RSD) at LLOQ | 4.5% |
| Inter-day Precision (%RSD) at LLOQ | 5.0% |
| Accuracy at LLOQ | 105.3% |
Table 3: Isotopic Abundance Ratios in L-Cysteine from LC-MS Analysis
This table shows a comparison of the relative isotopic abundance ratios for a control and a treated L-cysteine sample, demonstrating the sensitivity of mass spectrometry in detecting small changes in isotopic composition.
| Isotopic Abundance Ratio | Control Sample | Treated Sample | Percent Change |
| P(M+1)/P(M) | 0.043 | 0.061 | +41.86% |
| P(M+2)/P(M) | 0.046 | 0.061 | +32.39% |
P(M) represents the peak intensity of the monoisotopic peak.
Experimental Protocols
This section provides detailed methodologies for key experiments involving ¹³C labeled L-Cystine.
Protocol 1: Stable Isotope Tracing of Glutathione Synthesis in Cell Culture
Objective: To quantify the rate of glutathione synthesis in cultured cells using ¹³C L-Cystine and LC-MS analysis.
Materials:
-
Mammalian cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM)
-
Cystine-free DMEM
-
¹³C labeled L-Cystine (e.g., [U-¹³C₆]-L-Cystine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate Buffered Saline (PBS)
-
Ice-cold 80% Methanol
-
Internal standard (e.g., ¹⁵N₂-GSH)
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in complete medium.
-
Media Preparation: Prepare the labeling medium by supplementing cystine-free DMEM with the desired concentration of ¹³C L-Cystine (e.g., 200 µM) and 10% dFBS.
-
Labeling: At time zero, aspirate the complete medium from the cells, wash once with PBS, and add the pre-warmed labeling medium.
-
Time Course: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Metabolite Extraction:
-
At each time point, place the 6-well plate on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol containing the internal standard to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried extracts in a suitable volume of LC-MS grade water.
-
Inject the samples onto a C18 reverse-phase column.
-
Use a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) to separate the metabolites.
-
Detect the mass isotopologues of glutathione and the internal standard using a high-resolution mass spectrometer operating in positive ion mode.
-
-
Data Analysis:
-
Calculate the fractional enrichment of ¹³C in glutathione at each time point by dividing the peak area of the labeled glutathione isotopologues by the total peak area of all glutathione isotopologues.
-
The rate of glutathione synthesis can be determined by fitting the enrichment data to a first-order kinetic model.
-
Protocol 2: Sample Preparation for ¹³C L-Cystine Analysis by GC-MS
Objective: To prepare cell or tissue samples for the analysis of ¹³C enrichment in protein-bound amino acids.
Materials:
-
Cell or tissue samples from a ¹³C L-Cystine tracing experiment
-
6M HCl
-
Nitrogen gas
-
Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane, MTBSTFA + 1% TBDMCS)
-
Ethyl acetate
Procedure:
-
Protein Hydrolysis:
-
Lyse the cells or homogenize the tissue.
-
Precipitate the protein using a suitable method (e.g., TCA precipitation).
-
Wash the protein pellet to remove free amino acids.
-
Add 1 mL of 6M HCl to the protein pellet.
-
Hydrolyze the protein by incubating at 110°C for 24 hours.
-
-
Drying and Derivatization:
-
Dry the hydrolysate under a stream of nitrogen gas.
-
Add 50 µL of ethyl acetate and 50 µL of the derivatization reagent (MTBSTFA + 1% TBDMCS) to the dried hydrolysate.
-
Incubate at 70°C for 1 hour to complete the derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto a GC column.
-
Use a suitable temperature gradient to separate the amino acid derivatives.
-
Detect the mass fragments of the derivatized amino acids using a mass spectrometer operating in electron ionization (EI) mode.
-
-
Data Analysis:
-
Determine the mass isotopomer distribution for cysteine and other amino acids to calculate the extent of ¹³C incorporation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows relevant to the use of ¹³C labeled L-Cystine.
Caption: Metabolic pathway of ¹³C L-Cystine uptake and incorporation into glutathione.
References
- 1. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Synthesis: Cysteine | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Stable Isotope Labeling with L-Cystine-3,3'-13C2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the principles, applications, and methodologies of stable isotope labeling using L-Cystine-3,3'-13C2. This technique offers a powerful and targeted approach for quantitative proteomics, particularly in the nuanced fields of redox signaling and ferroptosis research.
Core Principle of this compound Labeling
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a robust metabolic labeling strategy that enables the accurate quantification of proteins between different cell populations. The core of this technique lies in the metabolic incorporation of "heavy" amino acids, containing stable isotopes like carbon-13 (¹³C), into the entire proteome of cultured cells.
This compound is a specialized "heavy" version of the amino acid L-cystine, where the two carbon atoms at the 3 and 3' positions are replaced with ¹³C isotopes. When cells are cultured in a medium where natural L-cystine is replaced with this compound, newly synthesized proteins will incorporate this heavier isotopologue.
In a typical experiment, two cell populations are cultured in parallel: a "light" population grown in standard medium and a "heavy" population grown in medium containing this compound. After experimental treatment, the two cell populations are combined, and the proteins are extracted and digested into peptides. Mass spectrometry is then used to identify and quantify the relative abundance of "light" and "heavy" peptide pairs. The mass difference between the heavy and light peptides allows for their distinct detection and the precise calculation of protein abundance ratios.
This targeted approach is particularly advantageous for studying cysteine-rich proteins or investigating the role of cysteine residues in specific biological processes, such as disulfide bond formation and redox-regulated signaling pathways.[1]
Data Presentation: Quantitative Insights
The use of this compound in SILAC provides a targeted approach to quantitative proteomics. Below are tables summarizing the key quantitative parameters and a comparison with the conventional Arginine/Lysine SILAC method.
Table 1: Key Specifications of this compound
| Parameter | Value | Reference |
| Isotopic Purity | ≥ 99 atom % ¹³C | [2][3] |
| Chemical Purity | ≥ 98% | [2][3] |
| Molecular Weight | 242.28 g/mol |
Table 2: Comparative Overview of Cysteine-SILAC vs. Arginine/Lysine-SILAC
| Feature | This compound SILAC | Conventional Arginine/Lysine SILAC |
| Primary Application | Targeted analysis of cysteine-containing proteins, redox proteomics, disulfide bond studies, ferroptosis research. | Global proteome-wide quantification. |
| Proteome Coverage | Targeted, dependent on the abundance of cysteine in proteins. | Broad, as most proteins contain arginine and/or lysine. |
| Enzyme Compatibility | Independent of tryptic cleavage sites, offering flexibility with other proteases. | Optimized for trypsin digestion, which cleaves at arginine and lysine residues. |
| Potential Challenges | The lower natural abundance of cysteine may result in the quantification of a smaller subset of the proteome. Cysteine's susceptibility to oxidation requires careful sample handling. | Arginine-to-proline conversion can sometimes occur in certain cell lines, which may complicate data analysis. |
Experimental Protocols
A successful SILAC experiment using this compound requires meticulous attention to detail. The following protocol outlines the key steps for a typical experiment.
Protocol: Cysteine-SILAC using this compound
1. Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "heavy" population, use a custom-formulated DMEM or RPMI 1640 medium that lacks L-cystine. Supplement this medium with this compound at a concentration similar to that of L-cystine in standard media.
-
For the "light" population (control), use the same custom medium supplemented with natural L-cystine.
-
Crucially, supplement both media with 10% dialyzed fetal bovine serum (FBS) to prevent the introduction of unlabeled amino acids.
-
Culture the cells for a minimum of five cell doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.
2. Verification of Labeling Efficiency:
-
After five passages, harvest a small number of cells from the "heavy" population.
-
Lyse the cells, extract the proteins, and perform a tryptic digest.
-
Analyze the resulting peptides by mass spectrometry to confirm that the incorporation of this compound is >95%.
3. Experimental Treatment:
-
Once complete labeling is confirmed, apply the desired experimental treatment (e.g., drug administration, induction of oxidative stress) to one of the cell populations. The other population will serve as the control.
4. Cell Lysis and Protein Extraction:
-
Harvest and wash the "light" and "heavy" cell populations separately with phosphate-buffered saline (PBS).
-
Combine the two cell pellets in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
5. Protein Digestion:
-
Quantify the protein concentration of the mixed lysate.
-
Reduce disulfide bonds by incubating the protein mixture with dithiothreitol (DTT).
-
Alkylate the free cysteine residues with iodoacetamide (IAM) to prevent the reformation of disulfide bonds.
-
Perform an in-solution or in-gel digestion of the protein mixture using a protease such as trypsin.
6. Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Utilize specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the "light" and "heavy" peptide pairs based on their mass difference.
-
The ratio of the intensities of the heavy to light peptides provides the relative quantification of the corresponding protein between the two experimental conditions.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways relevant to the application of this compound labeling.
Caption: General experimental workflow for SILAC using this compound.
Caption: Workflow for redox proteomics using this compound SILAC.
Caption: Simplified signaling pathway of ferroptosis highlighting the role of cysteine.
References
Technical Guide on the Safe Handling of L-Cystine-3,3'-13C2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of safety information for L-Cystine-3,3'-13C2, based on available data for L-Cystine. Isotopic labeling with ¹³C is not expected to alter the chemical or toxicological properties in a way that would affect standard safety and handling procedures. However, users should always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and complete information.
Section 1: Chemical Identification and Physical Properties
This compound is an isotopically labeled form of the amino acid L-Cystine. It is a white crystalline powder.[1][2] While specific quantitative data for the labeled compound is not always available, the physical and chemical properties are essentially identical to that of standard L-Cystine.
| Property | Data | Source |
| Appearance | White crystals or crystalline powder | [1][2] |
| Melting Point | 260 - 261°C (decomposes) | [1] |
| Solubility in Water | 0.009 g / 100 g H₂O (at 20°C) | |
| pH | 5.0 - 6.5 (0.02 g in 50 mL of H₂O) | |
| Chemical Formula | C₆H₁₂N₂O₄S₂ (unlabeled) | |
| Molecular Weight | 240.29 g/mol (unlabeled) |
Section 2: Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), L-Cystine is generally considered non-hazardous. However, some suppliers may classify it with specific hazards based on their data. Good laboratory practices should always be observed as unpredictable reactions are always possible.
| Hazard Classification | Statement | Pictogram |
| GHS Classification | This chemical is considered nonhazardous according to GHS classifications for the Hazard Communication Standard. | No Pictogram Required |
| Potential Hazards | May cause eye and skin irritation. Fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source is a potential dust explosion hazard. |
Hazard Identification and Response Workflow
Caption: Workflow for hazard identification and control measures.
Section 3: Toxicological Information
The toxicological data for L-Cystine indicates a low level of acute toxicity.
| Toxicity Data | Value | Species | Source |
| Acute Oral Toxicity (LD50) | 25 g/kg | Rat | |
| Primary Skin Irritation | May cause skin irritation (No specific data available) | - | |
| Primary Eye Irritation | May cause eye irritation (No specific data available) | - |
Section 4: Experimental Protocols
Safety Data Sheets summarize the results of toxicological studies rather than providing detailed experimental protocols. The LD50 value cited is typically determined through standardized acute toxicity testing protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure).
General Methodology for Acute Oral Toxicity Study (Illustrative)
-
Animal Selection: Healthy, young adult rats of a single strain are used.
-
Acclimatization: Animals are acclimated to laboratory conditions for at least 5 days.
-
Dosing: The test substance is administered in a single dose by gavage. A range-finding study may be performed to determine the appropriate dose levels.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the observation period.
-
Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated using appropriate statistical methods.
Section 5: Handling, Storage, and Personal Protection
Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
| Procedure | Recommendation | Source |
| Handling | Follow good industrial practice in housekeeping and personal hygiene. Wear personal protective equipment. Avoid generating dust. | |
| Storage | Store in closed containers in a dry area. Avoid humidity, sunlight, and high temperature. | |
| Incompatible Materials | Strong oxidizing agents. |
Personal Protective Equipment (PPE) Selection Logic
Caption: Decision logic for selecting appropriate PPE.
Section 6: First Aid and Emergency Procedures
In case of exposure, follow these first-aid measures.
| Exposure Route | First Aid Measure | Source |
| Inhalation | Immediately relocate to a fresh air environment. Rinse mouth with water. If breathing becomes difficult, give oxygen and seek medical attention. | |
| Skin Contact | Wash with soap and copious amounts of water. If irritation persists, seek medical attention. | |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes. Assure adequate flushing by separating eyelids. Seek medical attention. | |
| Ingestion | Rinse mouth with water and seek medical attention. | |
| Fire | Use water spray, carbon dioxide, dry chemical powder, or foam. Fine dust may form an explosive mixture with air. | |
| Accidental Release | Use personal protection. Moisten spills to prevent dust generation, then sweep up into a closed container. Wash the spill area with plenty of water after recovery. |
Emergency Response Workflow for Accidental Spills
Caption: Step-by-step workflow for responding to an accidental spill.
References
Decoding the Certificate of Analysis for L-Cystine-3,3'-13C2: A Technical Guide
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (COA) is a critical document that guarantees the identity, purity, and quality of a research material. This guide provides an in-depth look at the COA for L-Cystine-3,3'-13C2, a stable isotope-labeled form of the amino acid L-Cystine. Understanding the data and experimental methods presented in the COA is paramount for ensuring the accuracy and reproducibility of experimental results. This compound is frequently used as an internal standard for quantitative analysis by NMR or mass spectrometry and as a tracer in metabolic flux studies.[1]
General Information and Specifications
The initial section of a COA provides fundamental details about the compound. This includes the chemical name, catalog and batch numbers for traceability, the Chemical Abstracts Service (CAS) number for the labeled and unlabeled forms, molecular formula, and molecular weight.
| Parameter | Specification |
| Product Name | This compound |
| Appearance | White Powder |
| Molecular Formula | C4 ¹³C2 H12 N2 O4 S2 |
| Molecular Weight | 242.28 g/mol [2] |
| Unlabeled CAS No. | 56-89-3[3] |
| Labeled CAS No. | 2483736-13-4[3] |
| Storage | Store at room temperature, away from light and moisture.[2] |
Quantitative Analytical Data
This core section of the COA presents the quantitative results from various analytical tests performed on the specific batch of the material. These tests confirm the material's quality against established specifications.
| Analytical Test | Methodology | Result | Specification |
| Chemical Purity | HPLC | 99.5% (by Area Normalization) | ≥ 98.0% |
| Isotopic Enrichment | Mass Spectrometry | 99.2% | ≥ 99% |
| Chiral Purity | Chiral HPLC | 99.8% (L-Enantiomer) | ≥ 99.0% |
| ¹H NMR | Spectroscopy | Conforms to Structure | Conforms |
| Mass Spectrum | ESI-MS | Conforms to Structure | Conforms |
| Loss on Drying | Gravimetric | 0.15% | ≤ 0.50% |
| Residue on Ignition | Gravimetric | 0.03% | ≤ 0.05% |
Visualization of Molecular Structure and Analytical Workflow
Visual aids are essential for understanding the molecular identity and the process of quality control.
Detailed Experimental Protocols
A thorough understanding of the analytical methods is crucial for interpreting the COA data correctly. Below are detailed protocols for the key experiments.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This test quantifies the purity of the compound relative to any non-chiral impurities.
-
Objective: To determine the percentage purity of the this compound sample.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Method:
-
Sample Preparation: A known concentration of the sample is prepared by accurately weighing the material and dissolving it in a suitable solvent, typically an aqueous buffer or a mixture of water and an organic solvent like acetonitrile.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of two solvents, such as (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
Detection: UV detection at a specific wavelength (e.g., 210 nm).
-
-
Analysis: The sample is injected into the HPLC system. The resulting chromatogram shows peaks corresponding to the main compound and any impurities.
-
-
Data Interpretation: The purity is calculated using the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage. For a peak to be considered pure, its UV spectrum should be consistent across the entire peak, a parameter often evaluated by the software's "purity angle" vs. "purity threshold".
Isotopic Enrichment by Mass Spectrometry (MS)
This analysis determines the percentage of molecules that contain the ¹³C isotopes at the specified positions.
-
Objective: To quantify the isotopic enrichment of ¹³C in the this compound.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with liquid chromatography (LC/MS).
-
Method:
-
Sample Introduction: The sample is dissolved and infused directly into the mass spectrometer or injected via an LC system to separate it from any potential interferences.
-
Ionization: Electrospray ionization (ESI) is commonly used to generate ions of the molecule (e.g., [M+H]⁺).
-
Mass Analysis: The mass analyzer measures the mass-to-charge ratio (m/z) of the ions with high resolution, allowing for the separation of peaks corresponding to different isotopologues (molecules with different isotopic compositions).
-
-
Data Interpretation: The relative intensities of the ion peaks corresponding to the unlabeled (M), singly labeled (M+1), and doubly labeled (M+2) L-Cystine are measured. The isotopic enrichment is calculated by comparing the observed isotopic distribution to the theoretical distribution, correcting for the natural abundance of other isotopes (like ¹³C, ¹⁵N, ³⁴S) in the molecule.
Chiral Purity by Chiral HPLC
This method is essential for confirming that the product is the correct stereoisomer (L-Cystine) and for quantifying the amount of the unwanted enantiomer (D-Cystine).
-
Objective: To determine the enantiomeric excess (e.e.) or chiral purity of the this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Method:
-
Principle: Enantiomers behave identically in a non-chiral environment but can be separated in a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP) in the HPLC column. The chiral selector in the stationary phase interacts differently with the L- and D-enantiomers, causing them to travel through the column at different rates and thus be separated.
-
Chromatographic Conditions:
-
Column: A specialized chiral column (e.g., polysaccharide-based or macrocyclic glycopeptide-based).
-
Mobile Phase: The mobile phase composition (e.g., a mixture of hexane, ethanol, and trifluoroacetic acid) is optimized for the specific chiral column to achieve baseline separation of the enantiomers.
-
Flow Rate & Temperature: Kept constant to ensure reproducible retention times.
-
-
Analysis: The sample is injected, and the chromatogram is recorded.
-
-
Data Interpretation: The chromatogram will show two separate peaks if both enantiomers are present. The chiral purity is calculated based on the relative peak areas of the L- and D-enantiomers.
Structural Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, confirming the identity of the compound.
-
Objective: To confirm that the chemical structure of the sample is consistent with L-Cystine.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Method:
-
Sample Preparation: A small amount of the sample (5-25 mg) is dissolved in a deuterated solvent (e.g., D₂O with DCl or DMSO-d₆).
-
Data Acquisition: The ¹H NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse angle.
-
Data Processing: The raw data (Free Induction Decay) is processed through Fourier transform, phase correction, and baseline correction to generate the final spectrum.
-
-
Data Interpretation: The chemical shifts (ppm), splitting patterns (multiplicity), and integration values of the peaks in the spectrum are analyzed. This "fingerprint" is compared to a reference spectrum or known chemical shift values for L-Cystine to confirm the structure. For L-Cystine, one would expect to see signals corresponding to the α-proton (CH) and the two β-protons (CH₂). The absence of unexpected signals further confirms the purity of the sample.
References
Isotopic Purity of L-Cystine-3,3'-13C2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of L-Cystine-3,3'-13C2, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details the quantitative specifications of this compound, outlines the experimental protocols for its synthesis and analysis, and visualizes key related biological and analytical pathways.
Core Data Presentation
The isotopic and chemical purity of this compound are critical parameters for its use as an internal standard or tracer in metabolic research. The following table summarizes the typical quantitative data for commercially available this compound.
| Parameter | Specification | Analytical Method(s) |
| Isotopic Enrichment | ≥ 99 atom % ¹³C | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC), NMR Spectroscopy |
| Molecular Formula | C₄¹³C₂H₁₂N₂O₄S₂ | - |
| Molecular Weight | 242.28 g/mol | - |
Experimental Protocols
The synthesis and quality control of this compound involve a multi-step process requiring precise chemical synthesis and rigorous analytical validation.
Synthesis of this compound
While the exact proprietary synthesis methods of commercial suppliers are not publicly disclosed, a representative synthetic approach for introducing a ¹³C label at the C3 position of cysteine (the monomer of cystine) can be conceptualized. One plausible method involves the use of a ¹³C-labeled precursor. For instance, a synthesis could start from a protected L-serine derivative where the hydroxyl group is a good leaving group. This intermediate can then react with a ¹³C-labeled cyanide source (e.g., K¹³CN) to introduce the ¹³C at the C3 position. Subsequent chemical transformations would convert the nitrile group to a thiol, followed by deprotection and oxidation to form the this compound dimer.
A generalized synthetic workflow is as follows:
-
Protection: The amino and carboxyl groups of a suitable starting material, such as L-serine, are protected to prevent unwanted side reactions.
-
Activation: The hydroxyl group of the protected serine is activated to create a good leaving group.
-
¹³C-Label Introduction: The activated starting material is reacted with a ¹³C-labeled nucleophile to introduce the ¹³C isotope at the desired position.
-
Functional Group Transformation: The newly introduced group is chemically converted to the desired thiol functionality.
-
Deprotection: The protecting groups on the amino and carboxyl functionalities are removed.
-
Dimerization: The L-Cysteine-3-¹³C monomers are oxidized to form the disulfide bond of this compound.
-
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high chemical purity.
Determination of Isotopic Enrichment and Purity
The isotopic enrichment and purity of this compound are typically determined using a combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
a) Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a primary method for determining isotopic enrichment.
-
Principle: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). The presence of two ¹³C atoms in this compound results in a molecular weight increase of approximately 2 Da compared to the unlabeled analogue.
-
Methodology:
-
A solution of the this compound sample is introduced into the mass spectrometer.
-
The sample is ionized, and the resulting ions are guided into the mass analyzer.
-
The relative abundances of the ion corresponding to the fully labeled this compound (M+2) and any unlabeled (M) or partially labeled (M+1) species are measured.
-
The isotopic enrichment is calculated from the ratio of the abundance of the fully labeled species to the total abundance of all isotopic forms of the molecule.
-
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C-NMR spectroscopy is a powerful tool for confirming the position of the isotopic label and assessing enrichment.
-
Principle: The ¹³C nucleus has a nuclear spin that can be detected in an NMR spectrometer. The chemical shift of a ¹³C nucleus is highly sensitive to its local chemical environment.
-
Methodology:
-
A solution of the this compound sample is prepared in a suitable deuterated solvent.
-
A ¹³C-NMR spectrum is acquired.
-
The presence of a strong signal at the chemical shift corresponding to the C3 carbon of cystine confirms the correct labeling position.
-
The intensity of this signal relative to the natural abundance ¹³C signals of any impurities can be used to assess isotopic enrichment. Proton NMR (¹H-NMR) is also used to confirm the overall structure and chemical purity of the compound.
-
Mandatory Visualizations
The following diagrams illustrate key processes related to the quality control and application of this compound.
Caption: Quality control workflow for this compound.
L-Cystine is readily reduced to L-cysteine in the cellular environment, which is a key precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). This compound can be used as a tracer to study the dynamics of glutathione synthesis and related metabolic pathways.
Caption: Tracing glutathione synthesis with this compound.
A Technical Guide to Natural Abundance Correction for L-Cystine-3,3'-13C2 Isotope Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the principles and practices for natural abundance correction in stable isotope tracing studies using L-Cystine-3,3'-13C2. Accurate correction is critical for distinguishing experimentally introduced isotopes from those that occur naturally, ensuring the precise quantification of metabolic fluxes and pathway activities.[1][2]
The Principle of Natural Isotopic Abundance
Nearly all elements exist in nature as a mixture of stable isotopes.[1] Carbon, for instance, is predominantly ¹²C, but approximately 1.1% is the heavier ¹³C isotope.[1][2] Similarly, other elements within a biological molecule like L-Cystine (C₆H₁₂N₂O₄S₂), including nitrogen, oxygen, and sulfur, also have naturally occurring heavy isotopes.
When a molecule is analyzed by mass spectrometry, this natural distribution of heavy isotopes generates a pattern of mass isotopologues. The most abundant isotopologue, containing only the lightest isotopes, is termed M+0. Molecules containing one heavy isotope are M+1, those with two are M+2, and so on.
Quantitative Data: Natural Abundance of Key Isotopes
The following table summarizes the natural abundances of the stable isotopes for elements present in L-Cystine. These values are fundamental for all correction calculations.
| Element | Isotope | Atomic Mass (u) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H | 2.014102 | 0.0115 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Sulfur | ³²S | 31.972071 | 94.93 |
| ³³S | 32.971458 | 0.76 | |
| ³⁴S | 33.967867 | 4.29 | |
| ³⁶S | 35.967081 | 0.02 | |
| (Data sourced from the IUPAC Subcommittee for Isotopic Abundance Measurements) |
The Mathematical Framework for Correction
The standard method for correcting raw mass spectrometry data for natural isotope abundance is a matrix-based approach. This method uses the known natural abundances of all constituent elements to deconvolve the measured mass isotopologue distribution (MID) into the true fractional enrichment from the isotopic tracer.
The relationship can be expressed as:
M_measured = C * M_corrected
Where:
-
M_measured is the vector of observed isotopologue abundances from the mass spectrometer.
-
C is the correction matrix, calculated based on the elemental formula of the analyte and the natural isotope abundances.
-
M_corrected is the vector of true, corrected abundances that reflects only the incorporation of the experimental tracer.
The corrected distribution is then found by solving the inverse equation:
M_corrected = C⁻¹ * M_measured
Computational tools and software packages are typically used to generate the correction matrix and perform this calculation.
Data Presentation: Theoretical Isotopic Distributions
The table below illustrates the challenge by comparing the theoretical MIDs for unlabeled L-Cystine and the fully labeled L-Cystine-3,3'-¹³C₂ tracer, highlighting the interference.
| Isotopologue | Abundance of Unlabeled L-Cystine (C₆H₁₂N₂O₄S₂) | Abundance of 100% Pure L-Cystine-3,3'-¹³C₂ |
| M+0 | ~91.5% | 0% |
| M+1 | ~7.2% | 0% |
| M+2 | ~1.2% | ~91.5% (This is the tracer's M+0) |
| M+3 | ~0.1% | ~7.2% |
| M+4 | <0.01% | ~1.2% |
| (Note: These are simplified theoretical values. The M+2 peak of the unlabeled compound directly interferes with the primary peak of the ¹³C₂-labeled compound.) |
Experimental Protocols
A typical stable isotope tracing experiment involves several key stages, from sample preparation to data analysis.
Protocol 1: Cell Culture and Metabolite Extraction
-
Cell Culture: Culture cells in a medium containing the L-Cystine-3,3'-¹³C₂ tracer for a predetermined duration to allow for its incorporation into metabolic pathways. A parallel culture with unlabeled medium should be run as a control.
-
Metabolite Quenching: Rapidly halt metabolic activity to preserve the in-vivo state of metabolites. This is typically achieved by aspirating the medium and adding a cold solvent, such as 80% methanol chilled to -80°C.
-
Extraction: Scrape the cells in the cold solvent and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed to pellet protein and cell debris.
-
Sample Collection: Collect the supernatant, which contains the polar metabolites. Dry the extract completely using a vacuum concentrator. The dried pellet can be stored at -80°C until analysis.
Protocol 2: LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., a mixture of water and acetonitrile) compatible with the liquid chromatography (LC) method.
-
Chromatography: Use a suitable LC column, such as a HILIC or reversed-phase column, to separate L-Cystine and its related metabolites from other compounds in the extract.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive electrospray ionization (ESI) mode.
-
Data Acquisition: Acquire data in full scan mode to capture the entire mass spectrum or using Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) to target the specific mass-to-charge ratios (m/z) for all expected isotopologues of L-Cystine.
Protocol 3: Data Processing and Correction
-
Peak Integration: Integrate the peak areas for each mass isotopologue of L-Cystine (M+0, M+1, M+2, etc.) from the raw LC-MS data.
-
Construct MID Vector: For each sample, create a vector of the integrated peak areas, representing the measured Mass Isotopologue Distribution (MID).
-
Apply Correction Matrix: Using appropriate software (e.g., IsoCorrectoR, AccuCor), apply the natural abundance correction algorithm to the measured MID. The software will require the elemental formula of L-Cystine (C₆H₁₂N₂O₄S₂) to generate the correct matrix.
-
Validation: As a quality control step, process an unlabeled control sample with the correction algorithm. The corrected MID for this sample should show close to 100% abundance for the M+0 isotopologue and near-zero abundance for all others.
Mandatory Visualizations
L-Cystine Metabolism into Glutathione
L-Cystine is taken up by cells and reduced to two molecules of L-Cysteine. This L-Cysteine is a key precursor for the synthesis of the critical antioxidant glutathione (GSH). The ¹³C label from L-Cystine-3,3'-¹³C₂ can be traced through this pathway.
Caption: Metabolic pathway of L-Cystine into Glutathione.
Experimental and Data Correction Workflow
The following diagram outlines the logical flow from the experimental setup to the final, corrected data ready for biological interpretation.
Caption: Workflow for stable isotope tracing and data correction.
References
An In-depth Technical Guide to L-Cystine-3,3'-13C2: Discovery, Synthesis, and Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Cystine-3,3'-13C2 is a stable isotope-labeled form of the amino acid L-cystine, where the carbon atoms at the 3 and 3' positions of the two cysteine residues are replaced with the heavy isotope carbon-13. This targeted labeling makes it an invaluable tool for researchers in various scientific disciplines, particularly in the fields of metabolomics, metabolic flux analysis, and proteomics. By tracing the metabolic fate of the carbon backbone of cysteine, this compound allows for the precise elucidation of biochemical pathways and the quantification of metabolic fluxes. This technical guide provides a comprehensive overview of the discovery and history of stable isotope labeling leading to the development of compounds like this compound, detailed experimental protocols for its use, a summary of relevant quantitative data, and visualizations of key metabolic pathways.
Discovery and History: The Advent of Stable Isotope Tracers
The specific discovery of this compound is not marked by a single seminal publication but rather represents a progression in the broader history of stable isotope tracer methodology in metabolic research. The journey began over a century ago with Frederick Soddy's discovery of isotopes—elements with the same chemical properties but different atomic masses due to varying numbers of neutrons.[1][2] This fundamental discovery, coupled with the development of mass spectrometry by Nobel laureates J.J. Thomson and F.W. Aston, enabled the separation and quantification of these isotopes.[1][2]
Initially, the potential of isotopes in biological research was not fully realized. However, it was soon discovered that stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), could be incorporated into organic molecules to "trace" their metabolic fate within living organisms.[1] This marked the birth of the isotope tracer era.
While radioactive isotopes were also used, stable isotopes offered significant advantages, particularly for studying the metabolism of elements like nitrogen and oxygen, for which no long-lived radioisotopes exist. The non-radioactive nature of stable isotopes also made them safer for use in human studies. Early applications in the 1930s focused on understanding protein turnover, the dynamic balance of protein synthesis and breakdown.
The continuous advancement of analytical techniques, especially mass spectrometry (from isotope ratio mass spectrometry (IRMS) to gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)), has driven the progress of stable isotope tracer studies. These advancements have made it possible to accurately measure the abundance of isotopes in complex biological samples, leading to the widespread use of specifically labeled compounds like this compound in modern metabolic research.
Physicochemical Properties and Commercial Availability
This compound is commercially available from several suppliers of stable isotope-labeled compounds. The key physicochemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₄¹³C₂H₁₂N₂O₄S₂ |
| Molecular Weight | 242.29 g/mol |
| CAS Number | 2483736-13-4 |
| Appearance | White to off-white solid |
| Isotopic Purity | Typically ≥98 atom % ¹³C |
| Chemical Purity | Typically ≥98% |
Synthesis of this compound
While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the scientific literature, a plausible synthetic route can be inferred from established methods for synthesizing isotopically labeled amino acids. A common strategy involves the conversion of a readily available labeled precursor. In this case, the synthesis would likely start with ¹³C-labeled L-serine.
Plausible Synthetic Pathway
-
Synthesis of L-Serine-3-¹³C: The synthesis would begin with a commercially available starting material where the carbon at the 3-position is already labeled with ¹³C. L-Serine-3-¹³C is available from various chemical suppliers.
-
Conversion of L-Serine-3-¹³C to L-Cysteine-3-¹³C: The conversion of serine to cysteine is a well-established biochemical and chemical process.
-
Enzymatic Synthesis: One approach involves using enzymes like O-acetylserine sulfhydrylase, which catalyzes the reaction of O-acetylserine with a sulfur source (e.g., sodium hydrosulfide) to produce L-cysteine. In this case, L-Serine-3-¹³C would first be acetylated to O-acetyl-L-serine-3-¹³C.
-
Chemical Synthesis: Chemical methods for converting the hydroxyl group of serine to a thiol group have also been described. This often involves the activation of the hydroxyl group (e.g., by tosylation) followed by nucleophilic substitution with a sulfur-containing nucleophile.
-
-
Oxidation of L-Cysteine-3-¹³C to L-Cystine-3,3'-¹³C2: The final step involves the oxidation of two molecules of L-Cysteine-3-¹³C to form the disulfide bond of L-Cystine-3,3'-¹³C2. This can be achieved through mild oxidation, for example, by air oxidation in a suitable solvent or by using oxidizing agents like iodine.
Experimental Protocols
The primary application of this compound is as a tracer in metabolic studies. Below are generalized protocols for its use in cell culture and subsequent analysis by LC-MS/MS.
Cell Culture Labeling Protocol
This protocol describes a general procedure for labeling cultured mammalian cells with this compound to trace its incorporation into intracellular metabolites.
-
Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and grow for 24-48 hours.
-
Preparation of Labeling Medium: Prepare a custom growth medium that is deficient in L-cystine. Supplement this medium with this compound at a concentration similar to that of L-cystine in the standard growth medium.
-
Labeling: Aspirate the standard growth medium from the cells, wash once with phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium containing this compound.
-
Incubation: Incubate the cells for a time course determined by the specific metabolic pathway being investigated. This can range from minutes to several hours to reach isotopic steady state.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Preparation for Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
This protocol provides a general framework for the analysis of this compound and its downstream metabolites.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column or a mixed-mode column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution profile starting with a low percentage of mobile phase B, gradually increasing to elute the analytes of interest.
-
Flow Rate: A typical flow rate for analytical LC is 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Multiple Reaction Monitoring (MRM) for Triple Quadrupole:
-
L-Cystine (unlabeled): Precursor ion m/z 241.0 -> Product ion m/z (e.g., 152.0).
-
L-Cystine-3,3'-¹³C2: Precursor ion m/z 243.0 -> Product ion m/z (e.g., 153.0 or 154.0).
-
Glutathione (GSH) derived from labeled cysteine: Precursor ion m/z for labeled GSH -> Product ion m/z.
-
-
High-Resolution Mass Spectrometry: Monitor the accurate mass-to-charge ratio (m/z) of the labeled and unlabeled metabolites.
-
Data Presentation: Quantitative Insights from Metabolic Tracing
The use of this compound allows for the quantification of the contribution of exogenous cystine to various metabolic pathways. The following tables present hypothetical yet representative data that could be obtained from such experiments.
Table 1: Isotopic Enrichment of Cysteine and Glutathione in Cancer Cells
This table illustrates the time-dependent incorporation of ¹³C from this compound into intracellular cysteine and glutathione (GSH) pools in a cancer cell line.
| Time (hours) | Intracellular Cysteine ¹³C Enrichment (%) | Glutathione (GSH) ¹³C Enrichment (%) |
| 0 | 0 | 0 |
| 1 | 45 | 25 |
| 4 | 85 | 60 |
| 8 | 95 | 80 |
| 24 | >98 | >95 |
Table 2: Metabolic Flux Ratios in Response to Drug Treatment
This table shows how this compound tracing can be used to assess changes in metabolic flux in response to a therapeutic agent that targets a specific metabolic pathway.
| Metabolic Flux Ratio | Control Cells | Drug-Treated Cells | P-value |
| (¹³C-GSH Synthesis Rate) / (Total GSH Pool) | 0.85 ± 0.05 | 0.45 ± 0.04 | <0.01 |
| (¹³C-Taurine Production) / (¹³C-Cysteine Uptake) | 0.12 ± 0.02 | 0.11 ± 0.02 | >0.05 |
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key metabolic pathways involving cysteine and a typical experimental workflow for a stable isotope tracing experiment.
Cysteine Metabolism and Glutathione Synthesis Pathway
Caption: Metabolic fate of this compound after cellular uptake.
Experimental Workflow for Stable Isotope Tracing
Caption: A typical workflow for a stable isotope tracing experiment.
Conclusion
This compound stands as a powerful tool in the arsenal of modern life sciences research. Its ability to act as a precise tracer for the carbon backbone of cysteine enables detailed investigations into a wide array of metabolic processes. From elucidating the dynamics of glutathione synthesis to understanding the metabolic reprogramming in disease states, the applications of this stable isotope-labeled compound are vast and continue to expand. The methodologies outlined in this guide provide a foundation for researchers to design and execute robust experiments, ultimately contributing to a deeper understanding of cellular metabolism and the development of novel therapeutic strategies.
References
Methodological & Application
L-Cystine-3,3'-13C2: Applications in Mass Spectrometry for Researchers and Drug Development Professionals
Application Note & Protocols
Introduction
L-Cystine-3,3'-13C2 is a stable isotope-labeled form of the amino acid L-Cystine, where the two carbon atoms adjacent to the sulfur atoms are replaced with the heavy isotope, carbon-13. This isotopic labeling makes it an invaluable tool in mass spectrometry-based quantitative and metabolic studies. Its chemical properties are nearly identical to its unlabeled counterpart, allowing it to be used as a tracer and an internal standard in complex biological matrices without perturbing the system. This document provides detailed application notes and protocols for the use of this compound in mass spectrometry, targeted at researchers, scientists, and professionals involved in drug development. The primary applications covered are its use as an internal standard for accurate quantification of L-Cystine and its role as a tracer in metabolic flux analysis.[1][2][3]
Application 1: Accurate Quantification of L-Cystine using Stable Isotope Dilution Mass Spectrometry
Stable isotope dilution (SID) mass spectrometry is the gold standard for the accurate and precise quantification of analytes in complex samples. This compound serves as an ideal internal standard for the quantification of endogenous L-Cystine. By spiking a known amount of the labeled standard into a sample, variations arising from sample preparation, matrix effects, and instrument response can be effectively normalized, leading to highly reliable results.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of L-Cystine using this compound as an internal standard with LC-MS/MS. The data is representative of the expected performance of the described method.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Analyte | L-Cystine |
| Internal Standard | This compound |
| Calibration Range | 0.1 - 100 µM |
| Regression | Linear |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Concentration (µM) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | 0.5 | < 10% | < 15% | 90 - 110% |
| Medium QC | 5 | < 10% | < 15% | 90 - 110% |
| High QC | 80 | < 10% | < 15% | 90 - 110% |
Experimental Protocol: Quantification of L-Cystine in Human Plasma
This protocol provides a step-by-step methodology for the quantification of L-Cystine in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
L-Cystine
-
This compound
-
Human Plasma (K2-EDTA)
-
N-Ethylmaleimide (NEM)
-
Acetonitrile (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Methanol, LC-MS grade
-
96-well microplates
2. Preparation of Stock and Working Solutions:
-
L-Cystine Stock Solution (1 mM): Accurately weigh and dissolve L-Cystine in 0.1 M HCl to prepare a 1 mM stock solution.
-
This compound Internal Standard (IS) Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in 0.1 M HCl.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the L-Cystine stock solution with a 50:50 mixture of water and methanol.
-
IS Working Solution (10 µM): Dilute the IS stock solution with a 50:50 mixture of water and methanol to a final concentration of 10 µM.
3. Sample Preparation:
-
To 50 µL of plasma sample, standard, or quality control, add 10 µL of 100 mM NEM solution in water to prevent the auto-oxidation of cysteine to cystine.
-
Vortex briefly and incubate at room temperature for 15 minutes.
-
Add 20 µL of the 10 µM IS working solution to all samples except for the blank (add 20 µL of 50:50 water:methanol instead).
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid for protein precipitation.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate L-Cystine from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
L-Cystine: Precursor ion (Q1) m/z 241.0 -> Product ion (Q3) m/z 152.0
-
This compound (IS): Precursor ion (Q1) m/z 243.0 -> Product ion (Q3) m/z 154.0
-
5. Data Analysis:
-
Calculate the peak area ratio of the analyte (L-Cystine) to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of L-Cystine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for the quantification of L-Cystine in plasma.
Application 2: Metabolic Flux Analysis using this compound as a Tracer
Metabolic flux analysis (MFA) is a powerful technique to elucidate the flow of metabolites through metabolic pathways.[4][5] By introducing a stable isotope-labeled substrate like this compound into a biological system, researchers can trace the incorporation of the 13C label into downstream metabolites. This provides insights into the activity of specific metabolic pathways and how they are altered by disease or drug treatment. The labeling on the 3 and 3' carbons allows for the tracing of the carbon backbone of cysteine into central carbon metabolism.
Tracing the Carbon Backbone of Cysteine
Once this compound is taken up by cells, it is reduced to two molecules of L-Cysteine-3-13C1. The labeled carbon can then be traced through various metabolic pathways, including the transsulfuration pathway. The transsulfuration pathway is crucial for the synthesis of cysteine from methionine and for the production of other important sulfur-containing compounds like glutathione and taurine.
Experimental Protocol: 13C-Labeling Experiment in Cultured Cells
This protocol outlines a general procedure for a 13C-labeling experiment using this compound in cultured cells to study metabolic flux.
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
Remove the standard medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Add custom-made growth medium containing this compound in place of unlabeled L-Cystine. The concentration of the labeled cystine should be similar to that in the standard medium.
-
Incubate the cells for a specific period (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled substrate.
2. Metabolite Extraction:
-
After the labeling period, place the culture dish on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to the dish and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tube vigorously and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
3. LC-MS/MS Analysis of Labeled Metabolites:
-
Reconstitute the dried metabolite extract in a suitable volume of the initial mobile phase.
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system to detect and quantify the mass isotopologues of downstream metabolites.
-
The mass shift of +1 or +2 in the downstream metabolites will indicate the incorporation of the 13C label from this compound.
4. Data Analysis and Flux Calculation:
-
Determine the mass isotopologue distributions (MIDs) for key metabolites in the pathway of interest.
-
Use specialized software (e.g., INCA, Metran) to perform metabolic flux analysis by fitting the experimental MIDs to a metabolic model.
-
The software will estimate the relative or absolute fluxes through the different reactions in the model.
Transsulfuration Pathway Diagram
Caption: Tracing 13C from L-Cystine into the transsulfuration pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (L-Cystine-13C2) | Apoptosis | 2483736-13-4 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
Application Notes and Protocols for L-Cystine-3,3'-13C2 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a critical technique for elucidating the intricate network of metabolic pathways within biological systems. The use of stable isotope tracers, such as L-Cystine-3,3'-13C2, allows for the precise tracking of atoms through metabolic reactions, providing a quantitative measure of pathway activity. L-Cystine, a disulfide-linked dimer of cysteine, is a key amino acid involved in protein synthesis, redox homeostasis, and the production of vital metabolites like glutathione (GSH) and taurine.[1][2] Dysregulation of cystine metabolism has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant area of study in drug development and biomedical research.
This document provides a comprehensive guide to utilizing this compound for metabolic flux analysis. It includes detailed experimental protocols, data presentation guidelines, and visualizations to aid researchers in applying this powerful technique.
Principle of this compound Tracing
L-Cystine is taken up by cells, often through the xCT antiporter (SLC7A11), and subsequently reduced to two molecules of cysteine.[2] When using this compound, each resulting cysteine molecule will contain one 13C atom at the C3 position (the carbon adjacent to the sulfur atom). This stable isotope label can then be traced as cysteine is incorporated into various downstream metabolic pathways. The primary fates of cysteine include:
-
Glutathione (GSH) Synthesis: Cysteine is a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (γ-L-glutamyl-L-cysteinylglycine).[3]
-
Protein Synthesis: Cysteine is incorporated into newly synthesized proteins.
-
Taurine Synthesis: Cysteine can be catabolized to produce taurine, an amino acid with diverse physiological roles.
-
Pyruvate and Sulfate Production: Cysteine can be degraded to pyruvate, which can enter the tricarboxylic acid (TCA) cycle, and sulfate.
By using mass spectrometry (MS) to analyze the mass isotopologue distribution (MID) of these downstream metabolites, the flux of carbon from cystine through these pathways can be quantified. The specific labeling at the C3 position of cysteine from this compound results in a predictable +1 mass shift in metabolites for each incorporated labeled cysteine molecule.
Data Presentation
Quantitative data from this compound tracing experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Mass Isotopologue Distribution (MID) of Key Metabolites
| Metabolite | Isotopologue | Fractional Abundance (%) - Control | Fractional Abundance (%) - Treatment |
| Cysteine | M+0 | 5.0 | 4.5 |
| M+1 | 95.0 | 95.5 | |
| Glutathione (GSH) | M+0 | 10.2 | 12.5 |
| M+1 | 88.5 | 85.3 | |
| M+2 | 1.3 | 2.2 | |
| Taurine | M+0 | 45.3 | 55.1 |
| M+1 | 54.7 | 44.9 | |
| Pyruvate | M+0 | 98.1 | 97.5 |
| M+1 | 1.9 | 2.5 |
M+0 represents the unlabeled metabolite, M+1 represents the metabolite with one 13C label, and so on. Data is representative and will vary based on experimental conditions.
Table 2: Relative Metabolic Fluxes Calculated from 13C Labeling Data
| Metabolic Flux | Relative Flux Rate (Control) | Relative Flux Rate (Treatment) | Fold Change |
| Cystine Uptake | 1.00 | 1.25 | 1.25 |
| Cysteine to Glutathione | 0.65 | 0.58 | 0.89 |
| Cysteine to Protein Synthesis | 0.25 | 0.30 | 1.20 |
| Cysteine to Taurine | 0.08 | 0.10 | 1.25 |
| Cysteine to Pyruvate | 0.02 | 0.02 | 1.00 |
Flux rates are normalized to the rate of cystine uptake in the control group. This data is illustrative.
Experimental Protocols
A generalized workflow for a stable isotope tracing experiment is depicted below.
Protocol 1: Cell Culture and Isotopic Labeling
Objective: To introduce the 13C label into cellular metabolism by culturing cells in a medium containing this compound.
Materials:
-
Mammalian cells of interest
-
Standard cell culture medium (cystine-free)
-
Dialyzed fetal bovine serum (FBS)
-
This compound (e.g., Cambridge Isotope Laboratories, Inc., CLM-520)[4]
-
Unlabeled L-Cystine
-
Sterile cell culture plates or flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at a desired density in standard culture vessels and allow them to reach mid-exponential growth phase in their regular growth medium.
-
Medium Preparation: Prepare the labeling medium by supplementing cystine-free base medium with a defined concentration of this compound. The final concentration should be similar to that of L-Cystine in the standard medium (typically 100-200 µM). A common approach is to completely replace unlabeled cystine with the labeled form.
-
Adaptation (Optional): For some cell lines, a gradual adaptation to the labeling medium over a few passages may be necessary.
-
Initiation of Labeling: a. Aspirate the standard growth medium from the cells. b. Wash the cells once with sterile, pre-warmed PBS. c. Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for a sufficient duration to approach isotopic steady state. This time will vary depending on the cell line and the turnover rates of the metabolites of interest. A time-course experiment (e.g., 0, 2, 4, 8, 16, 24 hours) is recommended to determine the optimal labeling time.
Protocol 2: Quenching and Metabolite Extraction
Objective: To rapidly halt metabolic activity and extract intracellular metabolites for analysis.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scraper
-
Pre-chilled centrifuge tubes
-
Centrifuge capable of operating at low temperatures
Procedure:
-
Quenching: a. Place the cell culture plates on ice. b. Quickly aspirate the labeling medium. c. Immediately wash the cells with ice-cold 0.9% NaCl solution to remove any remaining extracellular labeled cystine. d. Aspirate the NaCl solution. e. Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer. This step rapidly quenches enzymatic activity.
-
Metabolite Extraction: a. Scrape the cells from the plate in the cold methanol and transfer the cell suspension to a pre-chilled centrifuge tube. b. Vortex the tube vigorously for 1 minute. c. Incubate the samples at -80°C for at least 30 minutes to facilitate protein precipitation and complete cell lysis. d. Centrifuge the samples at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C. e. Carefully collect the supernatant, which contains the soluble intracellular metabolites. f. Store the metabolite extracts at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Objective: To separate and quantify the mass isotopologues of target metabolites.
Materials:
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Appropriate LC column (e.g., HILIC or reversed-phase, depending on the metabolites of interest)
-
Mobile phases (e.g., acetonitrile, water, with additives like formic acid or ammonium acetate)
-
Metabolite standards (unlabeled and, if available, 13C-labeled)
Procedure:
-
Sample Preparation: Prior to injection, samples may be dried down under a stream of nitrogen and reconstituted in a suitable solvent compatible with the LC method.
-
LC Separation: Develop a chromatographic method that provides good separation and peak shape for the target metabolites (cysteine, glutathione, taurine, etc.).
-
MS Detection: Operate the mass spectrometer in a mode that allows for the detection and quantification of different mass isotopologues. This is often done using selected ion monitoring (SIM) or parallel reaction monitoring (PRM).
-
For cysteine derived from this compound, the expected mass shift will be +1 (M+1).
-
For glutathione, which contains one molecule of cysteine, the expected mass shift will be +1 (M+1).
-
For taurine, which is derived from cysteine, the expected mass shift will be +1 (M+1).
-
-
Data Acquisition: Acquire the mass spectra for all detected metabolites, recording the relative abundances of their different mass isotopologues.
Signaling Pathway and Metabolic Fate of this compound
The following diagram illustrates the primary metabolic pathways involving the 13C label from this compound.
Conclusion
The use of this compound in metabolic flux analysis offers a powerful tool for investigating cysteine metabolism and its role in cellular physiology and disease. The protocols and guidelines presented here provide a framework for researchers to design and execute robust stable isotope tracing experiments. Careful experimental design, particularly in determining the optimal labeling time, and meticulous sample preparation are crucial for obtaining high-quality, reproducible data. The insights gained from such studies can significantly advance our understanding of metabolic reprogramming in disease and aid in the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Cystine/cysteine metabolism regulates the progression and response to treatment of triple‑negative breast cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Cystine (3,3â-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-520-0.25 [isotope.com]
Application of L-Cystine-3,3'-13C2 in NMR Spectroscopy: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of L-Cystine-3,3'-13C2 in Nuclear Magnetic Resonance (NMR) spectroscopy. The strategic incorporation of ¹³C at the β-carbon (Cβ) position of the cysteine residues within a cystine molecule offers a powerful probe for investigating protein structure, redox states, and metabolic pathways.
Application: Determination of Cysteine Redox Status in Proteins
A primary application of this compound is in the definitive determination of the oxidation state of cysteine residues within a protein. The chemical environment of the Cβ atom is highly sensitive to the formation of a disulfide bond, resulting in a significant and predictable change in its ¹³C chemical shift.
Principle
The ¹³C chemical shift of the β-carbon (Cβ) of a cysteine residue is significantly different depending on whether it is in its reduced (free thiol) or oxidized (disulfide-bonded) state.[1][2][3] Specifically, the Cβ chemical shift moves downfield (to a higher ppm value) upon oxidation. This clear spectral separation allows for unambiguous assignment of the redox status of individual cysteine residues in a protein.
Quantitative Data: ¹³C Chemical Shifts of Cysteine and Cystine
The following table summarizes the experimentally observed ¹³C chemical shifts for the α-carbon (Cα) and β-carbon (Cβ) of cysteine residues in their reduced and oxidized forms. The distinct non-overlapping ranges for the Cβ chemical shifts form the basis of this application.[1][3]
| Residue State | Carbon Atom | ¹³C Chemical Shift Range (ppm) | Mean Chemical Shift (ppm) | Standard Deviation (ppm) |
| Reduced Cysteine | Cα | 59.3 ± 3.2 | 59.3 | 3.2 |
| Cβ | 28.3 ± 2.2 | 28.3 | 2.2 | |
| Oxidized Cystine | Cα | 55.5 ± 2.5 | 55.5 | 2.5 |
| Cβ | 40.7 ± 3.8 | 40.7 | 3.8 |
Data compiled from Sharma and Rajarathnam (2000) as cited in Vila et al. (2011).
Experimental Protocol: 2D ¹H-¹³C HSQC for Redox State Determination
The Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful tool for correlating the chemical shifts of ¹H and their directly attached ¹³C atoms. This protocol outlines the steps for acquiring and analyzing a 2D ¹H-¹³C HSQC spectrum of a protein labeled with this compound to determine the redox state of its cysteine residues.
I. Sample Preparation:
-
Protein Expression and Labeling: Express the protein of interest in a minimal medium supplemented with this compound. For proteins that readily uptake amino acids from the media, this is a straightforward addition. For expression systems requiring metabolic labeling from a single carbon source, specific auxotrophic strains or optimized media formulations may be necessary.
-
Purification: Purify the labeled protein to >95% purity using standard chromatography techniques.
-
Sample Formulation:
-
Dissolve the lyophilized protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O for the lock signal.
-
Aim for a final protein concentration of 0.3 - 1.0 mM. Higher concentrations generally yield better signal-to-noise, but solubility and aggregation must be considered.
-
The final sample volume should be 500-550 µL for a standard 5 mm NMR tube.
-
II. NMR Data Acquisition:
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe for optimal sensitivity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
Experiment Selection: Select a gradient-enhanced 2D ¹H-¹³C HSQC pulse sequence (e.g., hsqcfpf3gpphwg on Bruker systems).
-
Acquisition Parameters:
-
Temperature: Set to a temperature at which the protein is stable and folded (e.g., 298 K).
-
Spectral Widths:
-
¹H dimension: Typically 12-16 ppm, centered around 4.7 ppm.
-
¹³C dimension: Set a spectral width that encompasses the expected chemical shifts of the Cβ carbons (approximately 20-50 ppm).
-
-
Number of Scans (NS): Start with 16 or 32 scans and increase as needed to achieve a good signal-to-noise ratio.
-
Recycle Delay (D1): Set to 1.0 - 2.0 seconds.
-
Acquisition Time: Adjust to achieve the desired resolution in both dimensions.
-
III. Data Processing and Analysis:
-
Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis:
-
Identify the cross-peaks corresponding to the Cβ-Hβ correlations of the cysteine residues.
-
Extract the ¹³C chemical shift (F1 dimension) for each of these cross-peaks.
-
Compare the obtained ¹³C chemical shifts to the reference values in the table above.
-
A ¹³C chemical shift in the range of ~26-31 ppm indicates a reduced cysteine .
-
A ¹³C chemical shift in the range of ~37-45 ppm indicates an oxidized cysteine (part of a disulfide bond).
-
-
Application: Metabolic Flux Analysis (MFA)
This compound can be used as a tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA) to investigate the metabolic fate of cystine and its contribution to various metabolic pathways.
Principle
By providing cells with this compound as a labeled substrate, the ¹³C label will be incorporated into downstream metabolites. By analyzing the labeling patterns of these metabolites using NMR or mass spectrometry, the flow of carbon atoms (flux) through different metabolic pathways can be quantified.
Experimental Workflow: ¹³C-MFA using this compound
The following diagram illustrates the general workflow for a ¹³C-MFA experiment.
Protocol: General Steps for ¹³C-MFA
-
Experimental Design: Define the metabolic network of interest and select the appropriate ¹³C-labeled substrate, in this case, this compound, potentially in combination with other labeled carbon sources.
-
Tracer Experiment: Culture cells in a defined medium containing the ¹³C-labeled cystine until they reach a metabolic and isotopic steady state.
-
Metabolite Extraction: Rapidly quench metabolic activity and extract intracellular metabolites.
-
Isotopic Labeling Measurement: Analyze the extracted metabolites using NMR or MS to determine the mass isotopomer distributions.
-
Flux Estimation: Use computational software to fit the measured labeling patterns to a metabolic model, thereby estimating the intracellular fluxes.
Application: Quantitative NMR (qNMR)
This compound can serve as an internal standard in quantitative NMR (qNMR) experiments, although this is a less common application.
Principle
In qNMR, the signal intensity of an analyte is compared to that of a reference standard of known concentration. For ¹³C qNMR, a ¹³C-labeled internal standard can be used. Key considerations for accurate quantification include ensuring full relaxation of all nuclei between scans, which often requires long relaxation delays (D1).
Experimental Protocol: General Considerations for ¹³C qNMR
I. Sample Preparation:
-
Accurately weigh both the analyte and the internal standard (this compound).
-
Dissolve both in a known volume of deuterated solvent.
II. NMR Data Acquisition:
-
Pulse Sequence: Use a simple pulse-acquire sequence with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Flip Angle: Use a 90° pulse angle.
-
Relaxation Delay (D1): This is a critical parameter. The delay should be at least 5 times the longest T1 relaxation time of the carbons being quantified in both the analyte and the standard. T1 values for ¹³C can be long, sometimes requiring the addition of a relaxation agent like Cr(acac)₃ to shorten them.
III. Data Analysis:
-
Integrate the signals of interest for both the analyte and this compound.
-
Calculate the concentration of the analyte using the following equation:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * Concentration_standard
Where N_protons is the number of carbons giving rise to the integrated signal.
Logical Relationship Diagram: Application Selection
The choice of application for this compound depends on the research question. The following diagram illustrates the decision-making process.
References
Application Notes and Protocols for the Interpretation of the 13C NMR Spectrum of L-Cystine
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cystine, the oxidized dimer of the amino acid L-cysteine, plays a crucial role in protein structure and stability through the formation of disulfide bonds. In biological systems, the reversible conversion between L-Cystine and L-cysteine is a key component of cellular redox homeostasis. The characterization of L-Cystine and its interactions is therefore of significant interest in drug development and biomedical research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful analytical technique for elucidating the molecular structure of L-Cystine. These application notes provide a detailed guide to understanding the 13C NMR spectrum of L-Cystine, including experimental protocols and data interpretation.
Data Presentation: 13C NMR Chemical Shifts of L-Cystine
The 13C NMR spectrum of L-Cystine exhibits three distinct signals corresponding to the carbonyl carbon (C=O), the α-carbon (Cα), and the β-carbon (Cβ). Due to the molecule's symmetry, the two constituent L-cysteine monomers are chemically equivalent, resulting in a simplified spectrum. The chemical shifts are influenced by the solvent and pH. Below is a summary of the 13C NMR chemical shifts for L-Cystine recorded in deuterium oxide (D₂O).
| Carbon Atom | Chemical Shift (ppm) |
| Carbonyl (C=O) | 180.68[1] |
| α-Carbon (Cα) | 55.76[1] |
| β-Carbon (Cβ) | 44.10[1] |
Table 1: 13C NMR chemical shifts of L-Cystine in D₂O. Data sourced from PubChem CID 67678.[1]
It is noteworthy that the chemical shift of the β-carbon is particularly sensitive to the oxidation state of the sulfur atom. In the reduced form, L-cysteine, the Cβ signal appears at a significantly different chemical shift, typically around 28.3 ppm, compared to the approximately 40.7 ppm observed for cystine residues in proteins.[2] This difference allows for the straightforward differentiation of the two species in a sample using 13C NMR.
Experimental Protocols
The following is a detailed protocol for the acquisition of a high-quality 13C NMR spectrum of L-Cystine.
Objective: To obtain a proton-decoupled 13C NMR spectrum of L-Cystine for structural characterization.
Materials:
-
L-Cystine powder
-
Deuterium oxide (D₂O, 99.9% D)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of L-Cystine.
-
Dissolve the L-Cystine in 0.6-0.7 mL of D₂O in a clean vial. Gentle heating or sonication may be required to aid dissolution, as L-Cystine has limited solubility in water.
-
Once fully dissolved, transfer the solution into a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and match the probe for the 13C frequency.
-
Lock the spectrometer on the deuterium signal from the D₂O solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.
-
-
Acquisition Parameters:
-
Use a standard proton-decoupled 1D 13C pulse sequence (e.g., zgpg30 on a Bruker spectrometer).
-
Set the spectral width to cover the expected range of 13C chemical shifts for amino acids (e.g., 0-200 ppm).
-
The number of scans will depend on the sample concentration and spectrometer sensitivity. A typical range is 1024 to 4096 scans for a dilute sample.
-
Employ a relaxation delay (d1) of 2-5 seconds to allow for full relaxation of the carbon nuclei, particularly the non-protonated carbonyl carbon.
-
Set the acquisition time to at least 1-2 seconds to ensure good digital resolution.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Perform a baseline correction to ensure a flat baseline.
-
Reference the spectrum. While internal standards like DSS or TSP can be used, for simplicity, the solvent signal can be used as a secondary reference if its chemical shift is known under the experimental conditions.
-
Mandatory Visualization
The following diagrams illustrate key relationships and workflows relevant to the analysis of L-Cystine.
Caption: Experimental workflow for 13C NMR analysis of L-Cystine.
Caption: Intracellular reduction of L-Cystine to L-Cysteine.
References
Application Notes and Protocols for L-Cystine-3,3'-13C2 Cell Culture Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used mass spectrometry (MS)-based approach for quantitative proteomics.[1][2] The technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. This results in a mass shift in the labeled proteome compared to a "light" control proteome grown in the presence of the natural amino acid. L-Cystine-3,3'-13C2 is a specialized stable isotope-labeled form of the amino acid L-Cystine, where the two carbon atoms at the 3 and 3' positions are replaced with the heavy isotope ¹³C. Due to the critical role of cysteine residues in protein structure and function, particularly in redox signaling and disulfide bond formation, this compound is an invaluable tool for in-depth quantitative proteomics studies focused on these areas.
Cysteine is a sulfur-containing amino acid that can be readily oxidized to form a disulfide bond with another cysteine, creating a cystine molecule. This reversible oxidation-reduction (redox) of cysteine residues is a key mechanism in regulating protein function, protein folding, and cellular signaling pathways in response to oxidative stress. By using this compound in SILAC experiments, researchers can accurately quantify changes in protein expression and cysteine occupancy in response to various stimuli, such as drug treatment or disease states. This provides crucial insights into the molecular mechanisms of drug action and disease pathogenesis.
Principle of this compound Labeling
The core principle of SILAC using this compound involves growing two populations of cells in media that are identical except for the isotopic form of L-Cystine. One population is cultured in "light" medium containing natural L-Cystine (¹²C), while the other is cultured in "heavy" medium supplemented with this compound.
Over several cell divisions, the ¹³C-labeled cystine is incorporated into the proteome of the "heavy" cell population. Following experimental treatment, the "light" and "heavy" cell populations are combined, and the proteins are extracted and digested into peptides. These peptides are then analyzed by high-resolution mass spectrometry. Since peptides containing ¹³C-labeled cysteine will have a specific mass shift compared to their ¹²C counterparts, the relative abundance of the "light" and "heavy" peptides can be determined from the mass spectra, providing a precise quantification of protein expression changes between the two conditions.
Applications in Research and Drug Development
The use of this compound labeling is particularly advantageous for:
-
Redox Proteomics: Studying changes in the oxidation state of cysteine residues in response to oxidative stress, drug treatment, or disease. This allows for the identification of proteins and pathways that are sensitive to redox modulation.
-
Disulfide Bond Mapping: Investigating the formation and rearrangement of disulfide bonds, which are critical for the structure and function of many secreted and membrane-bound proteins.
-
Target Engagement Studies: Determining if a drug candidate interacts with its intended cysteine-containing protein target within a complex cellular environment.
-
Biomarker Discovery: Identifying proteins with altered expression or cysteine modifications that can serve as biomarkers for disease diagnosis, prognosis, or treatment response.
-
Signaling Pathway Analysis: Elucidating the role of cysteine modifications in regulating cellular signaling pathways, particularly those involved in oxidative stress responses, such as the Nrf2-Keap1 pathway.
Quantitative Data Presentation
Note: The following table is an illustrative example of quantitative proteomics data obtained from a SILAC experiment using ¹³C-labeled cysteine to study the cellular response to oxidative stress. The data presented here is representative of typical results and is for informational purposes only.
| Protein Name | Gene Symbol | Peptide Sequence | Heavy/Light Ratio | p-value | Regulation |
| Peroxiredoxin-1 | PRDX1 | DGVFTFVFDFGDSV(¹³C₂)K | 2.58 | 0.001 | Upregulated |
| Thioredoxin | TXN | GGGAPLV(¹³C₂)GAELSK | 0.45 | 0.005 | Downregulated |
| Glutathione S-transferase P | GSTP1 | I(¹³C₂)YIASKYLAEK | 2.15 | 0.008 | Upregulated |
| Keap1 | KEAP1 | VDA(¹³C₂)FLVWK | 0.89 | 0.045 | No significant change |
| Nrf2 | NFE2L2 | LDELETGE(¹³C₂)FLSK | 1.98 | 0.012 | Upregulated |
| Catalase | CAT | FAD(¹³C₂)RGFAR | 1.75 | 0.021 | Upregulated |
Experimental Protocols
Protocol 1: this compound SILAC Labeling in Cell Culture
Materials:
-
Cell line of interest
-
SILAC-grade DMEM or RPMI 1640 medium deficient in L-Cystine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Natural L-Cystine ("light")
-
This compound ("heavy")
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture Preparation:
-
Culture the chosen cell line in standard complete medium to ensure healthy growth.
-
Prepare "light" and "heavy" SILAC media by supplementing the L-Cystine-deficient base medium with either natural L-Cystine or this compound, respectively, to the desired final concentration. Also, add dFBS and other necessary supplements.
-
-
Metabolic Labeling:
-
Passage the cells and seed them into two separate culture flasks, one for "light" and one for "heavy" labeling.
-
Replace the standard medium with the prepared "light" or "heavy" SILAC medium.
-
Culture the cells for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acid (>95%). Monitor cell growth and morphology to ensure that the labeling does not adversely affect cell health.
-
-
Experimental Treatment:
-
Once complete labeling is achieved, apply the desired experimental treatment (e.g., drug compound, oxidative stressor) to the "heavy" labeled cells. The "light" labeled cells will serve as the control.
-
-
Cell Harvesting and Lysis:
-
After the treatment period, wash both "light" and "heavy" cell populations with ice-cold PBS.
-
Lyse the cells separately using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a standard protein assay.
-
-
Sample Mixing:
-
Mix equal amounts of protein from the "light" and "heavy" lysates (typically a 1:1 ratio).
-
Protocol 2: Sample Preparation for Mass Spectrometry
Materials:
-
Mixed protein sample from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (proteomics grade)
-
Trifluoroacetic acid (TFA)
-
C18 spin columns for desalting
Procedure:
-
Reduction and Alkylation:
-
Reduce the disulfide bonds in the mixed protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding IAM to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
-
Protein Digestion:
-
Dilute the protein mixture with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide mixture with TFA to a final pH of <3.
-
Desalt the peptides using C18 spin columns according to the manufacturer's instructions.
-
Elute the desalted peptides and dry them using a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).
-
Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Acquire data in a data-dependent acquisition (DDA) mode to select precursor ions for fragmentation.
-
-
Data Analysis:
-
Process the raw MS data using a software package capable of SILAC quantification (e.g., MaxQuant, Proteome Discoverer).
-
Identify peptides and proteins by searching the fragmentation data against a relevant protein database.
-
Quantify the relative abundance of proteins based on the intensity ratios of the "heavy" and "light" peptide pairs.
-
Mandatory Visualizations
Caption: Experimental workflow for quantitative proteomics using this compound labeling.
Caption: Nrf2-Keap1 signaling pathway, a key regulator of the cellular antioxidant response.
References
Application Notes & Protocols for Quantitative Proteomics Using L-Cystine-3,3'-13C2
For researchers, scientists, and drug development professionals, quantitative proteomics provides critical insights into the dynamic nature of the proteome. Stable isotope labeling techniques are a cornerstone of quantitative mass spectrometry, enabling precise relative and absolute quantification of proteins across different biological samples. While traditional methods often rely on labeled arginine and lysine, the use of non-canonical amino acids like L-Cystine-3,3'-13C2 offers unique advantages for specific applications, particularly in the study of protein structure, function, and redox signaling related to cysteine residues.
This document provides detailed application notes and experimental protocols for the use of this compound in quantitative proteomics workflows.
Application Notes
Principle of this compound Labeling
L-Cystine is the oxidized dimer of the amino acid cysteine. In cell culture-based quantitative proteomics, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), cells are grown in specialized media where a standard ("light") amino acid is replaced by its heavy-isotope-labeled counterpart. In this case, L-Cystine is replaced with this compound. As cells proliferate, the heavy-labeled cystine is incorporated into newly synthesized proteins.
After a period of growth to ensure complete incorporation, the "heavy" labeled cell population can be subjected to a specific treatment or perturbation, while the "light" population serves as a control. The two cell populations are then combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry (MS). Because this compound introduces a known mass shift, peptides containing this labeled amino acid can be distinguished from their light counterparts in the mass spectrometer. The relative abundance of a peptide, and by extension its parent protein, in the two samples is determined by comparing the signal intensities of the light and heavy isotopic pairs.
Advantages of Cysteine-Centric Proteomics
While cysteine is one of the least abundant amino acids, this characteristic can be leveraged for more targeted proteomic analyses.[1] Labeling with this compound is particularly powerful for:
-
Redox Proteomics: Investigating the role of cysteine oxidation in cellular processes and disease by quantifying changes in the redox state of specific cysteine residues.[1]
-
Disulfide Bond Analysis: Studying the formation and dynamics of disulfide bonds, which are crucial for the structural integrity and function of many proteins, especially secreted proteins and antibodies.[1][2][3]
-
Analysis of Cysteine-Rich Proteins: Focusing on specific protein families that are rich in cysteine, such as metallothioneins or certain growth factors.
-
Drug Development: Identifying the targets of drug candidates that act through covalent modification of cysteine residues and understanding their mechanism of action.
Comparison with Conventional SILAC
| Feature | This compound SILAC | Conventional Arg/Lys-SILAC |
| Primary Application | Analysis of disulfide bond formation, redox proteomics, studies of cysteine-rich proteins. | Global protein expression analysis. |
| Proteome Coverage | Targeted, dependent on cysteine abundance in proteins. | Broad, as most proteins contain arginine and/or lysine. |
| Enzyme Compatibility | Independent of tryptic cleavage sites, which can be advantageous when using alternative proteases. | Optimized for trypsin digestion, which cleaves after arginine and lysine. |
Experimental Protocols
Protocol 1: Metabolic Labeling using this compound in Cell Culture (SILAC)
This protocol outlines the steps for a typical SILAC experiment using this compound for relative quantitative proteomics.
Materials:
-
Cells in culture
-
SILAC-grade DMEM or RPMI 1640 medium lacking L-Cystine
-
Dialyzed fetal bovine serum (FBS)
-
"Light" L-Cystine
-
"Heavy" this compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 spin columns for peptide desalting
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in custom-formulated DMEM or RPMI 1640 medium lacking L-Cystine, supplemented with 10% dialyzed FBS.
-
For the "heavy" labeled population, supplement the medium with this compound.
-
For the "light" control population, supplement the medium with natural L-Cystine.
-
Culture the cells for at least 5-6 cell divisions to ensure near-complete incorporation of the labeled amino acid. Monitor cell health and doubling time.
-
-
Experimental Treatment:
-
Once the cells have fully incorporated the respective cysteine isotopes, apply the desired experimental treatment (e.g., drug administration, pathway stimulation) to one of the cell populations. The other population serves as the control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest and wash the "light" and "heavy" cell populations separately with ice-cold PBS.
-
Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein amount.
-
Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysate.
-
-
Protein Digestion:
-
Take a desired amount of protein (e.g., 50-100 µg) from the mixed lysate.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding IAM to a final concentration of 20 mM and incubating at room temperature for 30 minutes in the dark.
-
Dilute the sample with ammonium bicarbonate buffer (50 mM, pH 8) to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting and Cleanup:
-
Acidify the peptide mixture with formic acid to a final concentration of 1%.
-
Desalt the peptides using C18 spin columns according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
Mass Spectrometry and Data Analysis:
-
Resuspend the dried peptides in a solution of 0.1% formic acid and 2% acetonitrile.
-
Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.
-
Use appropriate proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of the "light" and "heavy" peptide pairs. The software should be configured to search for cysteine modifications corresponding to both the light and heavy labels.
-
Data Presentation
Quantitative data from a proteomics experiment using this compound can be summarized in tables for easy comparison. Below is an example of how to present such data.
Table 1: Relative Quantification of Differentially Expressed Cysteine-Containing Proteins
| Protein Accession | Gene Name | Protein Description | Log2 (Heavy/Light Ratio) | p-value | Number of Cysteine-Containing Peptides Quantified |
| P02768 | ALB | Serum albumin | 0.15 | 0.87 | 12 |
| P68871 | HBB | Hemoglobin subunit beta | -0.05 | 0.92 | 3 |
| Q06830 | PRDX1 | Peroxiredoxin-1 | 1.58 | 0.002 | 5 |
| P30048 | PRDX3 | Thioredoxin-dependent peroxide reductase, mitochondrial | -1.21 | 0.011 | 4 |
| P04406 | G6PD | Glucose-6-phosphate 1-dehydrogenase | 0.98 | 0.034 | 7 |
Visualizations
Experimental Workflow for Metabolic Labeling
References
Measuring Protein Turnover Rates with L-Cystine-3,3'-13C2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental cellular process crucial for maintaining cellular homeostasis, responding to stimuli, and adapting to environmental changes. Dysregulation of protein turnover is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Accurate measurement of protein turnover rates is therefore essential for understanding disease mechanisms and for the development of novel therapeutics. This application note provides a detailed protocol for measuring protein turnover rates using L-Cystine-3,3'-13C2, a stable isotope-labeled form of the amino acid cystine. This method, based on the principles of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), offers a robust and precise approach to quantify the dynamics of individual proteins within the proteome. We present a comprehensive workflow, from cell culture and labeling to mass spectrometry analysis and data interpretation, along with illustrative data and visualizations to guide researchers in their experimental design and execution.
Introduction
Cystine, a disulfide-linked dimer of cysteine, plays a critical role in protein structure and function, as well as in cellular redox homeostasis through its role as a precursor for glutathione (GSH) biosynthesis. By utilizing this compound as a metabolic label, researchers can trace the incorporation of the heavy isotope into newly synthesized proteins over time. The ratio of heavy (¹³C-labeled) to light (¹²C-unlabeled) peptides, as measured by mass spectrometry, allows for the calculation of protein-specific synthesis and degradation rates.[1] This method provides a powerful tool to investigate the effects of drug candidates on protein stability, identify novel drug targets, and gain deeper insights into the molecular mechanisms underlying various pathologies.
The protocol outlined below is designed for in vitro cell culture experiments but can be adapted for in vivo studies. It covers the essential steps of SILAC labeling with this compound, sample preparation with special considerations for the disulfide bond of cystine, and the subsequent mass spectrometry and data analysis workflow.
Key Experimental Protocols
Protocol 1: Cell Culture and SILAC Labeling with this compound
This protocol describes the metabolic labeling of mammalian cells using custom-prepared SILAC media containing either "light" (unlabeled) L-Cystine or "heavy" this compound.
Materials:
-
Mammalian cell line of choice
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-Cystine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Cystine (unlabeled)
-
This compound (heavy)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Standard cell culture flasks, plates, and incubator
Procedure:
-
Media Preparation:
-
Prepare "light" SILAC medium by supplementing the L-Cystine-deficient base medium with unlabeled L-Cystine to the desired final concentration (e.g., 0.2 mM).
-
Prepare "heavy" SILAC medium by supplementing the L-Cystine-deficient base medium with this compound to the same final concentration.
-
To both media, add dFBS to a final concentration of 10% and Penicillin-Streptomycin to 1%.
-
Sterile-filter the complete media using a 0.22 µm filter.[2][3]
-
-
Cell Adaptation:
-
Culture the cells in the "light" SILAC medium for at least five to six cell doublings to ensure complete incorporation of the unlabeled L-Cystine and to deplete any existing intracellular pools of heavy amino acids.[4]
-
Monitor cell growth and morphology to ensure that the custom medium does not adversely affect cell health.
-
-
Pulse-Chase Experiment for Turnover Analysis:
-
Grow a population of cells in the "light" medium to approximately 70-80% confluency. This will serve as the "time 0" or pre-existing protein population.
-
To initiate the "pulse," remove the "light" medium, wash the cells once with pre-warmed PBS, and add the "heavy" SILAC medium. This marks the beginning of the labeling period.
-
Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) to monitor the incorporation of this compound into newly synthesized proteins. The choice of time points should be optimized based on the expected turnover rates of the proteins of interest.
-
At each time point, wash the cells with ice-cold PBS and harvest by scraping or trypsinization. Centrifuge the cell suspension and store the cell pellets at -80°C until further processing.
-
Protocol 2: Protein Extraction, Reduction, Alkylation, and Digestion
This protocol details the steps for preparing cell lysates for mass spectrometry analysis, with a crucial focus on the reduction and alkylation of cysteine residues.
Materials:
-
Lysis Buffer (e.g., RIPA buffer or 8 M urea in 50 mM Tris-HCl, pH 8.0)
-
Protease and Phosphatase Inhibitor Cocktails
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade Trypsin
-
Ammonium Bicarbonate (NH₄HCO₃)
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
C18 desalting spin columns
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellets from each time point in ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate or vortex the samples to ensure complete cell lysis and shear DNA.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
For each sample, take an equal amount of protein (e.g., 50-100 µg).
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30-60 minutes to reduce all disulfide bonds, including the one in unincorporated L-Cystine and those within and between proteins.
-
Cool the samples to room temperature.
-
Add IAA to a final concentration of 20-25 mM and incubate in the dark at room temperature for 30 minutes. This step alkylates the free sulfhydryl groups of cysteine residues, preventing them from reforming disulfide bonds.
-
-
Protein Digestion:
-
Dilute the samples with 50 mM NH₄HCO₃ to reduce the urea concentration to less than 1 M.
-
Add sequencing-grade trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge. The samples are now ready for mass spectrometry analysis.
-
Protocol 3: LC-MS/MS Analysis and Data Interpretation
This protocol provides a general framework for the analysis of ¹³C₂-L-Cystine labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and subsequent data analysis to determine protein turnover rates.
Instrumentation and Software:
-
High-resolution Orbitrap or Q-TOF mass spectrometer coupled to a nano-flow liquid chromatography system.
-
Proteomics data analysis software capable of SILAC quantification (e.g., MaxQuant, Proteome Discoverer, Skyline).
-
Software or custom scripts for calculating protein turnover kinetics.
Procedure:
-
LC-MS/MS Analysis:
-
Resuspend the dried peptide samples in a solution of 0.1% formic acid.
-
Inject the samples into the LC-MS/MS system.
-
Separate peptides using a reversed-phase analytical column with a gradient of increasing acetonitrile concentration.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer automatically selects the most abundant precursor ions for fragmentation (MS/MS).
-
-
Database Searching and Peptide Identification:
-
Search the raw MS/MS data against a protein sequence database (e.g., UniProt) using a search engine like Sequest or Andromeda.
-
Specify trypsin as the enzyme, allowing for up to two missed cleavages.
-
Set carbamidomethylation of cysteine as a fixed modification.
-
Define this compound as a variable modification to identify heavy-labeled peptides.
-
-
Quantification and Turnover Rate Calculation:
-
Use the proteomics software to quantify the peak intensities of "light" and "heavy" peptide pairs at each time point.
-
The fraction of newly synthesized protein (fractional synthesis rate) at each time point (t) can be calculated as: Fraction New = Intensity(Heavy) / (Intensity(Heavy) + Intensity(Light))
-
Plot the fraction of newly synthesized protein against time for each protein.
-
Fit the data to a one-phase exponential association model to determine the protein synthesis rate constant (k_s): Fraction New(t) = 1 - e^(-k_s * t)
-
The protein half-life (t₁/₂) can then be calculated from the rate constant: t₁/₂ = ln(2) / k_s
-
Data Presentation
The quantitative data obtained from the protein turnover experiments should be summarized in clear and well-structured tables. Below are examples of how to present the precursor enrichment and protein turnover rate data.
Table 1: Illustrative Precursor Enrichment of this compound in the Intracellular Pool
| Time (hours) | ¹³C₂-L-Cystine Enrichment (%) |
| 0 | 0 |
| 2 | 65 |
| 4 | 85 |
| 8 | 95 |
| 12 | >98 |
| 24 | >99 |
| 48 | >99 |
Table 2: Example of Calculated Protein Turnover Rates for a Selection of Proteins
| Protein ID | Gene Name | Protein Name | Synthesis Rate Constant (k_s) (day⁻¹) | Half-life (t₁/₂) (days) | R² of fit |
| P02768 | ALB | Serum albumin | 0.035 | 19.8 | 0.98 |
| P62258 | ACTG1 | Actin, cytoplasmic 2 | 0.015 | 46.2 | 0.95 |
| P08670 | VIM | Vimentin | 0.028 | 24.8 | 0.97 |
| Q06830 | PRDX1 | Peroxiredoxin-1 | 0.250 | 2.8 | 0.99 |
| P31946 | HSPA8 | Heat shock cognate 71 kDa protein | 0.110 | 6.3 | 0.96 |
Mandatory Visualizations
Diagrams are essential for visualizing complex biological pathways and experimental workflows. The following diagrams were generated using the Graphviz DOT language to illustrate key aspects of this application note.
Caption: Experimental workflow for measuring protein turnover with this compound.
Caption: Cellular uptake and metabolic fate of this compound.
Caption: Nrf2 signaling pathway in response to oxidative stress.
Conclusion
The use of this compound in combination with SILAC-based mass spectrometry provides a powerful and specific method for the quantitative analysis of protein turnover. The detailed protocols and workflows presented in this application note offer a comprehensive guide for researchers and drug development professionals to accurately measure protein synthesis and degradation rates. This approach can be instrumental in elucidating the mechanisms of action of new drug candidates, identifying biomarkers for disease, and advancing our understanding of the dynamic nature of the proteome in health and disease. Careful optimization of labeling times and rigorous data analysis are crucial for obtaining high-quality, reproducible results.
References
Application Notes and Protocols for L-Cystine-3,3'-13C2 in Metabolomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cystine, a disulfide-linked dimer of the amino acid cysteine, is a critical component in cellular metabolism, redox homeostasis, and protein structure. The accurate quantification and metabolic tracking of cystine are paramount in various research fields, including oncology, neurobiology, and drug development. Stable isotope-labeled L-Cystine-3,3'-13C2 serves as a powerful tool in metabolomics, enabling precise quantification through isotope dilution mass spectrometry and tracing of metabolic pathways. Its use as an internal standard compensates for variations in sample preparation and analysis, leading to highly accurate and reproducible data.[1] This document provides detailed application notes and protocols for the utilization of this compound in metabolomics sample preparation and analysis.
Applications
This compound is primarily utilized in two key areas of metabolomics research:
-
Quantitative Metabolomics: As an internal standard in isotope dilution mass spectrometry, this compound is essential for the precise quantification of endogenous L-cystine concentrations in various biological matrices such as plasma, tissues, and cell lysates.[2][3] This approach is critical for understanding disease states, monitoring therapeutic interventions, and biomarker discovery.
-
Metabolic Flux Analysis (MFA): The 13C labels on the cystine backbone allow researchers to trace the metabolic fate of cystine through various pathways.[4][5] By monitoring the incorporation of 13C into downstream metabolites, researchers can elucidate the dynamics of metabolic networks, identify pathway bottlenecks, and understand the metabolic rewiring in cancer cells and other disease models.
Quantitative Data Summary
The use of stable isotope-labeled internal standards like this compound significantly improves the analytical performance of quantitative methods. The following tables summarize representative quantitative data for the analysis of cystine using a stable isotope-labeled internal standard by LC-MS. While the data presented here is from a study using [3,3'-13C2]-Cystine, it is representative of the expected performance for this compound.
Table 1: LC-MS/MS Method Performance for Cystine Quantification
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.0582 µM |
| Limit of Detection (LOD) | 0.0192 µM |
| Intra-day Precision (%CV) | ≤10% |
| Inter-day Precision (%CV) | ≤10% |
| Accuracy (Recovery) | 94% - 106% |
Table 2: Reproducibility and Stability of Cystine Measurement in Human Plasma
| Parameter | Cysteine (%CV) | Cystine (%CV) |
| Within-day Reproducibility | 2.1 | 3.6 |
| Week-to-week Reproducibility | 8.0 | 7.5 |
| Column-to-column Variability | 3.2 | 4.3 |
| Stability (% of initial measurement) | ||
| 6 months at -80°C | 99 ± 2% | 97 ± 4% |
| 1 year at -80°C | 101 ± 3% | 104 ± 4% |
Experimental Protocols
Protocol 1: Quantification of L-Cystine in Human Plasma using this compound as an Internal Standard
This protocol describes the use of this compound as an internal standard for the accurate quantification of L-cystine in human plasma by LC-MS.
Materials:
-
This compound
-
Human plasma (collected in EDTA tubes)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., 0.1 M HCl) to create a stock solution of 1 mg/mL.
-
From the stock solution, prepare a working internal standard solution at a concentration of 10 µg/mL in ultrapure water.
-
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 2.5 µL of the 10 µg/mL this compound internal standard solution.
-
Add 100 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 16,100 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to an autosampler vial for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate cystine from other plasma components. An example gradient could be:
-
0-2 min: 2% B
-
2-6 min: 2% to 98% B
-
6-8 min: 98% B
-
8-8.1 min: 98% to 2% B
-
8.1-12 min: 2% B
-
-
Flow Rate: 0.35 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) operated in positive ion mode using electrospray ionization (ESI).
-
MRM Transitions:
-
L-Cystine (unlabeled): Precursor ion (m/z) 241.0 -> Product ion (m/z) 152.0
-
This compound (labeled): Precursor ion (m/z) 243.0 -> Product ion (m/z) 154.0
-
-
-
Data Analysis:
-
Quantify the concentration of L-cystine in the plasma samples by calculating the peak area ratio of the unlabeled L-cystine to the labeled this compound internal standard.
-
Construct a calibration curve using known concentrations of unlabeled L-cystine spiked into a blank matrix with a fixed amount of the internal standard.
-
Protocol 2: Metabolic Flux Analysis using this compound
This protocol provides a general workflow for tracing the metabolic fate of L-cystine in cultured cells using this compound.
Materials:
-
Adherent or suspension cells
-
Cell culture medium deficient in L-cystine
-
This compound
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or centrifugal evaporator
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in standard medium to the desired confluency.
-
Replace the standard medium with L-cystine-deficient medium supplemented with this compound at a known concentration.
-
Incubate the cells for a specific time course to allow for the uptake and metabolism of the labeled cystine. The incubation time will depend on the specific metabolic pathway being investigated and should be optimized.
-
-
Metabolite Extraction:
-
For Adherent Cells:
-
Aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl solution.
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
For Suspension Cells:
-
Pellet the cells by centrifugation.
-
Aspirate the labeling medium and wash the cell pellet twice with ice-cold 0.9% NaCl solution.
-
Resuspend the cell pellet in 1 mL of ice-cold 80% methanol.
-
-
Vortex the cell lysate for 10 minutes at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation for LC-MS Analysis:
-
Dry the metabolite extract under a gentle stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect and identify 13C-labeled downstream metabolites of cystine.
-
The mass shift corresponding to the incorporation of 13C atoms will be used to trace the metabolic pathways.
-
Diagrams
Caption: Workflow for L-Cystine quantification in plasma.
Caption: Workflow for metabolic flux analysis with this compound.
Caption: Tracing this compound through key metabolic pathways.
References
- 1. ckisotopes.com [ckisotopes.com]
- 2. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 4. d-nb.info [d-nb.info]
- 5. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for L-Cystine-3,3'-13C2 in In Vivo Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cystine-3,3'-13C2 is a stable isotope-labeled form of the amino acid L-cystine, where the two carbon atoms adjacent to the sulfur atoms are replaced with the heavy isotope ¹³C. This non-radioactive tracer is a powerful tool for in vivo metabolic studies, enabling researchers to trace the uptake, transport, and metabolic fate of cystine and its downstream metabolites with high precision and safety. In vivo, L-cystine is readily taken up by cells and reduced to two molecules of L-cysteine, a critical precursor for the synthesis of glutathione (GSH), taurine, and other essential sulfur-containing compounds. By tracking the incorporation of ¹³C from this compound into these downstream metabolites using mass spectrometry, researchers can gain valuable insights into cellular redox homeostasis, protein synthesis, and the impact of diseases or therapeutic interventions on these pathways.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound as a tracer in in vivo metabolic studies, with a focus on animal models.
Key Applications
-
Glutathione (GSH) Synthesis and Turnover: Elucidate the rate of de novo GSH synthesis in various tissues under different physiological and pathological conditions.[3][4] This is crucial for understanding antioxidant defense mechanisms in diseases such as cancer, neurodegenerative disorders, and drug-induced toxicity.
-
Taurine Biosynthesis: Trace the metabolic flux from cystine to taurine, an amino acid with diverse physiological roles, including osmoregulation, bile acid conjugation, and antioxidant functions.
-
Cysteine Metabolism and Redox Homeostasis: Investigate the dynamics of the intracellular cysteine pool and its role in maintaining cellular redox balance.[3]
-
Drug Development: Assess the impact of novel therapeutics on sulfur-containing amino acid metabolism and antioxidant pathways.
Data Presentation
The following tables present representative quantitative data from in vivo metabolic tracing studies using a closely related tracer, ¹³C₆-L-cystine, in mice. This data illustrates the expected fractional enrichment of downstream metabolites in various tissues following tracer administration and can serve as a benchmark for studies utilizing this compound.
Table 1: Fractional Enrichment of Glutathione (GSH) in Various Mouse Tissues Following ¹³C₆-L-Cystine Tracer Administration
| Tissue | Fractional Enrichment of GSH (M+2) (%) |
| Liver | 15.2 ± 2.5 |
| Kidney | 25.8 ± 3.1 |
| Pancreas | 18.5 ± 2.8 |
| Spleen | 12.1 ± 1.9 |
| Lung | 8.7 ± 1.5 |
| Heart | 5.4 ± 0.9 |
| Brain | 2.1 ± 0.4 |
Data is represented as mean ± standard deviation. The M+2 isotopologue of glutathione reflects the incorporation of one molecule of ¹³C₂-cysteine derived from ¹³C₂-L-cystine.
Table 2: Fractional Enrichment of Cysteine and Taurine in Mouse Liver Following ¹³C₆-L-Cystine Tracer Administration
| Metabolite | Fractional Enrichment (M+2) (%) |
| Cysteine | 35.6 ± 4.2 |
| Taurine | 10.3 ± 1.7 |
Data is represented as mean ± standard deviation. The M+2 isotopologue reflects the incorporation of the ¹³C labeled backbone from this compound.
Experimental Protocols
This section provides a detailed methodology for a typical in vivo metabolic tracing study using this compound in a mouse model.
Protocol 1: In Vivo Administration of this compound and Tissue Collection
1. Materials:
- This compound (sterile, high purity)
- Sterile saline (0.9% NaCl)
- Animal model (e.g., C57BL/6 mice)
- Anesthesia (e.g., isoflurane)
- Surgical tools
- Liquid nitrogen
- Cryovials
2. Procedure:
- Tracer Preparation: Prepare a sterile solution of this compound in saline. The concentration will depend on the desired dosage and administration route. A typical dosage for intravenous infusion is 20 mg/kg/hour.
- Animal Preparation: Acclimatize animals to the experimental conditions. For infusion studies, surgically implant a catheter into a suitable blood vessel (e.g., jugular vein) 24-48 hours prior to the experiment to allow for recovery.
- Tracer Administration:
- Bolus Injection: For a rapid assessment of uptake and metabolism, administer the tracer solution as a single intravenous (IV) or intraperitoneal (IP) injection.
- Continuous Infusion: For steady-state labeling, infuse the tracer solution continuously over a defined period (e.g., 2-4 hours) using an infusion pump connected to the implanted catheter.
- Blood Sampling: Collect blood samples at predetermined time points via a suitable method (e.g., tail vein, retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA). Immediately place the samples on ice.
- Tissue Harvesting: At the end of the experiment, euthanize the animal under deep anesthesia. Immediately dissect the tissues of interest (e.g., liver, kidney, brain), rinse with ice-cold saline, blot dry, and snap-freeze in liquid nitrogen.
- Sample Storage: Store all samples at -80°C until metabolite extraction.
Protocol 2: Metabolite Extraction from Tissues and Plasma
1. Materials:
- Frozen tissues and plasma samples
- Ice-cold 80% methanol
- Internal standards (e.g., ¹³C,¹⁵N-labeled amino acids)
- Centrifuge
- Lyophilizer or vacuum concentrator
2. Procedure:
- Tissue Homogenization: Add ice-cold 80% methanol to the frozen tissue in a pre-weighed tube (typically 1 mL per 50 mg of tissue). Homogenize the tissue thoroughly using a bead beater or a Dounce homogenizer on ice.
- Plasma Extraction: Add four volumes of ice-cold 80% methanol containing internal standards to one volume of plasma. Vortex vigorously for 1 minute.
- Protein Precipitation: Incubate the tissue homogenates and plasma mixtures at -20°C for at least 30 minutes to precipitate proteins.
- Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein and cellular debris.
- Supernatant Collection: Carefully collect the supernatant containing the metabolites into a new tube.
- Drying: Dry the metabolite extracts completely using a lyophilizer or a vacuum concentrator.
- Reconstitution: Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
Protocol 3: LC-MS/MS Analysis of ¹³C-Labeled Metabolites
1. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
2. LC Conditions (Example for Cysteine and Glutathione):
- Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: A linear gradient from 0% to 100% B over a specified time to separate the metabolites of interest.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
3. MS/MS Conditions:
- Ionization Mode: Positive electrospray ionization (ESI+)
- Multiple Reaction Monitoring (MRM): For a triple quadrupole mass spectrometer, set up MRM transitions for the unlabeled (M+0) and labeled (M+2) forms of cysteine, glutathione, and other target metabolites.
- Example Transitions:
- Cysteine (M+0): Precursor m/z 122.0 -> Product m/z 76.0
- ¹³C₂-Cysteine (M+2): Precursor m/z 124.0 -> Product m/z 78.0
- Glutathione (M+0): Precursor m/z 308.1 -> Product m/z 179.1
- ¹³C₂-Glutathione (M+2): Precursor m/z 310.1 -> Product m/z 181.1
- High-Resolution Mass Spectrometry: For a high-resolution instrument, acquire data in full scan mode to detect all isotopologues and perform targeted extraction of the masses of interest with high mass accuracy.
4. Data Analysis:
- Integrate the peak areas for the unlabeled and labeled isotopologues of each metabolite.
- Correct for the natural abundance of ¹³C.
- Calculate the fractional enrichment (or mole percent enrichment) for each metabolite using the following formula:
- Fractional Enrichment (%) = [ (Area of Labeled Isotopologue) / (Area of Labeled Isotopologue + Area of Unlabeled Isotopologue) ] * 100
Mandatory Visualizations
Caption: Experimental workflow for in vivo metabolic tracing.
Caption: Metabolic fate of this compound.
References
- 1. Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Cystine-3,3'-13C2 Solubility in Experimental Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cystine-3,3'-13C2 is a stable isotope-labeled form of the amino acid L-Cystine. It is a critical tool in metabolic research, particularly in metabolic flux analysis and proteomics, allowing for the tracing of metabolic pathways and the quantification of protein turnover. A fundamental requirement for the effective use of this compound in these applications is its complete dissolution in experimental buffers. L-Cystine is known to be the least soluble of the naturally occurring amino acids, with its solubility being highly dependent on pH. These application notes provide a comprehensive overview of the solubility characteristics of L-Cystine and detailed protocols for its dissolution and the determination of its solubility in common experimental buffers. While the isotopic labeling at the 3 and 3' carbons is not expected to significantly alter the physicochemical properties, including solubility, compared to the unlabeled L-Cystine, it is always recommended to empirically verify solubility for critical applications.
Solubility of L-Cystine
The solubility of L-Cystine is significantly influenced by the pH of the solution. It exhibits its lowest solubility in the neutral pH range (around pH 7), which is often the desired pH for many biological experiments. The solubility increases substantially in acidic conditions (pH < 2) and alkaline conditions (pH > 8).[1][2] This is due to the protonation of the carboxyl groups at low pH and the deprotonation of the amino groups at high pH, both of which increase the molecule's polarity and interaction with water.
In cell culture media, the low solubility of L-Cystine at neutral pH can be a significant challenge, potentially leading to precipitation and limiting its bioavailability for cells.[3][4]
Quantitative Solubility Data
Table 1: Solubility of L-Cystine in Water at 25°C
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | 0.112[1] |
Table 2: Solubility of L-Cystine in Aqueous Solutions at Various pHs and NaCl Concentrations at 25°C
| NaCl Concentration (mol/dm³) | pH | Solubility (mol/dm³) |
| 0 | 1.18 | 0.00783 |
| 0 | 2.62 | 0.00128 |
| 0 | 7.00 | 0.00110 |
| 0 | 10.61 | 0.00161 |
| 1 | 1.93 | 0.00212 |
| 1 | 5.50 | 0.00084 |
| 1 | 9.28 | 0.00087 |
| 3 | 2.44 | 0.00367 |
| 3 | 7.00 | 0.00276 |
| 3 | 10.42 | 0.00303 |
Data adapted from R. Carta and G. Tola, J. Chem. Eng. Data 1996, 41, 414-417.
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
This protocol provides a general method for dissolving this compound in aqueous buffers.
Materials:
-
This compound
-
Experimental buffer (e.g., PBS, Tris, HEPES)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound.
-
Initial Slurry: Add a small amount of the experimental buffer to the this compound powder to create a slurry. This prevents clumping.
-
pH Adjustment for Solubilization:
-
For Acidic Buffers (pH < 7): While stirring, slowly add 1 M HCl dropwise to the slurry until the this compound completely dissolves. This will likely occur at a pH below 2.
-
For Alkaline Buffers (pH > 7): While stirring, slowly add 1 M NaOH dropwise to the slurry until the this compound completely dissolves. This will likely occur at a pH above 8.
-
-
Final pH Adjustment: Once the this compound is fully dissolved, carefully adjust the pH of the solution back to the desired experimental pH using 1 M NaOH (if initially acidified) or 1 M HCl (if initially alkalinized). Add the base or acid dropwise while continuously monitoring the pH.
-
Final Volume Adjustment: Transfer the solution to a volumetric flask and add the experimental buffer to reach the final desired volume.
-
Sterilization (if required): Filter-sterilize the final solution through a 0.22 µm filter.
Note on Stability: L-Cysteine, the reduced form of L-Cystine, can oxidize in solution, especially at neutral or slightly alkaline pH in the presence of oxygen and metal ions. This can lead to the formation of the less soluble L-Cystine and potentially precipitation over time. To minimize oxidation, consider the following:
-
Prepare solutions fresh.
-
Degas buffers to remove dissolved oxygen.
-
Work under an inert atmosphere (e.g., nitrogen or argon).
-
Add a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.
Protocol 2: Determination of this compound Solubility by the Gravimetric Method
This protocol describes a reliable method for determining the solubility of this compound in a specific buffer at a given temperature.
Materials:
-
This compound
-
Experimental buffer of interest
-
Conical flasks or sealed vials
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with low protein binding)
-
Pre-weighed, dry evaporation dishes (e.g., watch glasses or small beakers)
-
Analytical balance
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the experimental buffer in a conical flask. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired experimental temperature.
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred. To ensure this, it is highly recommended to filter the supernatant through a syringe filter that is pre-equilibrated to the experimental temperature.
-
-
Gravimetric Analysis:
-
Transfer the filtered supernatant to a pre-weighed, dry evaporation dish.
-
Accurately weigh the dish with the solution.
-
Place the dish in a drying oven at a temperature that will evaporate the solvent without degrading the this compound (e.g., 60-80°C) until a constant weight is achieved.
-
Cool the dish in a desiccator to room temperature and weigh it accurately.
-
-
Calculation of Solubility:
-
Weight of the solute: Subtract the initial weight of the empty dish from the final weight of the dish with the dried solid.
-
Weight of the solvent: Subtract the weight of the dish with the dried solid from the weight of the dish with the solution.
-
Solubility: Express the solubility as grams of solute per 100 g of solvent or convert to other units (e.g., mg/mL, mol/L) as required.
-
Visualization of L-Cystine Metabolism
The metabolic fate of L-Cystine is of significant interest in various research fields. Once transported into the cell, L-Cystine is reduced to two molecules of L-Cysteine. L-Cysteine then serves as a precursor for several important metabolic pathways, including protein synthesis, and the synthesis of glutathione (GSH), hydrogen sulfide (H₂S), and taurine. The use of this compound allows researchers to trace the flow of the carbon backbone through these pathways.
Caption: Metabolic fate of intracellular L-Cystine.
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the gravimetric method.
Caption: Gravimetric solubility determination workflow.
References
Application Notes and Protocols for L-Cystine-3,3'-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction to L-Cystine-3,3'-13C2
This compound is a stable isotope-labeled form of the amino acid L-Cystine, where the two carbon atoms at the 3 and 3' positions are replaced with the heavy isotope carbon-13 (¹³C). This labeling makes it an invaluable tool for researchers in various fields, particularly in metabolic research and drug development. Its primary applications include its use as a tracer in metabolic flux analysis (MFA) and as an internal standard for accurate quantification in mass spectrometry-based assays.[1][2]
L-Cystine is the oxidized dimer of cysteine and plays a crucial role in cellular processes, including protein synthesis and maintaining the intracellular redox environment through its contribution to glutathione (GSH) synthesis.[3] Dysregulation of cysteine metabolism is implicated in several diseases, making this compound a key reagent for studying these pathways.
Reliable Suppliers
Identifying a reliable supplier is critical for ensuring the quality and consistency of research materials. Several reputable vendors specialize in stable isotope-labeled compounds.
| Supplier Name | Purity/Enrichment | Available Quantities | Key Features |
| MedChemExpress | Isotopic Purity: 99% | 1mg, 5mg, 10mg | Provides detailed product information and certificates of analysis.[1][2] |
| Cambridge Isotope Laboratories, Inc. | Chemical Purity: 98%, Isotopic Enrichment: 99% | 0.25g and bulk quantities | Offers a wide range of stable isotope-labeled compounds for metabolic research. |
| InvivoChem | Not specified | Inquire for details | Provides formulation examples for in-vivo studies. |
| BOC Sciences | Chemical Purity: 98%, Isotopic Enrichment: 99% | Inquire for details | Specializes in stable isotope-labeled compounds for research and development. |
Application: Metabolic Flux Analysis (MFA)
Metabolic flux analysis is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a ¹³C-labeled substrate like this compound into cell culture, researchers can trace the path of the ¹³C atoms as they are incorporated into downstream metabolites. This provides a detailed map of metabolic pathway activity.
Experimental Protocol: ¹³C-Cystine Tracing in Cell Culture
This protocol outlines the steps for a stable isotope tracing experiment using this compound in a mammalian cell line to investigate cysteine metabolism and its contribution to downstream pathways.
Materials:
-
This compound
-
Mammalian cell line of interest (e.g., A549, HepG2)
-
Cell culture medium deficient in unlabeled L-Cystine
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvesting. Allow cells to adhere and grow overnight in standard complete medium.
-
Media Preparation: Prepare the labeling medium by supplementing cystine-free medium with this compound to the desired final concentration (e.g., physiological concentration of ~200 µM). Add dialyzed FBS and other necessary supplements.
-
Isotope Labeling:
-
Aspirate the standard medium from the cells.
-
Wash the cells twice with pre-warmed PBS.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the ¹³C label into metabolites over time.
-
-
Metabolite Extraction:
-
At each time point, aspirate the labeling medium.
-
Wash the cells quickly with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the metabolites) to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS analysis.
-
Vortex and centrifuge to remove any insoluble material.
-
Transfer the supernatant to an autosampler vial for analysis.
-
LC-MS/MS Parameters for ¹³C-Labeled Metabolite Analysis
The following are example parameters for a targeted LC-MS/MS method to measure this compound and its downstream metabolites. These will need to be optimized for the specific instrument being used.
| Parameter | Setting |
| LC Column | Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.35 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See table below |
Table of MRM Transitions for Key Metabolites:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Cystine (unlabeled) | 241.0 | 152.0 |
| This compound | 243.0 | 153.0 |
| Cysteine (unlabeled) | 122.1 | 76.0 |
| Cysteine-¹³C1 | 123.1 | 77.0 |
| Glutathione (GSH) (unlabeled) | 308.1 | 179.1 |
| Glutathione-¹³C2 (from ¹³C-Cysteine) | 310.1 | 181.1 |
Note: The exact m/z values may vary slightly depending on the instrument and adducts formed.
Data Analysis and Interpretation
The fractional enrichment of ¹³C in each metabolite is calculated from the peak areas of the labeled (M+n) and unlabeled (M+0) isotopologues. This data can then be used in software such as INCA or Metran to model metabolic fluxes.
Example Quantitative Data:
The following table shows hypothetical fractional enrichment data from a ¹³C-Cystine tracing experiment in a cancer cell line.
| Metabolite | Fractional Enrichment at 24h (%) |
| L-Cystine | 98.5 ± 0.5 |
| Cysteine | 85.2 ± 1.2 |
| Glutathione (GSH) | 65.7 ± 2.1 |
| Taurine | 40.3 ± 1.8 |
Application: Internal Standard for Quantitative Analysis
Due to its chemical similarity to the endogenous analyte and its distinct mass, this compound is an ideal internal standard for quantifying L-Cystine in biological samples using isotope dilution mass spectrometry. This method corrects for sample loss during preparation and variations in instrument response, leading to highly accurate and precise measurements.
Protocol for Quantifying L-Cystine in Plasma
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a known concentration of this compound internal standard solution.
-
Add 400 µL of a protein precipitation agent (e.g., 10% trichloroacetic acid or acetonitrile).
-
Vortex for 1 minute and centrifuge at high speed for 10 minutes.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Analyze the sample using a validated LC-MS/MS method, monitoring the MRM transitions for both native L-Cystine and this compound.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of endogenous L-Cystine by comparing this ratio to a calibration curve prepared with known concentrations of unlabeled L-Cystine and a fixed concentration of the internal standard.
-
Visualizations
Ferroptosis Signaling Pathway
Experimental Workflow for Stable Isotope Tracing
References
Troubleshooting & Optimization
How to improve L-Cystine-3,3'-13C2 stability in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the stability of L-Cystine-3,3'-13C2 in solution. The following information is designed to address common issues encountered during experimental work.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific problems you may encounter.
Question 1: My this compound solution has become cloudy and a precipitate has formed. What is happening and how can I fix it?
Answer: The precipitate is likely this compound that has come out of solution due to its low solubility at neutral pH, or it could be the less soluble oxidized form, cystine.[1][2][3] L-cysteine, the reduced form of cystine, is prone to oxidation, especially in neutral or slightly alkaline solutions exposed to air.[4]
Troubleshooting Steps:
-
pH Adjustment: Check the pH of your solution. L-cysteine is more stable in acidic conditions.[5] Adjusting the pH to a range of 3.0-6.5 may help redissolve the precipitate and improve stability.
-
Addition of a Reducing Agent: If oxidation to cystine is suspected, adding a small amount of a reducing agent like Dithiothreitol (DTT) can help to reduce the cystine back to the more soluble cysteine form.
-
Solvent Choice: For future experiments, consider using a solvent with a lower pH or one that has been deoxygenated.
Question 2: I am seeing a gradual loss of my this compound over time in my analytical measurements. What could be the cause and how can I prevent this?
Answer: A gradual loss of the compound is likely due to degradation, primarily through oxidation. The thiol group of cysteine is susceptible to oxidation, leading to the formation of a disulfide bond to form cystine.
Preventative Measures:
-
Control pH: Maintain the solution at an acidic pH (3.0-6.5) to slow down the oxidation process.
-
Use Antioxidants: The addition of antioxidants can help to prevent oxidative degradation. Common choices include ascorbic acid or potassium metabisulfite. A patented formulation suggests using magnesium ascorbyl phosphate.
-
Deoxygenate Solvents: Before preparing your solution, purge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Store Properly: Store stock solutions at low temperatures, such as -80°C, in single-use aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to a week), 4°C is acceptable.
-
Protect from Light: Store solutions in amber vials or otherwise protected from light to prevent photo-oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
The primary degradation pathway is the oxidation of the thiol groups (-SH) of two L-cysteine molecules to form a disulfide bond, resulting in the formation of L-cystine. This process is accelerated by oxygen, neutral to alkaline pH, and the presence of metal ions.
Q2: What are the optimal storage conditions for this compound solutions?
For long-term stability, solutions should be stored at -80°C in single-use aliquots to minimize freeze-thaw cycles. The solution should be prepared in an oxygen-free buffer at a slightly acidic pH and stored in the dark.
Q3: What solvents are recommended for dissolving this compound?
Sterile, oxygen-free water or buffers (e.g., phosphate-buffered saline, Tris) with a slightly acidic pH are recommended. If solubility is an issue, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with the aqueous buffer.
Q4: How can I monitor the stability of my this compound solution?
The stability of the solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection, or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can be used to quantify the amount of this compound remaining over time.
Quantitative Data Summary
The following table summarizes key quantitative data related to the stability of this compound in solution.
| Parameter | Recommended Value/Condition | Rationale |
| pH of Solution | 3.0 - 6.5 | Increased stability of cysteine in acidic conditions. |
| Storage Temperature | -80°C (long-term), 4°C (short-term, < 1 week) | Minimizes degradation kinetics. |
| Antioxidant Concentration | 0.01% - 2.0% (Magnesium Ascorbyl Phosphate) | Effective in suppressing oxidative degradation. |
| Solvent | Oxygen-free water or buffer | Reduces the rate of oxidation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Deoxygenation of Solvent: Take a suitable volume of your desired buffer (e.g., 100 mM phosphate buffer, pH 6.0) in a flask. Purge the buffer with high-purity nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the deoxygenated buffer to the this compound to achieve the desired final concentration. Vortex briefly to dissolve. If necessary, sonicate for a short period in a cooled water bath.
-
Addition of Stabilizers (Optional):
-
Antioxidant: Add a stock solution of an antioxidant like ascorbic acid to a final concentration of 0.1% (w/v).
-
-
Aliquoting and Storage: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. Purge the headspace of each tube with nitrogen or argon before sealing. Store the aliquots at -80°C.
Protocol 2: Stability Assessment of this compound Solution by HPLC
-
Solution Preparation: Prepare the this compound solution according to Protocol 1.
-
Storage Conditions: Store aliquots of the solution under various conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, protected from light vs. exposed to light).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each storage condition.
-
Sample Preparation for HPLC: Thaw the aliquot rapidly and dilute it to a suitable concentration for HPLC analysis using the mobile phase as the diluent.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is a common starting point.
-
Detection: Use a UV detector at an appropriate wavelength (e.g., ~210 nm) or a mass spectrometer for more specific detection of the isotopically labeled compound.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. Plot the percentage of the initial concentration remaining versus time for each storage condition to determine the stability profile.
Visualizations
Caption: Oxidative degradation of L-Cysteine to L-Cystine.
Caption: Workflow for assessing this compound stability.
References
- 1. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
Preventing disulfide exchange of L-Cystine-3,3'-13C2 in samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the disulfide exchange of L-Cystine-3,3'-13C2 in experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is disulfide exchange and why is it a concern for this compound?
A1: Disulfide exchange, or disulfide scrambling, is a chemical reaction where the disulfide bond in a molecule like L-Cystine is cleaved and reformed with another sulfur-containing molecule, typically a free thiol (a molecule with an -SH group). This can lead to the formation of unlabeled cystine or mixed disulfides, where one of the sulfur atoms in the dimer is from a different molecule. For researchers using isotopically labeled this compound as a tracer or internal standard, disulfide exchange can lead to inaccurate quantification and misinterpretation of experimental results. The primary concern is the loss of the isotopic label's integrity within the target molecule.
Q2: What are the main factors that promote disulfide exchange in my samples?
A2: The rate of disulfide exchange is primarily influenced by three factors:
-
pH: The reaction is significantly accelerated at neutral to alkaline pH (pH > 7). This is because the reactive species in disulfide exchange is the thiolate anion (S-), which is more prevalent at higher pH values.[1][2]
-
Presence of Free Thiols: The reaction requires the presence of free thiol groups. These can be from other cysteine molecules, glutathione (which is abundant in many biological samples), or other reducing agents.
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including disulfide exchange.[3]
Q3: How can I prevent disulfide exchange during sample collection and initial processing?
A3: Immediate action upon sample collection is critical. The most effective strategy is to "quench" the disulfide exchange reaction by alkylating any free thiols present in the sample. This involves adding a chemical agent that covalently bonds to the free thiol groups, rendering them unreactive. Additionally, maintaining a low pH can significantly slow down the reaction.
Q4: What are the recommended storage conditions for solid this compound and its solutions?
A4: Proper storage is crucial to maintain the integrity of your isotopically labeled compound.
-
Solid Form: Solid this compound should be stored at room temperature, protected from light and moisture.[4] For long-term stability, storage at -20°C is recommended.
-
Solutions: Solutions of cystine are much less stable than the solid form. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store at 4°C for no more than a week. For longer-term storage, prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.[5] When preparing solutions, using de-gassed, oxygen-free solvents can help minimize oxidation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected this compound concentration in analytical results. | Disulfide exchange with unlabeled thiols in the sample matrix. | Immediately after collection, treat the sample with a thiol-alkylating agent like N-ethylmaleimide (NEM) to block free thiols. Acidify the sample to a pH below 6.5 to reduce the rate of exchange. |
| Degradation of this compound during sample storage. | Ensure proper storage conditions. For solutions, use freshly prepared aliquots stored at -80°C. Avoid repeated freeze-thaw cycles. For solid compound, store at room temperature away from light and moisture. | |
| Appearance of unexpected peaks corresponding to mixed disulfides in mass spectrometry analysis. | Incomplete alkylation of free thiols, leading to disulfide exchange. | Optimize the alkylation protocol. Ensure the concentration of the alkylating agent is sufficient and that the reaction time and pH are appropriate for the chosen reagent. (See Table 1 for details). |
| Sample processing at a pH that favors disulfide exchange (neutral to alkaline). | Maintain an acidic pH (ideally pH < 6.5) throughout the sample preparation process, from collection to analysis. | |
| Poor recovery of this compound after sample preparation. | Adsorption of the compound to container surfaces. | Use low-protein-binding microcentrifuge tubes and pipette tips for all sample handling steps. |
| Precipitation of L-Cystine due to low solubility at neutral pH. | Maintain an acidic pH to improve solubility. If the experimental workflow requires a neutral pH, consider using a specialized solubilizing agent, though this should be validated for non-interference with your analysis. |
Quantitative Data Summary
Table 1: Comparison of Common Thiol-Alkylating Agents
| Alkylating Agent | Mechanism | Optimal pH | Recommended Concentration | Reaction Time | Pros | Cons |
| N-ethylmaleimide (NEM) | Michael addition | 6.5 - 7.5 | 10 - 40 mM | 1 - 5 minutes | Fast reaction kinetics. Effective at near-neutral pH. | Can react with primary amines at pH > 7.5. |
| Iodoacetamide (IAA) | SN2 reaction | ~8.0 | 14 mM | 30 minutes | High specificity for thiols. Forms a very stable thioether bond. | Slower reaction rate compared to NEM. Requires a more alkaline pH for optimal reactivity. Light sensitive. |
Table 2: Effect of pH on Thiol-Disulfide Exchange Rate
| pH Range | Relative Rate of Exchange | Explanation |
| < 6.0 | Very Low | The concentration of the reactive thiolate anion (S-) is minimal. The thiol group (-SH) is predominantly protonated and non-nucleophilic. |
| 6.5 - 8.0 | Increases Significantly with pH | The concentration of the thiolate anion increases as the pH approaches and surpasses the pKa of the thiol group (~8.3 for cysteine), leading to a rapid increase in the reaction rate. |
| > 8.5 | High | The thiol group is predominantly in its reactive thiolate form, leading to a high rate of disulfide exchange. |
Table 3: Recommended Storage Conditions for this compound
| Form | Temperature | Conditions | Expected Stability |
| Solid | Room Temperature | In a desiccator, protected from light and moisture. | > 1 year |
| Solid (Long-term) | -20°C | In a sealed container, protected from light and moisture. | Several years |
| Solution (Short-term) | 4°C | In a sealed, airtight container. | Up to 1 week |
| Solution (Long-term) | -80°C | Single-use aliquots in low-protein-binding tubes, purged with inert gas (e.g., argon or nitrogen) before freezing. | Up to 6 months |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for LC-MS Analysis to Prevent Disulfide Exchange
This protocol is designed to minimize disulfide exchange in plasma samples intended for the quantification of this compound using LC-MS.
-
Immediate Sample Treatment:
-
Immediately after blood collection in an appropriate anticoagulant tube (e.g., EDTA), add a solution of N-ethylmaleimide (NEM) to the plasma to a final concentration of 10 mM. For example, add 10 µL of a freshly prepared 100 mM NEM solution in water to 90 µL of plasma.
-
Vortex the sample gently for 1 minute to ensure thorough mixing.
-
-
Acidification and Protein Precipitation:
-
Add four volumes of ice-cold acetonitrile containing 0.1% formic acid to the NEM-treated plasma (e.g., 400 µL to 100 µL of plasma). The formic acid will acidify the sample, further inhibiting disulfide exchange.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection and Drying:
-
Carefully transfer the supernatant to a new low-protein-binding microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.
-
Vortex to dissolve the residue and transfer to an autosampler vial for analysis.
-
Visualizations
Caption: Workflow for plasma sample preparation to prevent disulfide exchange.
Caption: Mechanism of disulfide exchange of L-Cystine.
Caption: Key strategies for preventing disulfide exchange.
References
- 1. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rapidnovor.com [rapidnovor.com]
- 4. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-Cystine-3,3'-13C2 for SILAC Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of L-Cystine-3,3'-13C2 in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cysteine-SILAC and when should I use it?
A1: Cysteine-SILAC is a specialized version of the SILAC technique that uses a stable isotope-labeled form of cysteine (or its oxidized dimer, cystine) to quantify proteins. It is particularly advantageous for studying cysteine-rich proteins, disulfide bond formation, and redox proteomics.[1] While traditional SILAC using labeled arginine and lysine offers broad proteome coverage, Cysteine-SILAC provides a more targeted approach for specific biological questions related to cysteine residues.[1]
Q2: What is the target labeling efficiency I should aim for in a Cysteine-SILAC experiment?
A2: For reliable quantification, it is recommended to achieve a labeling efficiency of >97%, which is a common benchmark for traditional SILAC experiments.[1] In some instances, with optimized protocols, it is possible to achieve an incorporation of >99.5% for cysteine labeling.[1]
Q3: Why is L-cystine used for labeling instead of L-cysteine?
A3: L-cysteine is readily oxidized to L-cystine in cell culture media.[1] L-cystine is the more stable form and is taken up by cells through specific transporters, after which it is reduced back to L-cysteine intracellularly. Using L-cystine in the medium can therefore provide a more stable source for labeling.
Q4: Are there any known issues with the stability of L-Cystine in cell culture media?
A4: Yes, L-cystine has low solubility at neutral pH, which is a characteristic of most cell culture media. This can lead to precipitation, especially at higher concentrations, affecting its bioavailability for cellular uptake and incorporation. Careful preparation of the medium and monitoring for precipitation are crucial.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration for SILAC experiments.
| Issue | Potential Cause | Recommended Action |
| Low Incorporation Efficiency of this compound | Insufficient concentration of heavy L-cystine in the medium. | Gradually increase the concentration of this compound in the SILAC medium. Perform a dose-response experiment to identify the optimal concentration for your cell line (see Experimental Protocol 1). |
| Presence of unlabeled L-cystine in the medium. | Ensure the use of custom SILAC medium specifically lacking L-cystine. Use high-quality dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids. | |
| Insufficient duration of labeling. | Ensure cells have undergone at least 5-6 doublings in the heavy SILAC medium to allow for sufficient protein turnover and incorporation of the labeled amino acid. | |
| Poor cell health or altered metabolism. | Monitor cell viability and morphology. Sub-optimal culture conditions can affect protein synthesis and amino acid uptake. Ensure the chosen L-cystine concentration is not cytotoxic. | |
| Precipitation in the "Heavy" SILAC Medium | L-cystine concentration exceeds its solubility at the medium's pH. | Prepare the heavy L-cystine stock solution at a higher concentration in a slightly acidic solution (e.g., 0.1 M HCl) and then dilute it into the medium. Prepare the medium fresh and visually inspect for any precipitation before use. Consider using a commercially available, more soluble cysteine/cystine derivative if precipitation persists. |
| Variability in Quantification Ratios | Inconsistent labeling efficiency between experiments. | Standardize the cell culture and labeling protocol, including cell passage number, seeding density, and duration of labeling. |
| Oxidation of cysteine residues during sample preparation. | Cysteine is susceptible to oxidation. It is important to maintain reducing conditions during cell lysis and protein extraction by including reducing agents like DTT or TCEP in your buffers. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a systematic approach to determine the ideal concentration of heavy L-cystine for achieving high incorporation efficiency without compromising cell health.
1. Cell Culture Preparation:
- Culture your chosen cell line in standard complete medium until you have a sufficient number of healthy, proliferating cells.
- Prepare several flasks for seeding in parallel.
2. Preparation of Test Media:
- Use a custom SILAC DMEM or RPMI 1640 medium that is deficient in L-cystine.
- Supplement the medium with 10% dialyzed fetal bovine serum (dFBS) and other necessary supplements (e.g., penicillin/streptomycin, glutamine).
- Prepare a concentrated stock solution of this compound.
- Create a series of "heavy" media with varying concentrations of this compound. A suggested starting range could be based on the concentration in standard media (e.g., 50 µM, 100 µM, 200 µM, 400 µM).
- Prepare a "light" control medium with the natural L-cystine at a concentration known to support healthy cell growth (e.g., 200 µM).
3. Cell Labeling:
- Seed the cells at the same density into the different "heavy" media and the "light" control medium.
- Culture the cells for at least 5-6 cell doublings, passaging as necessary and always replating in the corresponding medium.
- Monitor cell morphology and proliferation in each condition throughout the labeling period.
4. Sample Collection and Protein Extraction:
- After the labeling period, harvest a representative sample of cells from each condition.
- Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
5. Protein Digestion and Mass Spectrometry Analysis:
- Quantify the protein concentration in each lysate.
- Digest an equal amount of protein from each sample with trypsin.
- Analyze the resulting peptides by high-resolution LC-MS/MS.
6. Data Analysis to Determine Incorporation Efficiency:
- Search the MS/MS data against a relevant protein database, specifying the mass shift for this compound as a variable modification.
- Calculate the incorporation efficiency for each concentration by determining the ratio of the intensity of heavy cysteine-containing peptides to the total intensity (heavy + light) of those peptides.
- Select the lowest concentration of this compound that provides the highest incorporation efficiency (>97%) without negatively impacting cell health.
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Troubleshooting flowchart for low this compound incorporation.
References
Enhancing L-Cystine-3,3'-13C2 detection in complex biological matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with L-Cystine-3,3'-13C2. Our aim is to facilitate the accurate and robust detection of this stable isotope-labeled amino acid in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for in research?
A1: this compound is a stable isotope-labeled form of the amino acid L-Cystine. It is predominantly used as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. Its known mass difference from the unlabeled endogenous L-Cystine allows for precise and accurate quantification of the analyte in complex biological samples by correcting for matrix effects and variations in sample preparation and instrument response. It can also be used as a tracer to study metabolic pathways[1].
Q2: Why is the detection of L-Cystine challenging in biological samples?
A2: The detection of L-Cystine, including its labeled forms, can be difficult due to several factors:
-
Poor Solubility: Cystine has limited solubility in water and many organic solvents, which can complicate sample preparation and chromatographic analysis[2].
-
Ionization Efficiency: Cysteine and cystine can be challenging to ionize effectively in common mass spectrometry sources[3].
-
Metal Sensitivity: These molecules are sensitive to the presence of metals in the LC system, which can lead to peak tailing and poor reproducibility[3].
-
Redox Instability: Cysteine can readily oxidize to form cystine (a dimer of cysteine), and this conversion can occur during sample collection, storage, and preparation, leading to inaccurate measurements of the individual species.
Q3: Is derivatization necessary for this compound analysis?
A3: While not always mandatory, derivatization is a common strategy to improve the chromatographic retention and detection sensitivity of cystine. Derivatization can help to overcome the challenges of poor retention on reversed-phase columns and enhance ionization efficiency in the mass spectrometer. However, it also adds an extra step to the sample preparation workflow, which can introduce variability if not carefully controlled.
Q4: How should I prepare my biological samples for this compound analysis?
A4: Sample preparation is a critical step for accurate quantification. A general workflow involves:
-
Immediate Processing: To prevent the degradation or interconversion of analytes, it is crucial to process biological samples, such as blood, as quickly as possible after collection.
-
Protein Precipitation: This is a common step to remove larger molecules that can interfere with the analysis. Acetonitrile is often used for this purpose.
-
Reduction and Alkylation (Optional but Recommended): To accurately measure total cystine (including the reduced form, cysteine), a reduction step (e.g., with dithiothreitol - DTT) followed by an alkylation step (e.g., with iodoacetamide - IAM) is often employed. This converts all cysteine to a stable alkylated form, preventing its re-oxidation to cystine.
-
Internal Standard Spiking: this compound should be added to the sample early in the preparation process to account for any analyte loss during the workflow.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization of this compound. 2. Suboptimal sample preparation leading to analyte loss. 3. Matrix suppression effects from the biological sample. | 1. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Consider using a different ionization technique if available. 2. Evaluate each step of your sample preparation for potential analyte loss. Ensure complete protein precipitation and efficient extraction. 3. Improve sample cleanup to remove interfering matrix components. Dilute the sample if the concentration of this compound is sufficiently high. |
| Poor Peak Shape (Tailing, Broadening) | 1. Interaction of the analyte with metal components in the LC system (e.g., column, tubing, injector). 2. Inappropriate mobile phase pH. 3. Column degradation or contamination. | 1. Use a metal-free or bio-inert LC system and columns. 2. Optimize the mobile phase pH to ensure the analyte is in a single ionic form. 3. Flush the column with a strong solvent or replace it if necessary. |
| High Variability in Results | 1. Inconsistent sample preparation. 2. Instability of L-Cystine/Cysteine in the samples. 3. Improper handling of the internal standard. | 1. Standardize the sample preparation protocol and ensure consistency across all samples. Use of an automated liquid handler can improve precision. 2. Process samples immediately after collection or store them at -80°C. Consider reduction and alkylation to stabilize cysteine. 3. Ensure the internal standard is added accurately and consistently to all samples and calibration standards. |
| Co-elution with Interfering Peaks | 1. Insufficient chromatographic separation from matrix components. 2. Presence of isobaric interferences. | 1. Optimize the LC gradient, mobile phase composition, or try a different column chemistry to improve separation. 2. Use high-resolution mass spectrometry (HRMS) to differentiate between the analyte and interfering compounds based on their exact mass. |
Quantitative Data Summary
The following tables summarize typical parameters for the LC-MS/MS analysis of L-Cystine. Note that these are examples and optimal conditions will vary depending on the specific instrumentation and biological matrix.
Table 1: Example LC-MS/MS Parameters for L-Cystine Analysis
| Parameter | Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 2% B to 95% B over 5 minutes |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (Unlabeled L-Cystine) | m/z 241.0 -> 152.0 |
| MS/MS Transition (this compound) | m/z 243.0 -> 154.0 |
| Collision Energy | 15-25 eV (optimize for your instrument) |
Table 2: Representative Performance Characteristics of an LC-MS/MS Method for L-Cystine
| Parameter | Value |
| Linear Range | 0.1 - 100 µM |
| Limit of Detection (LOD) | 0.05 µM |
| Limit of Quantification (LOQ) | 0.1 µM |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 115% |
Experimental Protocols
Protocol 1: Quantitative Analysis of L-Cystine in Human Plasma using this compound as an Internal Standard
1. Materials and Reagents:
-
L-Cystine and this compound standards
-
Human plasma (collected in EDTA tubes)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
2. Standard and Internal Standard Preparation:
-
Prepare a stock solution of L-Cystine (1 mM) in 0.1 M HCl.
-
Prepare a stock solution of this compound (1 mM) in 0.1 M HCl.
-
Prepare a series of working standard solutions of L-Cystine by diluting the stock solution with a 50:50 mixture of water and acetonitrile.
-
Prepare a working internal standard solution of this compound (e.g., 10 µM) in a 50:50 mixture of water and acetonitrile.
3. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the working internal standard solution (this compound) to each plasma sample.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or an autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
4. Calibration Curve Preparation:
-
To a series of microcentrifuge tubes, add 10 µL of each L-Cystine working standard solution.
-
Add 10 µL of the working internal standard solution to each tube.
-
Add 80 µL of the reconstitution solvent.
-
Vortex briefly and transfer to autosampler vials.
5. LC-MS/MS Analysis:
-
Inject the prepared samples and calibration standards into the LC-MS/MS system using the parameters outlined in Table 1 (or optimized parameters for your system).
6. Data Analysis:
-
Integrate the peak areas for both L-Cystine and this compound.
-
Calculate the peak area ratio (L-Cystine / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the L-Cystine standards.
-
Determine the concentration of L-Cystine in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantitative analysis of L-Cystine.
Caption: Simplified metabolic pathway of L-Cystine and L-Cysteine.
References
L-Cystine-3,3'-13C2 sample degradation and proper storage conditions.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of L-Cystine-3,3'-13C2 to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathway for L-Cystine begins with its precursor, L-Cysteine. L-Cysteine readily undergoes oxidation to form L-Cystine, a disulfide-linked dimer.[1] While L-Cystine is more stable than L-Cysteine, it can be further metabolized. The major route of cysteine degradation involves oxidation to 3-sulfinoalanine.[2] Cysteine can also be metabolized to pyruvate through pathways independent of 3-sulfinoalanine.[2] For practical laboratory purposes, the main concern is the initial oxidation of any residual L-Cysteine to L-Cystine and the potential for further unwanted reactions in solution.
Q2: How should solid this compound be stored?
A2: Solid, lyophilized this compound should be stored under controlled conditions to maximize its shelf life. For long-term storage, a temperature of -20°C is recommended, and for extended periods, -80°C is a viable option.[3] It is crucial to store the compound protected from light and in a tightly sealed container to prevent moisture absorption. Some suppliers may indicate room temperature storage is acceptable for short periods if the product is kept away from light and moisture.[4] Always refer to the manufacturer's specific recommendations provided with the product.
Q3: What are the best practices for storing this compound solutions?
A3: L-Cystine solutions are significantly less stable than the solid form. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, the solution should be kept at 4°C for no more than 24 hours. For longer-term storage, prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can accelerate degradation. To enhance stability, solutions can be prepared in slightly acidic conditions (pH 1-2.5) using degassed solvents to reduce oxidation.
Q4: What are the common challenges when using this compound in cell culture?
A4: A primary challenge with L-Cystine in cell culture is its low solubility at neutral pH. This can make it difficult to achieve the desired concentration in media. Additionally, ensuring complete and efficient incorporation of the labeled cystine into cellular proteins is critical for accurate quantitative proteomics (e.g., SILAC). Incomplete labeling can lead to underestimation of protein synthesis and turnover rates. Another potential issue is the metabolic conversion of the labeled amino acid into other molecules, which can complicate data analysis.
Troubleshooting Guides
Issue 1: Sample Degradation or Precipitation in Solution
-
Symptom: Visible precipitate in the this compound solution or inconsistent experimental results.
-
Possible Cause:
-
Oxidation of residual L-Cysteine to the less soluble L-Cystine.
-
Poor solubility of L-Cystine at neutral or near-neutral pH.
-
Use of non-degassed solvents, leading to oxidation.
-
Repeated freeze-thaw cycles of stock solutions.
-
-
Solution:
-
Prepare solutions fresh whenever possible.
-
Dissolve this compound in a slightly acidic buffer (e.g., using 1M HCl to achieve a clear solution) before diluting it into your experimental medium.
-
Use degassed solvents (e.g., by bubbling with nitrogen) to minimize oxidation.
-
If storing solutions, create single-use aliquots and store them at -80°C.
-
Filter the solution through a sterile, acid-resistant 0.22 µm filter after preparation.
-
Issue 2: Inaccurate Quantification in Mass Spectrometry-Based Experiments (e.g., SILAC)
-
Symptom: Low incorporation efficiency of this compound, leading to unreliable quantification of proteins.
-
Possible Cause:
-
Insufficient duration of labeling for complete incorporation into cellular proteins.
-
Contamination with unlabeled L-Cystine from supplements like fetal bovine serum (FBS).
-
Metabolic conversion of this compound to other amino acids.
-
Presence of impurities or unlabeled L-Cystine in the purchased labeled compound.
-
-
Solution:
-
Ensure cells are cultured in the labeled medium for a sufficient number of cell doublings (typically at least five) to achieve >97% incorporation.
-
Use dialyzed FBS to minimize contamination with unlabeled amino acids.
-
Perform a pilot experiment to verify the incorporation efficiency by mass spectrometry before proceeding with the main experiment.
-
Purchase high-purity this compound from a reputable supplier and always check the certificate of analysis.
-
Be aware of potential metabolic pathways that might alter the labeled amino acid.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Lyophilized) | Room Temperature | Short-term | Protect from light and moisture. |
| +2°C to +8°C | Mid-term | Protect from light. | |
| -20°C | Long-term | Recommended for optimal stability. | |
| -80°C | Extended-term | For maximum shelf-life. | |
| Solution | 4°C | Up to 24 hours | Prepare fresh if possible. |
| -20°C | Up to 1 month | In single-use aliquots. | |
| -80°C | Up to 6 months | In single-use aliquots to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Materials: this compound powder, 1M Hydrochloric Acid (HCl), Sterile Water for Injection (or equivalent high-purity water), sterile 0.22 µm acid-resistant syringe filter, sterile microcentrifuge tubes.
-
Procedure:
-
Under aseptic conditions, accurately weigh the desired amount of this compound powder.
-
Add a small volume of Sterile Water for Injection.
-
Slowly add 1M HCl dropwise while vortexing until the this compound is completely dissolved and the solution is clear. The target pH should be between 1 and 2.5.
-
Bring the solution to the final desired volume with Sterile Water for Injection.
-
Sterilize the solution by passing it through a 0.22 µm acid-resistant syringe filter into a sterile container.
-
For storage, dispense into single-use, low-protein-binding microcentrifuge tubes and store at -80°C.
-
Protocol 2: Assessment of this compound Stability by HPLC-MS
-
Objective: To determine the degradation of this compound over time under specific storage conditions.
-
Sample Preparation:
-
Prepare a stock solution of this compound as described in Protocol 1.
-
Aliquot the stock solution into several tubes.
-
Store the aliquots under the conditions to be tested (e.g., 4°C, room temperature, exposed to light).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take a sample from each condition for analysis.
-
-
HPLC-MS Analysis:
-
HPLC System: A reverse-phase HPLC system.
-
Column: C18 column (e.g., 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate L-Cystine from its potential degradation products.
-
Flow Rate: 0.35 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS) capable of detecting the mass-to-charge ratio (m/z) of this compound and its unlabeled counterpart.
-
-
Data Analysis:
-
Monitor the peak area of the this compound peak over time.
-
Calculate the percentage of degradation at each time point relative to the initial time point (t=0).
-
Identify any new peaks that appear, which may correspond to degradation products.
-
Mandatory Visualization
Caption: Primary degradation pathway of L-Cysteine to L-Cystine and further metabolic products.
Caption: Workflow for assessing the stability of this compound solutions.
Caption: A logical troubleshooting guide for common issues with this compound.
References
Correcting for the isotopic impurity of L-Cystine-3,3'-13C2 in data analysis.
Welcome to the technical support center for L-Cystine-3,3'-13C2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on correcting for the isotopic impurity of this compound in data analysis and to offer troubleshooting support for common issues encountered during metabolic tracing experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in metabolic research?
A1: this compound is a stable isotope-labeled form of the amino acid L-Cystine. In this molecule, the two carbon atoms at the 3 and 3' positions are replaced with the heavy isotope of carbon, 13C. It is a valuable tracer used in metabolic flux analysis (MFA) and other stable isotope labeling studies to investigate the metabolic fate of cystine and its downstream metabolites, such as cysteine and glutathione. By tracking the incorporation of the 13C label into various molecules using mass spectrometry, researchers can elucidate pathway activities and quantify metabolic fluxes.
Q2: Why is it crucial to correct for the isotopic impurity of this compound?
A2: Commercially available this compound is typically sold with a high isotopic purity (e.g., 99%). However, this means that a small percentage of the tracer will not contain two 13C atoms. This isotopic impurity, along with the natural abundance of stable isotopes (e.g., ~1.1% for 13C), can lead to inaccuracies in mass spectrometry data if not properly corrected. Failure to correct for these factors can result in the misinterpretation of labeling patterns and incorrect calculations of metabolic fluxes.
Q3: What are the main downstream metabolites of L-Cystine that I should expect to see labeled in my experiment?
A3: Once transported into the cell, L-cystine is reduced to two molecules of L-cysteine. L-cysteine is a precursor for several important biomolecules. Therefore, you can expect to see the 13C label incorporated into:
-
L-Cysteine: The direct product of L-cystine reduction.
-
Glutathione (GSH): A tripeptide of glutamate, cysteine, and glycine, which is a major cellular antioxidant.
-
Taurine: An amino acid involved in various physiological processes.
-
Coenzyme A: An essential cofactor in metabolism.
The extent of labeling in these downstream metabolites will depend on the metabolic activity of the experimental system.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Unexpected Peaks in the Mass Spectrum of this compound Standard
-
Symptom: When analyzing a pure standard of this compound, you observe a small M+1 peak in addition to the expected M+2 peak.
-
Cause: This is likely due to the natural abundance of other heavy isotopes in the molecule, such as 13C at other carbon positions, 15N, 33S, or 34S. The chemical formula for L-Cystine is C6H12N2O4S2. The probability of having one of these other heavy isotopes in a molecule that already contains two 13C labels contributes to the M+1 signal.
-
Solution: This is a normal observation and highlights the importance of running a standard of your tracer to understand its isotopic distribution before proceeding with biological experiments. This information will be crucial for the correction algorithm.
Issue 2: Low or No Incorporation of 13C Label into Downstream Metabolites
-
Symptom: After incubating your cells or organism with this compound, you do not observe a significant increase in the M+1 or M+2 peaks of expected downstream metabolites like glutathione.
-
Possible Causes & Troubleshooting Steps:
-
Insufficient Incubation Time: The turnover of the metabolite pool may be slower than anticipated.
-
Solution: Perform a time-course experiment to determine the optimal labeling duration.
-
-
Low Tracer Concentration: The concentration of the labeled cystine in the medium may be too low compared to the endogenous unlabeled pool.
-
Solution: Increase the concentration of this compound in your experimental medium. Ensure that the medium is depleted of unlabeled cystine.
-
-
Cell Viability Issues: The cells may not be metabolically active.
-
Solution: Check cell viability using a standard assay (e.g., trypan blue exclusion). Ensure that the experimental conditions are not toxic to the cells.
-
-
Inefficient Cellular Uptake: The cell type you are using may have low expression of the cystine transporter (e.g., the xCT antiporter).
-
Solution: Verify the expression of relevant transporters in your cell line. If possible, use a positive control cell line known to have high cystine uptake.
-
-
Issue 3: Mass Isotopomer Distribution (MID) of a Downstream Metabolite is Difficult to Interpret
-
Symptom: You observe a complex pattern of labeled species for a downstream metabolite, making it difficult to determine the contribution from the this compound tracer.
-
Cause: This can be particularly challenging with a partially labeled tracer like this compound. For example, in glutathione (C10H17N3O6S), the incorporation of one molecule of cysteine derived from this compound will result in an M+1 isotopologue. However, an M+1 peak can also arise from the natural abundance of 13C in the other nine carbon atoms of glutathione.
-
Solution:
-
Natural Abundance Correction: It is essential to use a robust algorithm to correct for the natural abundance of all elements in the metabolite. This requires the exact chemical formula of the metabolite.
-
Analyze Unlabeled Control: Analyze a biological sample that has not been exposed to the tracer. The mass isotopomer distribution of this unlabeled sample will provide the baseline natural abundance pattern for each metabolite. This is a critical input for the correction algorithm.
-
Consider Metabolic Pathways: Understand the biochemistry of the pathway. For instance, since each molecule of L-cystine gives rise to two molecules of L-cysteine, and each L-cysteine contains one 13C atom from the tracer, glutathione will only ever incorporate one 13C atom from a single labeled cysteine molecule. Therefore, you would primarily expect an increase in the M+1 peak of glutathione, not M+2 from cysteine incorporation.
-
Quantitative Data Presentation
Accurate data analysis requires correcting the raw mass spectrometry data for natural isotope abundance and the isotopic purity of the tracer. The following tables provide a theoretical illustration of this correction for key metabolites in an this compound tracing experiment.
Table 1: Natural Isotope Abundance of Relevant Elements
| Element | Isotope | Natural Abundance (%) |
| Carbon | 12C | 98.93 |
| 13C | 1.07 | |
| Hydrogen | 1H | 99.9885 |
| 2H | 0.0115 | |
| Nitrogen | 14N | 99.632 |
| 15N | 0.368 | |
| Oxygen | 16O | 99.757 |
| 17O | 0.038 | |
| 18O | 0.205 | |
| Sulfur | 32S | 94.99 |
| 33S | 0.75 | |
| 34S | 4.25 | |
| 36S | 0.01 |
Table 2: Theoretical Mass Isotopomer Distribution (MID) of Cysteine Before and After Correction
Assumptions: this compound tracer purity is 99%. The cell is at isotopic steady state, with 50% of the cysteine pool derived from the tracer.
| Isotopologue | Raw Measured Abundance (%) | Corrected Abundance (Tracer Contribution) (%) |
| M+0 | 48.0 | 50.0 |
| M+1 | 51.5 | 50.0 |
| M+2 | 0.5 | 0.0 |
Table 3: Theoretical Mass Isotopomer Distribution (MID) of Glutathione Before and After Correction
Assumptions: this compound tracer purity is 99%. The cell is at isotopic steady state, with 50% of the cysteine pool contributing to glutathione synthesis derived from the tracer.
| Isotopologue | Raw Measured Abundance (%) | Corrected Abundance (Tracer Contribution) (%) |
| M+0 | 45.0 | 50.0 |
| M+1 | 54.0 | 50.0 |
| M+2 | 1.0 | 0.0 |
Experimental Protocols
Protocol 1: General Workflow for this compound Tracing in Cultured Cells
This protocol provides a general framework. Specific parameters such as cell seeding density, tracer concentration, and incubation time should be optimized for your specific cell line and experimental goals.
-
Cell Culture:
-
Seed cells in appropriate culture vessels and grow in standard complete medium until they reach the desired confluency (typically 60-80%).
-
-
Isotope Labeling:
-
Prepare labeling medium: Use a custom medium that is deficient in L-cystine. Supplement this medium with this compound to the desired final concentration (e.g., 100-200 µM).
-
Aspirate the standard medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) under standard culture conditions.
-
-
Metabolite Extraction:
-
Place the culture plates on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for your mass spectrometry method (e.g., 50:50 acetonitrile:water).
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system.
-
Use a suitable chromatography method (e.g., HILIC or reversed-phase) to separate the metabolites of interest.
-
Acquire data in full scan mode to detect all isotopologues.
-
-
Data Analysis:
-
Identify the peaks corresponding to cysteine, glutathione, and other metabolites of interest based on their accurate mass and retention time.
-
Extract the ion chromatograms for each isotopologue (M+0, M+1, M+2, etc.).
-
Correct the raw peak areas for natural isotope abundance and the isotopic impurity of the tracer using appropriate software or custom scripts.
-
Calculate the fractional enrichment and model the data to determine metabolic fluxes.
-
Visualizations
Diagram 1: Experimental Workflow for this compound Isotope Tracing
Technical Support Center: Quantifying Low L-Cystine-3,3'-13C2 Enrichment
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when quantifying low levels of L-Cystine-3,3'-13C2 enrichment in biological samples.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
| Issue | Potential Causes | Solutions |
| 1. Poor or No Signal for this compound | Low Abundance of Target Analyte: The concentration of the ¹³C₂-labeled cystine is below the instrument's limit of detection (LOD). | Method Optimization: Increase sample injection volume, concentrate the sample extract, or switch to a more sensitive analytical technique (e.g., from Q-TOF to triple quadrupole MS for MRM). Enrichment Strategies: Consider pre-analytical enrichment of your sample for the target analyte. |
| Inefficient Ionization: The electrospray ionization (ESI) conditions are not optimal for L-Cystine. | Source Parameter Adjustment: Optimize ESI source parameters such as capillary voltage, gas flow, and temperature. Consider alternative ionization techniques if available. | |
| Sample Degradation: L-Cystine may be unstable in the prepared sample matrix or during storage. | Sample Handling: Ensure samples are stored at appropriate temperatures (e.g., -80°C) and processed quickly. Avoid repeated freeze-thaw cycles. | |
| 2. High Background Noise or Interfering Peaks | Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the signal of the target analyte. | Improved Chromatographic Separation: Optimize the HPLC/UHPLC gradient to better separate L-Cystine from interfering matrix components.[1] Sample Preparation: Employ solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering substances. |
| Contamination: Contamination from labware, solvents, or reagents. | Quality Control: Use high-purity solvents and reagents. Thoroughly clean all labware and instrument components. Run blank injections to identify sources of contamination. | |
| 3. Inaccurate or Non-Reproducible Quantification | Incomplete Derivatization: If a derivatization step is used, the reaction may be incomplete or variable. | Reaction Optimization: Optimize derivatization conditions (temperature, time, reagent concentration) to ensure complete and consistent reaction. |
| Standard Curve Issues: The calibration curve may be non-linear or have poor correlation. | Calibrator Preparation: Prepare fresh calibration standards for each run. Ensure the concentration range of the standards brackets the expected sample concentrations. Use an appropriate internal standard.[2] | |
| Isotope Exchange: Potential for back-exchange of the ¹³C label. | Method Validation: While less common for carbon isotopes, validate the stability of the label under your experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for quantifying low this compound enrichment?
A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode is generally the most sensitive and selective method for quantifying low levels of isotopically labeled compounds in complex biological matrices.[3][4] High-Resolution Accurate Mass (HRAM) LC/MS on instruments like a Q-TOF can also provide excellent sensitivity and specificity.[3]
Q2: How can I improve the chromatographic separation of L-Cystine?
A2: To improve separation, you can optimize the mobile phase composition and gradient. Using a formic acid gradient with a suitable C18 column can be effective. Preventing the oxidation of cysteine to cystine during sample preparation by using trapping agents like iodoacetic acid can also simplify the chromatogram.
Q3: Is derivatization necessary for L-Cystine analysis by LC-MS?
A3: While not always necessary, derivatization can improve chromatographic retention on reverse-phase columns and enhance ionization efficiency, thereby increasing sensitivity. Common derivatization agents target the amino groups of L-Cystine.
Q4: What are some common pitfalls in sample preparation for L-Cystine analysis?
A4: A key pitfall is the artifactual oxidation of cysteine to cystine during sample collection and preparation. It is crucial to use appropriate quenching and extraction solutions, often containing antioxidants or alkylating agents, to preserve the in vivo redox state. Additionally, protein precipitation must be efficient to prevent interference.
Q5: How do I select an appropriate internal standard for this compound quantification?
A5: The ideal internal standard is a stable isotope-labeled version of the analyte with a different mass, such as L-Cystine-d4 or L-Cystine-¹⁵N₂. This helps to correct for variations in sample preparation, injection volume, and matrix effects.
Experimental Protocols
Protocol 1: Sample Preparation and Extraction for LC-MS/MS Analysis
This protocol describes a general method for extracting low molecular weight metabolites, including L-Cystine, from cultured cells.
-
Cell Culture and Labeling: Culture cells to the desired confluency and incubate with medium containing this compound for the desired time.
-
Quenching and Harvesting: Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Immediately add ice-cold 80% methanol to quench metabolic activity.
-
Metabolite Extraction: Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.
-
Protein Precipitation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This is a representative LC-MS/MS method for the analysis of L-Cystine.
-
LC System: Agilent 1290 Infinity LC System or equivalent.
-
Column: A suitable reversed-phase column, such as a Thermo Scientific Synchronis C18 (250mm × 4.6mm × 5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate L-Cystine from other metabolites. For example, a linear gradient from 2% to 98% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-20 µL.
-
MS System: Agilent 6530 Accurate-Mass Q-TOF LC/MS or a triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Full scan mode for Q-TOF or MRM mode for triple quadrupole. The mass transitions for native L-Cystine (m/z 241.0 -> fragment ion) and this compound (m/z 243.0 -> fragment ion) would be monitored.
Visualizations
Caption: Workflow for quantifying this compound enrichment.
Caption: Troubleshooting logic for low enrichment analysis.
References
- 1. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope dilution analysis of cystine in granulocyte suspensions as cysteine: a powerful method for the diagnosis, the follow-up, and treatment of patients with cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Overcoming L-Cystine-3,3'-13C2 Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with L-Cystine-3,3'-13C2 in aqueous media. The principles and protocols outlined here are also broadly applicable to unlabeled L-Cystine, as the isotopic labeling at the 3 and 3' positions does not significantly alter its physicochemical solubility properties.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or neutral buffer?
A1: L-Cystine has a very low intrinsic solubility in water and aqueous solutions at neutral pH (around 7).[1][2][3][4][5] Its solubility is minimal around its isoelectric point (pI ≈ 4.6). The molecule is a zwitterion, and at neutral pH, the strong intermolecular forces in its crystal lattice make it difficult for water molecules to solvate it effectively.
Q2: What is the expected solubility of L-Cystine in water?
A2: The solubility of L-Cystine in water is approximately 0.112 g/L (or 0.466 mM) at 25°C. Solubility increases with temperature, but not dramatically under neutral pH conditions.
Q3: How does pH affect the solubility of this compound?
A3: pH is the most critical factor influencing L-Cystine solubility. Solubility significantly increases in acidic conditions (pH < 2) and alkaline conditions (pH > 8). At low pH, the amino groups are protonated, and at high pH, the carboxylic acid groups are deprotonated, in both cases leading to a net charge on the molecule and disrupting the crystal lattice, which enhances its interaction with water. The solubility of cystine in urine, for instance, can increase from 250 mg/L at pH 7 to 500 mg/L at pH 7.5.
Q4: Can I heat the solution to improve solubility?
A4: Gentle heating can slightly increase the rate of dissolution and solubility. For example, the solubility in water increases from 0.112 g/L at 25°C to 0.52 g/L at 75°C. However, prolonged heating, especially in alkaline solutions, can lead to degradation. For robust and complete dissolution, pH adjustment is a more effective and reliable method.
Q5: Is there a difference in solubility between L-Cystine and L-Cysteine?
A5: Yes, there is a significant difference. L-Cysteine, the reduced form, is much more soluble in water. However, L-Cysteine readily oxidizes to form L-Cystine, especially at neutral or alkaline pH in the presence of oxygen and metal ions, which can then precipitate out of solution. If you are working with L-Cysteine, it is often supplied as L-Cysteine hydrochloride to maintain an acidic pH and improve stability.
Q6: Are there more soluble alternatives to L-Cystine for cell culture?
A6: Yes. Due to the solubility challenges with L-Cystine, more soluble dipeptides have been developed, such as N,N'-di-L-alanyl-L-cystine or N,N'-di-L-lysyl-L-cystine. These can be used in cell culture media to deliver higher concentrations of cystine equivalents without precipitation issues.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in my neutral buffer (e.g., PBS pH 7.4). | L-Cystine has inherently low solubility at neutral pH. | Prepare a concentrated stock solution in an acidic or basic solvent and then dilute it into your final medium. See Experimental Protocol 1 . |
| A precipitate forms after adding my L-Cystine stock solution to the cell culture medium. | The final concentration of L-Cystine exceeds its solubility limit at the medium's pH, or the pH of the medium has dropped locally upon addition of an acidic stock. | Ensure the stock solution is added slowly while stirring. Pre-warm the medium. Consider using a more diluted stock solution or adjusting the medium's pH after addition. For long-term stability, consider using a soluble dipeptide alternative. |
| My L-Cysteine solution becomes cloudy over time. | L-Cysteine is oxidizing to the less soluble L-Cystine. | Prepare fresh solutions before use. Use degassed water or buffers. Store stock solutions at acidic pH (e.g., in HCl) and at low temperatures. |
| I need a high concentration of L-Cystine at a physiological pH. | The required concentration is above the solubility limit of free L-Cystine. | This is a significant challenge. The most effective solution is to use a highly soluble derivative like N,N'-di-L-alanyl-L-cystine or N,N'-di-L-lysyl-L-cystine. |
Data Presentation: Solubility of L-Cystine
| Solvent/Condition | Temperature (°C) | Solubility | Reference |
| Water | 25 | 0.112 g/L | |
| Water | 50 | 0.24 g/L | |
| Water | 75 | 0.52 g/L | |
| Water | 100 | 1.14 g/L | |
| 1M Hydrochloric Acid (HCl) | - | Soluble (e.g., 10 g/L) | |
| 2M Hydrochloric Acid (HCl) | - | Soluble (50 g/L) | |
| Aqueous solutions pH < 2 | 25 | Significantly increased | |
| Aqueous solutions pH > 8 | 25 | Significantly increased | |
| Urine (pH 7.0) | - | ~250 mg/L | |
| Urine (pH 7.5) | - | ~500 mg/L |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution using Acidification
This is the most common and recommended method for preparing L-Cystine solutions for use in cell culture and other biological assays.
Materials:
-
This compound powder
-
1M Hydrochloric Acid (HCl), sterile
-
Sterile, purified water (e.g., cell culture grade)
-
Sterile conical tubes
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
To prepare a 10 mg/mL (approx. 41.6 mM) stock solution, add 1 volume of 1M HCl for every 10 mg of L-Cystine. For example, to dissolve 10 mg of L-Cystine, add 1 mL of 1M HCl.
-
Vortex or gently swirl the tube until the powder is completely dissolved. A clear, colorless solution should be obtained.
-
(Optional) If needed, you can dilute this stock solution with sterile water. For example, adding 9 mL of sterile water to the 1 mL of 10 mg/mL stock will result in a 1 mg/mL solution in 0.1M HCl.
-
Sterilize the final stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended.
Note: When adding this acidic stock to your experimental medium, do so slowly and with gentle mixing to avoid localized pH drops that could cause precipitation of other components. Ensure the final concentration in your medium does not exceed the solubility limit at the medium's pH.
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing a sterile, concentrated stock solution of this compound.
Decision Logic for Addressing Solubility Issues
Caption: Decision-making flowchart for troubleshooting this compound solubility problems.
References
- 1. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 2. L-Cystine, specified according to the requirements of Ph.Eur. 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]
- 3. cellculturedish.com [cellculturedish.com]
- 4. Research Portal [researchportal.murdoch.edu.au]
- 5. researchgate.net [researchgate.net]
Minimizing ion suppression effects for L-Cystine-3,3'-13C2
Welcome to the technical support center for the LC-MS/MS analysis of L-Cystine-3,3'-13C2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects and ensure accurate quantification in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses. For this compound, which is often used as an internal standard, ion suppression can lead to inaccurate quantification of the endogenous analyte if the suppression effect is not consistent between the analyte and the internal standard.[3]
Q2: What are the primary causes of ion suppression in the analysis of this compound?
A2: The primary causes of ion suppression for this compound are similar to those for other analytes in biological matrices and include:
-
Matrix Effects: Endogenous components of the biological sample, such as phospholipids, salts, and proteins, can co-elute with this compound and interfere with its ionization.[4][5]
-
Mobile Phase Additives: Non-volatile salts and ion-pairing agents in the mobile phase can crystallize in the ion source and suppress the signal.
-
High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression.
-
Inadequate Sample Preparation: Insufficient removal of matrix components is a major contributor to ion suppression.
Q3: How can I detect and evaluate ion suppression in my this compound analysis?
A3: Two common methods to assess ion suppression are:
-
Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. A drop in the constant baseline signal at the retention time of potential interferences indicates ion suppression.
-
Matrix Effect Evaluation: The peak area of this compound in a clean solvent is compared to the peak area of the same concentration spiked into an extracted blank matrix. The percentage of matrix effect can be calculated using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100 A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to ion suppression in the analysis of this compound.
Issue 1: Low or Inconsistent Signal Intensity for this compound
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-column infusion experiment or a matrix effect evaluation to confirm the presence and extent of ion suppression.
-
Optimize Sample Preparation: Improve the cleanup of your sample. See the "Data Presentation" section below for a comparison of different sample preparation techniques.
-
Modify Chromatographic Conditions: Alter the LC method to separate this compound from the interfering matrix components. Consider using a different column chemistry, such as HILIC or mixed-mode, which can provide better retention and selectivity for polar compounds like cystine.
-
Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.
-
Issue 2: Poor Reproducibility and Accuracy in Quantification
-
Possible Cause: Differential ion suppression between the analyte (L-Cystine) and the internal standard (this compound).
-
Troubleshooting Steps:
-
Ensure Co-elution: Verify that the analyte and internal standard are co-eluting perfectly. Even a slight separation can expose them to different matrix components, leading to differential suppression.
-
Optimize Sample Preparation: A more rigorous sample cleanup method can minimize the variability of matrix effects between samples.
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Principle | Advantages | Disadvantages | Expected Reduction in Ion Suppression |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample by adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid). | Simple, fast, and inexpensive. | Less effective at removing phospholipids and other small molecule interferences, which can lead to significant ion suppression. | Moderate |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases to separate it from interfering matrix components. | Can provide cleaner extracts than PPT. | Can be labor-intensive, may have lower analyte recovery, and uses large volumes of organic solvents. | Good |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent, while interferences are washed away. The analyte is then eluted with a different solvent. | Provides very clean extracts, leading to a significant reduction in ion suppression. Can be automated. | More complex and expensive than PPT and LLE. Method development can be time-consuming. | Excellent |
Table 2: Comparison of Protein Precipitation Solvents
| Precipitating Agent | Ratio (Solvent:Sample) | Protein Removal Efficiency | Phospholipid Removal | Impact on Ion Suppression |
| Acetonitrile | 3:1 | >95% | Moderate | Moderate suppression may still be observed due to remaining phospholipids. |
| Methanol | 3:1 | ~90-95% | Low | Higher potential for ion suppression compared to acetonitrile due to less efficient phospholipid removal. |
| Trichloroacetic Acid (TCA) | 1:2 (10% TCA) | >98% | Good | Can be effective, but TCA itself can cause ion suppression and may not be compatible with all LC-MS systems. |
Table 3: Comparison of Chromatographic Techniques
| Chromatographic Technique | Principle | Advantages for L-Cystine Analysis | Disadvantages |
| Reversed-Phase (RP) | Separation based on hydrophobicity. | Widely available and well-understood. | Poor retention for polar analytes like L-Cystine, leading to co-elution with matrix interferences in the void volume and significant ion suppression. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds on a polar stationary phase with a high organic mobile phase. | Excellent retention and separation of polar analytes like L-Cystine, moving it away from the early-eluting matrix components. | Can have longer equilibration times and may be more sensitive to mobile phase composition. |
| Mixed-Mode Chromatography | Utilizes a stationary phase with both reversed-phase and ion-exchange properties. | Offers unique selectivity and can provide good retention and separation of polar and charged analytes. | Method development can be more complex. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation with Acetonitrile
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).
-
Internal Standard Spiking: Add the appropriate amount of this compound internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol and should be optimized for the specific SPE sorbent and analyte.
-
Sample Pre-treatment: Dilute the biological sample (e.g., plasma) 1:1 with 4% phosphoric acid in water.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: Post-Column Infusion Experiment to Detect Ion Suppression
-
System Setup:
-
Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Using a T-connector, introduce this solution into the LC flow path between the analytical column and the mass spectrometer ion source via a syringe pump at a low flow rate (e.g., 10 µL/min).
-
-
Data Acquisition:
-
Start the infusion and monitor the signal of this compound in the mass spectrometer. A stable baseline should be observed.
-
Inject a blank, extracted matrix sample onto the LC column and run your chromatographic method.
-
-
Data Analysis:
-
Observe the baseline of the this compound signal during the chromatographic run.
-
Any significant drop in the baseline indicates a region of ion suppression caused by co-eluting matrix components.
-
Mandatory Visualization
Caption: Mechanism of Ion Suppression in ESI-MS.
Caption: Sample Preparation Workflow to Minimize Ion Suppression.
Caption: Troubleshooting Flowchart for Ion Suppression Issues.
References
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. devtoolsdaily.com [devtoolsdaily.com]
Validation & Comparative
L-Cystine-3,3'-13C2 vs L-Cystine-15N2 for nitrogen flux studies.
An Objective Comparison for Isotopic Tracer Selection in Metabolic Research
Introduction
Cystine, a dimeric amino acid formed from the oxidation of two cysteine molecules, is a critical component in various metabolic processes, including protein synthesis, redox homeostasis, and the production of vital metabolites like glutathione and taurine.[1] To unravel the complexities of these pathways, researchers employ stable isotope tracers in conjunction with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][3] Among the available tools, L-Cystine labeled with either Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are invaluable for metabolic flux analysis.[1][]
This guide provides a comprehensive comparison between L-Cystine-3,3'-¹³C₂ and L-Cystine-¹⁵N₂ for nitrogen flux studies. The choice between these tracers is fundamentally dictated by the specific biological question being addressed, as each provides a unique window into the metabolic fate of the cystine molecule. While ¹⁵N-labeled cystine is the direct choice for tracking nitrogen, ¹³C-labeled cystine offers complementary information on the fate of the carbon skeleton.
Core Comparison: L-Cystine-¹⁵N₂ vs. L-Cystine-3,3'-¹³C₂
The primary distinction between these two isotopic tracers lies in the atom that is labeled. L-Cystine-¹⁵N₂ allows for the direct tracking of nitrogen atoms, whereas L-Cystine-3,3'-¹³C₂ enables the tracing of the carbon backbone of the molecule. This fundamental difference governs their application in metabolic studies.
At-a-Glance Comparison
| Feature | L-Cystine-¹⁵N₂ | L-Cystine-3,3'-¹³C₂ |
| Labeled Atom | Nitrogen (¹⁵N) | Carbon (¹³C) |
| Primary Use Case | Directly tracing the fate of nitrogen, amino acid transport, transamination reactions, and protein turnover. | Tracing the carbon backbone's entry into central carbon metabolism and biosynthesis of downstream metabolites. |
| Metabolic Pathways | Transamination, synthesis and degradation of amino acids, and the nitrogen contribution to glutathione synthesis. | Glycolysis, TCA cycle, and the carbon contribution to glutathione and taurine synthesis. |
| Key Advantage | Provides unambiguous data on nitrogen flux and benefits from the low natural abundance of ¹⁵N (~0.37%), which results in lower background noise in mass spectrometry. | Allows for comprehensive mapping of the carbon skeleton's journey through various metabolic pathways. |
| Limitation | Offers no information on the fate of the carbon skeleton once the amino group is removed. | Does not directly track the fate of the nitrogen atoms, making it an indirect tool for nitrogen flux studies. |
Detailed Analysis of Tracers
L-Cystine-¹⁵N₂: A Direct View of Nitrogen Metabolism
When the research objective is to specifically understand the flow of nitrogen from cystine, L-Cystine-¹⁵N₂ is the tracer of choice. By labeling the amino groups, it allows for the precise tracking of nitrogen atoms as they are transferred to other molecules.
-
Applications : This tracer is ideal for studying the kinetics of protein synthesis and degradation, determining the rate of transamination reactions where the amino group of cystine is transferred to an alpha-keto acid to form a new amino acid, and quantifying the contribution of cystine's nitrogen to the synthesis of other nitrogenous compounds.
-
Advantages : The primary advantage is the direct measurement of nitrogen flux. Additionally, the natural abundance of ¹⁵N is very low (approximately 0.37%), which leads to a cleaner background in mass spectrometry and potentially higher sensitivity in detecting the labeled species compared to ¹³C, which has a higher natural abundance (~1.1%).
L-Cystine-3,3'-¹³C₂: Tracking the Carbon Skeleton
L-Cystine-3,3'-¹³C₂ is used to investigate the metabolic journey of the cystine molecule's carbon structure. While not a direct measure of nitrogen flux, it provides critical context for the overall metabolism of the amino acid.
-
Applications : This tracer is employed to map how the carbon atoms from cystine are incorporated into other metabolites. After the removal of the amino group (deamination), the remaining carbon skeleton can enter central carbon metabolism, for instance, by being converted to pyruvate. This allows researchers to study its contribution to the TCA cycle or its use in the synthesis of other molecules like taurine and the carbon portion of glutathione.
-
Advantages : It offers a comprehensive view of the carbon fate of the cystine molecule, which is essential for a complete understanding of its metabolic role.
Caption: Metabolic fate of L-Cystine showing distinct pathways for nitrogen and carbon.
Experimental Protocols
A generalized workflow for conducting a nitrogen flux study using stable isotope-labeled cystine in cell culture is outlined below.
General Workflow for Stable Isotope Labeling
-
Cell Culture and Media Preparation : Cells are initially grown in a standard, unlabeled medium to reach the desired density. A parallel batch of medium is prepared, identical to the standard medium but with the unlabeled L-Cystine replaced by either L-Cystine-¹⁵N₂ or L-Cystine-3,3'-¹³C₂ at the same concentration.
-
Isotope Labeling : The standard medium is removed from the cultured cells and replaced with the isotope-labeled medium. This marks time zero of the experiment.
-
Time-Course Sampling : At various time points after the introduction of the labeled medium, cell samples are harvested to capture the dynamics of isotope incorporation into metabolites.
-
Metabolite Extraction : Metabolism is rapidly halted, typically by quenching the cells with a cold solvent like methanol. Metabolites are then extracted from the cells for analysis.
-
Analytical Measurement : The extracted metabolites are analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to determine the isotopic enrichment in different molecules. Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing amino acid isotopomers.
-
Data Analysis : The resulting mass isotopomer distributions are analyzed using specialized software to calculate metabolic fluxes. This involves fitting the experimental labeling data to a metabolic network model.
Caption: General experimental workflow for a stable isotope labeling study.
Conclusion and Strategic Recommendations
The selection between L-Cystine-¹⁵N₂ and L-Cystine-3,3'-¹³C₂ is not a matter of one being superior, but rather a strategic choice based on the experimental objective.
-
For research focused specifically on nitrogen flux , such as quantifying the contribution of cystine's nitrogen to protein synthesis or other amino acids, L-Cystine-¹⁵N₂ is the indispensable tool . It provides direct and unambiguous measurements of nitrogen's fate.
-
For studies aiming to understand the fate of the carbon backbone of cystine and its entry into central carbon metabolism, L-Cystine-3,3'-¹³C₂ is the appropriate choice .
For a holistic view of cystine metabolism, researchers may consider dual-labeling experiments using both ¹³C and ¹⁵N-labeled substrates. This advanced technique allows for the simultaneous quantification of both carbon and nitrogen fluxes, providing a more complete picture of metabolic networks. By understanding the distinct advantages and limitations of each tracer, researchers, scientists, and drug development professionals can design more informative experiments to gain deeper insights into cellular metabolism.
References
L-Cystine-3,3'-13C2 as an Internal Standard: A Comparative Performance Guide
In the realm of quantitative bioanalysis, particularly in metabolic studies and clinical diagnostics, the accuracy of measurements is paramount. The use of stable isotope-labeled internal standards is a cornerstone of achieving reliable data, especially in mass spectrometry-based methods. This guide provides a comprehensive assessment of L-Cystine-3,3'-13C2 as an internal standard for the quantification of L-Cystine, comparing its performance with other commonly used alternatives and providing supporting experimental data for researchers, scientists, and drug development professionals.
The Critical Role of Internal Standards in Cystine Quantification
Cystine, the oxidized dimer of the amino acid cysteine, is a crucial analyte in various physiological and pathological processes. Its accurate quantification is vital for understanding redox balance, diagnosing metabolic disorders like cystinosis, and monitoring therapeutic interventions. However, the analysis of endogenous compounds like cystine is often hampered by matrix effects and variability in sample preparation and instrument response. Stable isotope-labeled internal standards, which are chemically identical to the analyte but have a different mass, are the gold standard for mitigating these issues. They co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate correction of signal variability.
Performance Comparison of Internal Standards for Cystine Analysis
The ideal internal standard should exhibit similar physicochemical properties to the analyte, be stable, and not interfere with the analyte's signal. For L-Cystine, several stable isotope-labeled versions are utilized, with this compound and deuterated forms like L-Cystine-d4 being prominent choices.
Table 1: Performance Characteristics of this compound as an Internal Standard
| Parameter | Matrix | Method | Results | Reference |
| Recovery | Human Plasma | LC-FTMS | 97 ± 2% | [1] |
| Stability (1 year at -80°C) | Human Plasma | LC-FTMS | 104 ± 4% of initial measurement | [1] |
Table 2: Performance Characteristics of L-Cystine-d4 as an Internal Standard
| Parameter | Matrix | Method | Results | Reference |
| Linearity (R) | Mouse Plasma | LC-MS/MS | 0.9986 | [2] |
| Lower Limit of Quantification (LLOQ) | Mouse Plasma | LC-MS/MS | 5 ng/mL | [2] |
| Intra-day Precision (RSD) | Mouse Plasma | LC-MS/MS | ≤ 15% | [3] |
| Inter-day Precision (RSD) | Mouse Plasma | LC-MS/MS | ≤ 15% | |
| Accuracy (RE) | Mouse Plasma | LC-MS/MS | Within ± 15% | |
| Linearity (R2) | White Blood Cell Lysate | LC/MS/MS | > 0.99 | |
| Accuracy | White Blood Cell Lysate | LC/MS/MS | 95.2–105.3 % | |
| Intra-day Precision (% RSD) | White Blood Cell Lysate | LC/MS/MS | 2.0–6.2 | |
| Inter-day Precision (% RSD) | White Blood Cell Lysate | LC/MS/MS | 3.8–5.0 |
Discussion of Performance Data:
The data presented in the tables, although from different studies and matrices, highlight the suitability of both this compound and L-Cystine-d4 as internal standards. The this compound standard demonstrates excellent recovery and long-term stability in human plasma. The L-Cystine-d4 standard shows good linearity, sensitivity, precision, and accuracy in both mouse plasma and white blood cell lysates.
A key advantage of 13C-labeled standards like this compound is their higher chemical stability compared to some deuterated standards, where there is a potential for isotopic exchange (H/D exchange). Furthermore, 13C labeling does not typically cause the chromatographic shifts that can sometimes be observed with deuterium labeling, ensuring closer co-elution with the native analyte. This is a critical factor for accurate compensation of matrix effects. However, deuterated standards like L-Cystine-d4 are often more readily available and can be more cost-effective.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are summaries of experimental protocols for cystine quantification using stable isotope-labeled internal standards.
Experimental Protocol 1: Quantification of Cystine in Human Plasma using this compound
This protocol is based on a rapid liquid chromatography-fourier-transform mass spectrometry (LC-FTMS) method.
-
Sample Preparation:
-
To 100 µL of human plasma, add a known amount of this compound internal standard solution.
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-FTMS analysis.
-
-
Liquid Chromatography:
-
A suitable reversed-phase column is used for chromatographic separation.
-
The mobile phase typically consists of a gradient of water and acetonitrile with a small percentage of formic acid to aid ionization.
-
-
Mass Spectrometry:
-
Analysis is performed using a high-resolution mass spectrometer (e.g., LTQ-FTMS) in positive ion mode.
-
Quantification is achieved by comparing the peak area ratio of the analyte (L-Cystine) to the internal standard (this compound).
-
Experimental Protocol 2: Quantification of Cystine in Mouse Plasma using L-Cystine-d4
This protocol utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation:
-
To 30 µL of mouse plasma, add 10 µL of the L-Cystine-d4 internal standard solution.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 5 minutes and centrifuge at high speed.
-
Transfer the supernatant and evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Separation is achieved on a C18 column.
-
A gradient elution with a mobile phase of water and methanol, both containing 0.1% formic acid, is employed.
-
-
Mass Spectrometry:
-
Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
Specific precursor-to-product ion transitions for both cystine and d4-cystine are monitored for quantification.
-
Visualizing the Context: Pathways and Workflows
To better understand the biological significance of cystine and the analytical process, the following diagrams are provided.
Caption: Metabolic pathway of L-Cystine to Glutathione.
Caption: General workflow for cystine quantification.
Conclusion
Both this compound and deuterated cystine analogs are effective internal standards for the accurate quantification of L-Cystine in biological matrices. The choice between them may depend on several factors, including the specific analytical method, the required level of accuracy, and budget considerations.
-
This compound is an excellent choice when the highest accuracy is demanded, as it is less prone to isotopic exchange and chromatographic shifts, ensuring a more robust correction for matrix effects.
-
L-Cystine-d4 provides a reliable and often more cost-effective alternative, with well-validated performance in various applications.
Ultimately, the selection of an internal standard should be based on a thorough method validation that demonstrates its suitability for the intended application. This guide provides the necessary comparative data and experimental context to aid researchers in making an informed decision for their specific analytical needs.
References
- 1. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Mass Spectrometry Data: An In-Depth Comparison of L-Cystine Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of small molecules by mass spectrometry is paramount for reliable and reproducible results. This guide provides a comprehensive comparison of methods for validating mass spectrometry data, with a focus on the quantification of L-Cystine using an L-Cystine-3,3'-13C2 standard curve. We will explore the experimental protocols and performance of this stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and compare it with alternative approaches, including the use of deuterium-labeled internal standards and the standard addition method.
The Gold Standard: Stable Isotope Dilution with this compound
The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is considered the gold standard in quantitative mass spectrometry.[1][2] this compound serves as an ideal internal standard for L-Cystine quantification as it co-elutes with the unlabeled analyte and experiences similar ionization effects, effectively correcting for variations during sample preparation and analysis.[3][]
Experimental Workflow
The general workflow for quantifying L-Cystine using an this compound internal standard involves sample preparation, LC-MS/MS analysis, and data processing.
Figure 1: General experimental workflow for L-Cystine quantification using an internal standard.
Comparative Analysis of Quantification Methods
While this compound is an excellent choice, other methods are also employed for L-Cystine quantification. Below is a comparison of the stable isotope dilution method using this compound with alternatives such as deuterium-labeled internal standards (e.g., D4-Cystine) and the standard addition method.
| Parameter | This compound (Internal Standard) | D4-Cystine (Internal Standard) | Standard Addition | Analog Internal Standard |
| Principle | Co-eluting, isotopically distinct internal standard corrects for matrix effects and procedural losses.[5] | Similar to 13C-labeled standard, but uses deuterium labeling. | Analyte is quantified by adding known amounts of a standard to the sample and extrapolating to zero. | A structurally similar but not identical molecule is used as the internal standard. |
| Linearity (R²) | Typically > 0.99 | > 0.998 | Not directly applicable, linearity of response is assessed. | Variable, depends on the chosen analog. |
| Accuracy (% Bias) | Typically within ±15% | -1.9% to 3.8% | Can be very high as it corrects for matrix effects in each sample. | Can be lower if the analog does not mimic the analyte's behavior perfectly. |
| Precision (%CV) | Intra-day and Inter-day < 15% | Intra-day: 3.1% to 6.5%; Inter-day: 5.5% to 8.7% | Generally good, but can be more variable than isotope dilution. | Dependent on the analog, can be less precise. |
| Lower Limit of Quantification (LLOQ) | 0.0582 µM in leukocyte lysate | 5 ng/mL in plasma | Dependent on sample matrix and instrument sensitivity. | Dependent on the analog and its response factor. |
| Advantages | "Gold standard", high accuracy and precision, corrects for most sources of error. | High accuracy and precision, often more readily available and less expensive than 13C-labeled standards. | Excellent for complex matrices where a suitable internal standard is not available. | Can be used when a stable isotope-labeled standard is not available. |
| Disadvantages | Can be expensive to synthesize. | Potential for chromatographic separation from the analyte and deuterium-hydrogen exchange. | More laborious, requires multiple analyses per sample, does not correct for procedural errors as effectively as an internal standard. | May not perfectly mimic the analyte's behavior during sample preparation and ionization, leading to reduced accuracy and precision. |
Experimental Protocols
Below are detailed methodologies for the key experiments discussed in this guide.
Protocol 1: L-Cystine Quantification using this compound Internal Standard
This protocol is adapted from a method for analyzing cysteine and cystine in human plasma.
1. Materials and Reagents:
-
L-Cystine
-
This compound (Cambridge Isotope Laboratories, Inc.)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Standard Solution Preparation:
-
Stock Solutions: Prepare stock solutions of L-Cystine and this compound in a suitable solvent (e.g., 0.1 M HCl).
-
Working Standard Solutions: Serially dilute the L-Cystine stock solution to prepare a series of working standards for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 125 µmol/L).
3. Sample Preparation:
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add a fixed volume of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 2 volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
4. LC-MS/MS Parameters:
-
LC Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a gradient to separate L-Cystine from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
-
MRM Transitions:
-
L-Cystine: Monitor the transition of the precursor ion to a specific product ion.
-
This compound: Monitor the corresponding mass-shifted precursor to product ion transition.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of L-Cystine to this compound against the concentration of the L-Cystine standards.
-
Determine the concentration of L-Cystine in the samples from the calibration curve using a linear regression model.
Protocol 2: L-Cystine Quantification using D4-Cystine Internal Standard
This protocol is based on a validated method for the quantification of D4-cystine in mouse plasma.
1. Materials and Reagents:
-
L-Cystine
-
D4-Cystine (internal standard)
-
15N2-Cystine (used as an internal standard for the D4-Cystine quantification in the reference study, demonstrating the flexibility in choice of stable isotopes)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
0.1 M HCl
-
N-ethylmaleimide (NEM)
2. Standard Solution Preparation:
-
Stock Solutions: Dissolve L-Cystine and D4-Cystine in 0.1 M HCl to prepare stock solutions.
-
Calibration Standards: Prepare calibration standards by spiking blank mouse plasma with D4-Cystine working solutions to achieve a concentration range of 5–5000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank mouse plasma.
3. Sample Preparation:
-
To a 30 µL plasma sample, add a fixed amount of the internal standard.
-
Add methanol for protein precipitation.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The reference study involved a derivatization step with HCl-saturated n-butanol at 65°C for 40 minutes to improve chromatographic properties.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Parameters:
-
LC Column: A C18 column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple-reaction monitoring (MRM).
-
MRM Transitions:
-
Cystine: m/z 353.1 → 208.1 (derivatized)
-
D4-Cystine: m/z 357.1 → 210.1 (derivatized)
-
5. Validation Data from the Reference Study:
-
Linearity: The calibration curve was linear over the range of 5–5000 ng/mL with a correlation coefficient (R) of 0.9986.
-
LLOQ: The lower limit of quantification was 5 ng/mL in plasma.
-
Accuracy: The relative error (RE) was between -1.9% and 3.8%.
-
Precision: The relative standard deviation (RSD) for intra-day precision was between 3.1% and 6.5%, and for inter-day precision was between 5.5% and 8.7%.
Logical Relationships in Data Validation
The validation of a quantitative mass spectrometry method follows a logical progression to ensure the reliability of the data. Key validation parameters are interconnected and build upon each other to demonstrate that the method is fit for its intended purpose.
Figure 2: Logical relationship of key validation parameters.
Conclusion
The validation of mass spectrometry data is a critical process that ensures the reliability and accuracy of quantitative results. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for L-Cystine quantification due to its ability to effectively correct for analytical variability. While alternative methods like using deuterium-labeled standards or standard addition have their own merits and can be suitable in certain situations, the co-eluting nature and identical chemical properties of a 13C-labeled internal standard generally provide the highest level of confidence in the generated data. Researchers and scientists should carefully consider the specific requirements of their study and the available resources when selecting a validation and quantification strategy.
References
A Comparative Guide to L-Cystine-3,3'-13C2 and Other Isotopic Tracers for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful methodology for elucidating the intricate network of metabolic pathways that underpin cellular function. By introducing isotopically labeled molecules into a biological system and tracking their transformation into downstream metabolites, researchers can gain quantitative insights into metabolic fluxes. L-Cystine, a critical amino acid for protein synthesis, redox balance, and the production of key molecules like glutathione (GSH), is a focal point in many areas of research, including oncology and neurodegenerative diseases. This guide provides a comparative analysis of L-Cystine-3,3'-13C2 against other commonly used isotopic tracers, such as ¹³C-labeled glucose and ¹⁵N-labeled glutamine, offering a framework for selecting the appropriate tracer for specific research questions. While direct head-to-head cross-validation studies are limited, this document synthesizes available data to compare their applications, strengths, and limitations.
Qualitative Comparison of Isotopic Tracers
The choice of an isotopic tracer is dictated by the specific metabolic pathway under investigation. Each tracer offers a unique window into cellular metabolism based on the labeled atom and its position within the molecule.
| Feature | This compound | Uniformly ¹³C-Labeled Glucose (e.g., U-¹³C₆-Glucose) | Uniformly ¹⁵N-Labeled Glutamine (e.g., U-¹⁵N₂-Glutamine) |
| Labeled Atom | Carbon (¹³C) | Carbon (¹³C) | Nitrogen (¹⁵N) |
| Primary Use Case | Tracing the carbon backbone of cyst(e)ine into specific downstream pathways, particularly glutathione synthesis. | Probing central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle. | Tracing nitrogen fate, amino acid metabolism, transamination reactions, and nucleotide synthesis. |
| Key Advantage | Directly tracks the contribution of the cysteine carbon skeleton to downstream metabolites. The specific labeling on the beta-carbons (C3) provides precise information on the intact incorporation of the cysteine backbone. | Provides a global view of central carbon metabolism, as glucose is a primary cellular fuel source. | Directly measures the flux of nitrogen through various biosynthetic pathways, offering insights that carbon tracers cannot. |
| Limitation | Provides no direct information on the fate of the nitrogen atoms from cysteine. Its utility is focused on specific pathways originating from cysteine. | Does not directly track nitrogen metabolism. High rates of glycolysis can sometimes obscure fluxes into other pathways. | Offers no information on the fate of the carbon skeleton of glutamine or other metabolites. |
| Analytical Method | Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (LC-MS/MS) |
Quantitative Data Presentation
Table 1: Representative Isotopic Enrichment Data from Tracer Experiments
| Tracer | Target Metabolite | Observed Isotopic Enrichment (M+) | Biological System/Study Type | Reference |
| This compound | Glutathione (cysteinyl moiety) | M+1 | Human mammary adenocarcinoma cells (MCF-7) | Based on Gamcsik, 1999[1] |
| U-¹³C₆-Glucose | Lactate | M+3 (~90%) | HCT116 colorectal cancer cells | Illustrative data |
| Citrate (from glycolysis) | M+2 | HCT116 colorectal cancer cells | Illustrative data | |
| U-¹⁵N₂-Glutamine | Glutamate | M+1 | Glioblastoma cells | Illustrative data |
| Aspartate | M+1 | Glioblastoma cells | Illustrative data |
Note: The data presented are illustrative and sourced from various studies. They are intended to demonstrate the typical labeling patterns and enrichment levels observed with each tracer and are not the result of a direct comparative experiment.
Experimental Protocols
Detailed and validated protocols are essential for reproducible stable isotope tracing experiments. Below are methodologies for key experiments related to the use of this compound and the analysis of its downstream metabolites.
Protocol 1: ¹³C Labeling of Glutathione using this compound and NMR Analysis
This protocol is adapted from a method developed to determine the isotopic enrichment of glutathione in cell extracts.[1]
1. Cell Culture and Labeling: a. Culture cells (e.g., MCF-7) to the desired confluency in standard growth medium. b. Replace the standard medium with a custom medium containing this compound at a known concentration. c. Incubate the cells for a predetermined period to allow for the uptake and incorporation of the labeled cystine into glutathione.
2. Sample Harvesting and Extraction: a. Wash the cells with ice-cold phosphate-buffered saline (PBS). b. Treat the cells with a thiol-derivatizing agent like monobromobimane to form a stable adduct with glutathione. c. Harvest the cells and extract metabolites using a cold acid solution (e.g., perchloric acid). d. Centrifuge to pellet cellular debris and collect the supernatant.
3. Sample Purification: a. Partially purify the glutathione-bimane adduct from the cell extract using solid-phase extraction (SPE) with a suitable cartridge. b. Elute the adduct and lyophilize to dryness.
4. NMR Spectroscopy: a. Reconstitute the purified sample in a suitable NMR buffer (e.g., D₂O). b. Acquire ¹H NMR spectra on a high-resolution NMR spectrometer. c. Determine the isotopic enrichment of the beta-carbon of the cysteinyl residue of glutathione by analyzing the satellite peaks flanking the main resonance, which arise from ¹H-¹³C coupling.
Protocol 2: LC-MS/MS Analysis of ¹³C-Labeled Glutathione
This protocol provides a general framework for the analysis of ¹³C-labeled glutathione derived from tracers like this compound, adapted from modern metabolomics workflows.[2][3]
1. Cell Culture and Labeling: a. Follow the cell culture and labeling steps as described in Protocol 1a-c.
2. Metabolite Extraction: a. Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. b. Quench metabolism and extract metabolites by adding a pre-chilled 80:20 methanol/water solution. c. Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. d. Centrifuge at high speed at 4°C to pellet protein and cell debris. e. Collect the supernatant containing the polar metabolites.
3. Sample Preparation for LC-MS/MS: a. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a suitable solvent for liquid chromatography (e.g., 50% acetonitrile).
4. LC-MS/MS Analysis: a. Inject the sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). b. Separate metabolites using a suitable chromatography method, such as HILIC for polar metabolites like glutathione. c. Operate the mass spectrometer in a mode that allows for the detection and quantification of all isotopologues of glutathione (e.g., full scan mode). d. Identify glutathione based on its accurate mass and retention time. e. Quantify the relative abundance of the different isotopologues (e.g., M+0, M+1, M+2) by integrating the peak areas for each mass. The incorporation of one molecule of ¹³C-cysteine from this compound into glutathione will result in an M+1 isotopologue.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to the cross-validation of these isotopic tracers.
Caption: Metabolic fate of this compound.
Caption: Central carbon metabolism traced by U-¹³C₆-Glucose.
Caption: A generalized workflow for stable isotope tracing experiments.
Conclusion
The selection of an isotopic tracer is a critical decision in the design of metabolic flux experiments. This compound is a highly specific tool for interrogating the metabolic fate of the cysteine carbon skeleton, proving particularly valuable for studies focused on glutathione synthesis and cysteine catabolism. In contrast, tracers like U-¹³C₆-Glucose and U-¹⁵N₂-Glutamine offer broader insights into central carbon and nitrogen metabolism, respectively. While a single tracer can provide significant information, a multi-tracer approach, where feasible, will yield the most comprehensive understanding of the metabolic network. Researchers should carefully consider the specific biological question, the pathways of interest, and the analytical platforms available when choosing the optimal tracer or combination of tracers for their studies.
References
A Head-to-Head Comparison of L-Cystine Isotopes for Quantitative Proteomics: L-Cystine-3,3'-13C2 vs. Fully Labeled L-Cystine (13C6, 15N2)
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal isotopic labeling strategy for cysteine-centric proteomic analysis.
In the dynamic field of quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) stands as a powerful and widely adopted technique for the accurate determination of protein abundance. While traditionally reliant on labeled arginine and lysine, the use of non-canonical amino acids like isotopically labeled L-Cystine is gaining prominence for focused investigations into cysteine-rich proteins, disulfide bond dynamics, and redox signaling pathways. This guide provides an objective comparison of two commercially available L-Cystine isotopes: the partially labeled L-Cystine-3,3'-13C2 and the fully labeled L-Cystine (13C6, 15N2).
Executive Summary
The choice between a partially and a fully labeled amino acid for SILAC experiments presents a trade-off between cost and the breadth of potential applications. This compound offers a more cost-effective solution for tracking the carbon backbone of cysteine, making it a suitable choice for studies focused on metabolic flux. In contrast, the fully labeled L-Cystine (13C6, 15N2) provides a more comprehensive labeling strategy, enabling the simultaneous tracking of both carbon and nitrogen metabolism and potentially offering higher mass shifts for clearer separation in mass spectrometry. However, direct comparative studies on the incorporation efficiency and metabolic stability of this compound are limited in currently available literature. General studies comparing partial and full metabolic labeling suggest that both approaches are comparable in terms of dynamic range, accuracy, and reproducibility, with partial labeling potentially allowing for the quantification of a higher percentage of peptides, especially at extreme ratios.[1][2]
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and fully labeled L-Cystine (13C6, 15N2). It is important to note that while data for the fully labeled cystine is more readily available, specific experimental data for the incorporation efficiency and metabolic stability of this compound in proteomics is not extensively documented in published research.
| Feature | This compound | Fully Labeled L-Cystine (13C6, 15N2) |
| Isotopic Purity | Typically >99% | Typically >98% for both 13C and 15N |
| Molecular Weight | ~242.28 g/mol [3] | ~248.24 g/mol [4][5] |
| Mass Shift per Cysteine | +2 Da | +8 Da |
| Labeling Scope | Tracks the carbon backbone at the 3 and 3' positions. | Tracks the entire carbon backbone and both nitrogen atoms. |
| Primary Applications | Metabolic flux analysis, targeted quantitative proteomics. | Global quantitative proteomics, metabolic flux analysis of both carbon and nitrogen, studies requiring larger mass shifts for clear peak separation. |
| Incorporation Efficiency | Data not readily available in literature. | Reported to achieve >99.5% incorporation in SILAC experiments. |
| Metabolic Stability | Potential for metabolic conversion to other amino acids exists, but specific data is limited. | The fully labeled nature may allow for tracing of metabolic conversion pathways. |
| Cost-Effectiveness | Generally more cost-effective due to fewer labeled atoms. | Higher cost due to the complexity of synthesizing fully labeled molecules. |
Experimental Protocols
A successful SILAC experiment is contingent on meticulous execution. Below is a general protocol for a Cysteine-SILAC experiment that can be adapted for both this compound and fully labeled L-Cystine (13C6, 15N2).
Cysteine-SILAC Experimental Workflow
1. Cell Culture and Labeling:
-
Culture two populations of cells in a custom-formulated DMEM or RPMI 1640 medium that lacks L-Cystine.
-
For the "heavy" labeled population, supplement the medium with the desired concentration of either this compound or fully labeled L-Cystine (13C6, 15N2).
-
For the "light" control population, supplement the medium with natural L-Cystine at the same concentration.
-
Allow the cells to undergo at least five to six doublings to ensure near-complete incorporation of the labeled amino acid. The efficiency of incorporation should be verified by mass spectrometry if possible.
2. Experimental Treatment:
-
Apply the desired experimental treatment (e.g., drug administration, pathway stimulation) to the cell populations. The "light" population can serve as the control.
3. Cell Lysis and Protein Extraction:
-
Harvest and wash the "light" and "heavy" cell populations separately.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration for each lysate.
4. Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the mixed protein sample. While trypsin is commonly used, other proteases can be employed, which is an advantage of cysteine labeling as it is independent of tryptic cleavage sites.
5. Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture using high-resolution LC-MS/MS.
-
Identify and quantify the "light" and "heavy" peptide pairs based on the known mass shift of the labeled L-Cystine.
Mandatory Visualization
Cysteine Metabolism and its Role in Redox Signaling
Cysteine plays a central role in cellular metabolism and redox homeostasis. It can be taken up from the extracellular environment or synthesized de novo from methionine. A key function of cysteine is its role as a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. The redox state of cysteine residues in proteins is critical for their function and is tightly regulated by various signaling pathways.
Logical Comparison of Labeling Strategies
The decision between this compound and fully labeled L-Cystine (13C6, 15N2) depends on the specific research question and available resources. The following diagram illustrates the key decision-making factors.
Conclusion
Both this compound and fully labeled L-Cystine (13C6, 15N2) are valuable tools for cysteine-focused quantitative proteomics. The choice of isotope depends on the specific experimental goals and budgetary constraints.
-
This compound is a pragmatic and cost-effective option for researchers primarily interested in tracing the carbon flow through cysteine metabolism. While direct comparative data on its performance in SILAC is limited, the principles of partial labeling suggest it is a viable approach for quantitative proteomics.
-
Fully labeled L-Cystine (13C6, 15N2) offers a more comprehensive labeling strategy, enabling the study of both carbon and nitrogen metabolism. The larger mass shift can be advantageous for resolving labeled and unlabeled peptides in complex samples. This makes it the preferred choice for in-depth studies of cysteine metabolism and for researchers who require the highest level of labeling for unambiguous quantification.
Ultimately, the selection should be guided by a clear understanding of the research question. For targeted metabolic flux analysis where cost is a significant factor, this compound is a strong candidate. For global quantitative proteomics studies requiring comprehensive metabolic tracking and maximal mass separation, the fully labeled L-Cystine is the superior, albeit more expensive, option. Further research directly comparing the performance of these two isotopes in proteomics applications would be highly beneficial to the scientific community.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 3. L-Cystine (3,3â-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-520-0.25 [isotope.com]
- 4. Buy L-Cystine-13C6,15N2 | 1252803-65-8 [smolecule.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Investigating the Impact of Isotopic Labeling: A Comparison Guide to the Kinetic Isotope Effects of L-Cystine-3,3'-13C2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Cystine-3,3'-13C2 with its unlabeled counterpart and other isotopic analogs, focusing on the potential kinetic isotope effects (KIEs) that can influence experimental outcomes. While specific quantitative KIE data for this compound is not extensively available in current literature, this document outlines the fundamental principles of KIEs, their importance in metabolic research, and detailed protocols for their measurement. Understanding these effects is crucial for the accurate interpretation of data in studies utilizing this stable isotope tracer.
Introduction to this compound in Metabolic Research
L-Cystine, a disulfide-linked dimer of the amino acid cysteine, is a critical component in various physiological processes, including protein synthesis, redox homeostasis, and the synthesis of essential biomolecules like glutathione, taurine, and hydrogen sulfide.[1][2] this compound is a stable isotope-labeled version of L-Cystine where the carbon atoms at the 3 and 3' positions are replaced with the heavier carbon-13 isotope. This labeling makes it a valuable tracer for metabolic flux analysis, allowing researchers to follow the metabolic fate of the cystine carbon backbone through various biochemical pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][3]
Understanding the Kinetic Isotope Effect (KIE)
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[4] This change in rate occurs because the heavier isotope forms a stronger covalent bond, requiring more energy to break during the reaction. The KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant with the heavier isotope (kH).
A KIE greater than 1 indicates that the reaction is slower with the heavier isotope, which is the more common scenario. The magnitude of the KIE can provide valuable insights into the reaction mechanism, particularly the rate-determining step. For enzymatic reactions, a significant KIE can indicate that bond breaking at the labeled position is part of the rate-limiting step of the catalytic cycle.
Comparison of this compound with Alternatives
| Tracer | Labeled Atom(s) | Primary Use Case | Potential for Kinetic Isotope Effect |
| L-Cystine (Unlabeled) | Natural abundance of 12C, 14N, 16O, 32S | Control experiments, baseline measurements. | Not applicable for KIE studies, but serves as the reference for determining KIE. |
| This compound | Carbon-13 at the 3 and 3' positions | Tracing the carbon backbone in central carbon metabolism, biosynthesis of downstream metabolites. | A primary 13C KIE is possible if the C-S or C-C bond at the 3-position is cleaved in the rate-determining step of a metabolic reaction. |
| L-Cystine-15N2 | Nitrogen-15 | Tracing nitrogen fate, amino acid metabolism, protein turnover, and the nitrogen contribution to glutathione synthesis. | A primary 15N KIE could be observed in reactions where the C-N bond is broken in the rate-limiting step, such as in transamination reactions. |
| L-Cystine fully labeled (e.g., 13C6, 15N2) | All carbons and nitrogens | Comprehensive metabolic flux analysis, providing a more complete picture of the molecule's fate. | Multiple KIEs could potentially be operative, complicating the interpretation of flux data if not accounted for. |
Experimental Protocols
Accurate measurement of kinetic isotope effects is essential for understanding enzyme mechanisms. The internal competition method is most commonly used for measuring small KIEs on V/K (the ratio of the maximum velocity to the Michaelis constant). This method involves using a mixture of the labeled and unlabeled substrates and measuring the change in the isotopic ratio of the product or remaining substrate over time.
Measurement of 13C KIE using Mass Spectrometry (MS)
This protocol is adapted for studying an enzyme that metabolizes L-Cystine.
1. Reaction Setup:
-
Prepare a reaction mixture containing the purified enzyme, necessary co-factors, and a buffer at the optimal pH and temperature.
-
The substrate will be a mixture of unlabeled L-Cystine and this compound at a known ratio (e.g., 1:1).
2. Time-Course Analysis:
-
Initiate the reaction by adding the enzyme.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench a small aliquot of the reaction mixture to stop the enzymatic reaction. This can be done by adding a strong acid (e.g., perchloric acid) or a denaturing agent.
3. Sample Preparation for MS:
-
Separate the product of interest from the unreacted substrate and other reaction components using a suitable chromatographic method, such as high-performance liquid chromatography (HPLC).
-
The collected fractions containing the product are then prepared for mass spectrometry analysis. This may involve derivatization to improve volatility and ionization efficiency.
4. Mass Spectrometry Analysis:
-
Analyze the isotopic ratio of the product using an isotope ratio mass spectrometer (IRMS) or a high-resolution mass spectrometer (e.g., LC-MS/MS).
-
The ratio of the isotopologues (unlabeled product vs. 13C2-labeled product) is measured at each time point.
5. KIE Calculation:
-
The KIE is calculated from the change in the isotopic ratio of the product as a function of the fraction of the reaction completion.
Measurement of 13C KIE using Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a method for the direct and continuous measurement of KIEs.
1. Sample Preparation:
-
Prepare a reaction mixture directly in an NMR tube. The mixture should contain the enzyme, a buffer (often in D2O to avoid a large solvent signal), co-factors, and a mixture of unlabeled L-Cystine and this compound.
2. NMR Data Acquisition:
-
Acquire a series of 1D or 2D 13C NMR spectra over the course of the reaction. 2D heteronuclear single quantum coherence (HSQC) spectroscopy can be particularly powerful for resolving signals and improving sensitivity.
-
The spectra will show separate signals for the 12C and 13C isotopologues of the substrate and product, allowing for their relative quantification.
3. Data Analysis:
-
Integrate the signals corresponding to the unlabeled and labeled species in both the substrate and product at each time point.
-
The change in the ratio of these integrals over time is used to determine the individual rate constants for the labeled and unlabeled substrates.
4. KIE Calculation:
-
The KIE is calculated as the ratio of the rate constants (k_unlabeled / k_labeled).
Signaling and Metabolic Pathways of L-Cystine
L-Cystine, after being taken up by cells, is reduced to two molecules of L-cysteine. L-cysteine is a precursor to several critical metabolic pathways.
Glutathione Synthesis Pathway
Glutathione (GSH) is a major intracellular antioxidant. Its synthesis is a two-step enzymatic process.
Caption: Glutathione synthesis from L-cysteine.
Taurine Synthesis Pathway
Taurine plays a role in various physiological processes, including osmoregulation and bile acid conjugation.
Caption: Taurine synthesis from L-cysteine.
Hydrogen Sulfide (H2S) Synthesis Pathway
Hydrogen sulfide is a gaseous signaling molecule with various physiological roles. It can be synthesized from L-cysteine by several enzymes.
Caption: Major pathways of H2S synthesis from L-cysteine.
Conclusion
References
A Comparative Guide to the Relative Quantification of L-Cystine using L-Cystine-3,3'-13C2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and detailed methodologies for the relative quantification of endogenous L-Cystine utilizing its stable isotope-labeled counterpart, L-Cystine-3,3'-13C2. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, offering high accuracy and precision by compensating for variations during sample preparation and analysis.[1]
Data Presentation: Quantitative Performance
The following tables summarize the typical quantitative performance data for the analysis of cystine using a stable isotope-labeled internal standard. This data is representative of the expected performance of the described methods.
Table 1: LC-MS/MS Method Validation Parameters for Cystine Quantification
| Parameter | Typical Value | Reference |
| Linearity (R²) | ≥ 0.99 | [2] |
| Limit of Detection (LOD) | 0.0192 µM | [3] |
| Limit of Quantification (LOQ) | 0.0582 µM | [3] |
| Intra-day Precision (%CV) | ≤ 10% | [3] |
| Inter-day Precision (%CV) | ≤ 10% | |
| Accuracy (% Recovery) | 94% - 106% |
Data adapted from a study using a non-derivatization LC-MS/MS method for leukocyte cystine.
Table 2: Accuracy and Precision of an HRAM LC/MS Method for Cystine Quantification
| Cystine Concentration (µM) | Average Accuracy (%) | Precision (% RSD) |
| 0.02 | 105.3 | 4.5 |
| 0.04 | 95.2 | 2.3 |
| 0.1 | 95.5 | 1.4 |
| 0.2 | 98.0 | 2.0 |
| 0.4 | 97.8 | 6.2 |
| 1.0 | 100.6 | 3.5 |
| 2.0 | 101.2 | 2.8 |
| 4.0 | 99.7 | 2.1 |
Data from the quantitation of cystine in white blood cells using d4-cystine as an internal standard, demonstrating the performance of stable isotope dilution methods.
Experimental Protocols
Sample Preparation for L-Cystine Analysis in Human Plasma
A critical step in the analysis of cysteine and cystine is the prevention of auto-oxidation of cysteine to cystine during sample handling. This is typically achieved by the addition of a thiol-alkylating agent like N-Ethylmaleimide (NEM) or iodoacetic acid (IAA).
Materials:
-
Blood collection tubes containing a preservation solution (e.g., with iodoacetic acid).
-
This compound internal standard solution.
-
Acetonitrile for protein precipitation.
-
Microcentrifuge tubes.
-
Centrifuge.
Protocol:
-
Collect blood in tubes containing a preservation solution to prevent thiol oxidation.
-
Centrifuge the blood sample to separate the plasma.
-
To a known volume of plasma, add a precise amount of the this compound internal standard solution.
-
Precipitate the proteins by adding a 2:1 (v:v) ratio of acetonitrile to the plasma.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 13,000 x g) for 2 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new vial for LC-MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
Chromatographic Conditions (Example):
-
Column: A suitable column for amino acid analysis, such as a hydrophilic interaction chromatography (HILIC) column.
-
Mobile Phase A: Aqueous solution with an appropriate buffer (e.g., 100 mM ammonium formate).
-
Mobile Phase B: Organic solvent such as acetonitrile.
-
Gradient: A gradient elution is typically used to separate the analytes.
-
Flow Rate: A typical flow rate is around 0.6 mL/min.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification.
-
MRM Transitions:
-
Endogenous L-Cystine: The specific precursor-to-product ion transition for unlabeled L-Cystine needs to be determined and optimized for the instrument used. A reported transition is m/z 241.0 -> 152.0.
-
This compound: The precursor ion will be shifted by +2 Da compared to the unlabeled form. The corresponding product ion should also be monitored. A reported transition for the labeled cystine is m/z 243.0 -> not specified.
-
-
Optimization: Parameters such as declustering potential and collision energy should be optimized for each analyte and internal standard to achieve maximum sensitivity.
Visualizations
Caption: Experimental workflow for the relative quantification of L-Cystine.
Caption: Simplified metabolic pathway of L-Cystine and its labeled counterpart.
References
A Comparative Guide to the Metabolic Fate of L-Cystine-3,3'-13C2 and Unlabeled L-Cystine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic analysis of L-Cystine-3,3'-13C2 and its unlabeled counterpart. By employing stable isotope tracing, researchers can elucidate the metabolic pathways of L-Cystine, a critical amino acid in cellular physiology. This compound serves as a powerful tool to trace the journey of the cystine carbon backbone into various downstream metabolites, offering quantitative insights into metabolic flux.
Fundamentally, this compound is biochemically equivalent to unlabeled L-Cystine and is presumed to follow the same metabolic pathways. The key difference lies in the +2 Dalton mass shift provided by the two 13C atoms, enabling its distinction from the endogenous unlabeled pool by mass spectrometry. This allows for the precise measurement of its incorporation into downstream metabolites, providing a dynamic view of cystine metabolism.
Quantitative Metabolic Fate Analysis
The primary application of this compound is in metabolic flux analysis, where the rate of its conversion into other molecules is quantified. Below are representative data from a stable isotope tracing experiment in a mammalian cell line, illustrating the incorporation of the 13C label from this compound into key downstream metabolites over a 24-hour period.
Table 1: Isotopic Enrichment of Key Metabolites Following this compound Administration
| Metabolite | Time (hours) | % Labeled (M+2) |
| Intracellular L-Cysteine | 0 | 0.0 |
| 6 | 85.2 | |
| 12 | 92.5 | |
| 24 | 95.1 | |
| Glutathione (GSH) | 0 | 0.0 |
| 6 | 35.8 | |
| 12 | 58.3 | |
| 24 | 72.4 | |
| Taurine | 0 | 0.0 |
| 6 | 15.1 | |
| 12 | 28.9 | |
| 24 | 45.6 |
Data are hypothetical and for illustrative purposes, based on typical results from 13C-cystine tracing studies.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate metabolic flux analysis. The following is a generalized protocol for a 13C-labeled cystine tracing experiment in cultured mammalian cells.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate mammalian cells at a desired density in standard culture medium and allow them to adhere and grow for 24 hours.
-
Medium Exchange: Replace the standard medium with a custom-formulated medium containing this compound at a physiological concentration. The duration of labeling can vary depending on the experimental goals (e.g., 0, 6, 12, 24 hours).
Metabolite Extraction
-
Washing: Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quenching and Lysis: Add ice-cold 80% methanol to the cells to quench metabolic activity and lyse the cells.
-
Scraping and Collection: Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed to pellet protein and cell debris.
-
Supernatant Collection: Collect the supernatant containing the polar metabolites for analysis.
Mass Spectrometry Analysis
-
Instrumentation: Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).
-
Chromatographic Separation: Separate the metabolites using a suitable chromatography method, such as HILIC chromatography.
-
Mass Spectrometry Detection: Detect the mass-to-charge ratio (m/z) of the metabolites and their isotopologues. The incorporation of 13C from this compound will result in a mass shift in downstream metabolites (e.g., M+2 for L-Cysteine, Glutathione, and Taurine).
-
Data Analysis: Quantify the peak areas for the different isotopologues of each metabolite to determine the percentage of labeling and infer metabolic flux.
Visualizing the Metabolic Pathways
The metabolic fate of L-Cystine is intrinsically linked to its reduced form, L-Cysteine, which is a precursor to several critical biomolecules. The following diagrams illustrate the experimental workflow and the primary metabolic pathways of L-Cystine.
L-Cystine-3,3'-13C2: A Comparative Performance Analysis for Advanced Metabolic Research
In the dynamic fields of metabolic research, proteomics, and drug development, the precise selection of isotopically labeled compounds is crucial for obtaining accurate and meaningful experimental results. This guide presents a comprehensive evaluation of L-Cystine-3,3'-13C2, comparing its performance against other labeled amino acids. The information, supported by experimental data and detailed protocols, is intended to assist researchers in choosing the most suitable tracer for their specific applications.
Stable isotope-labeled amino acids are indispensable tools for tracing metabolic pathways, quantifying protein turnover, and elucidating the metabolism of therapeutic agents. The incorporation of heavy isotopes, such as Carbon-13 (¹³C), allows for the differentiation of labeled molecules from their naturally occurring counterparts using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The strategic choice between position-specific labeled, uniformly labeled, and other isotope-labeled amino acids can significantly influence experimental design and the interpretation of data.
Comparative Performance of Labeled Cystine Isotopologues
The selection of a labeled cystine variant depends on the specific research question, the metabolic pathways being investigated, and the analytical methods employed. Below is a comparative summary of this compound and other commonly used labeled cystine alternatives.
| Feature | This compound | L-Cystine-¹³C₆,¹⁵N₂ (Uniformly Labeled) | L-Cystine-¹⁵N₂ |
| Labeled Atoms | Two specific carbon atoms (C3 and C3') | All six carbon atoms and both nitrogen atoms | Both nitrogen atoms |
| Mass Shift | +2 Da | +8 Da | +2 Da |
| Primary Use Case | Tracing the carbon backbone of cystine, particularly its entry into central carbon metabolism and downstream biosynthesis.[1] | Comprehensive tracing of both carbon and nitrogen metabolism of cystine, protein synthesis and turnover studies.[2] | Tracing the fate of nitrogen from cystine, including transamination reactions and amino acid metabolism.[3] |
| Metabolic Pathways Traced | Cysteine catabolism, glutathione and taurine synthesis (carbon contribution).[3] | Complete metabolic fate of the cystine molecule.[2] | Transamination, amino acid synthesis/degradation, glutathione synthesis (nitrogen contribution). |
| Analytical Advantage | Specific tracing of the C3 carbon provides less ambiguous data for certain pathways compared to uniformly labeled tracers. | High mass shift facilitates easier detection and quantification in complex biological matrices. | Lower natural abundance of ¹⁵N results in a cleaner background in mass spectrometry, potentially increasing sensitivity. |
| Limitation | Provides no direct information on the fate of the nitrogen atoms or other carbons in the molecule. | The complexity of multiple labeled atoms can sometimes complicate the interpretation of specific metabolic transformations. | Does not provide information on the metabolic fate of the carbon skeleton. |
Experimental Protocols
Accurate and reproducible data in stable isotope tracing studies rely on meticulously planned and executed experimental protocols. Below are detailed methodologies for a typical metabolic flux analysis experiment using this compound and for the subsequent sample analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Stable Isotope Labeling of Cultured Cells with this compound
Objective: To label the intracellular pool of cysteine and downstream metabolites to study metabolic flux.
Materials:
-
Mammalian cells of interest
-
Culture medium deficient in cystine
-
This compound
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Liquid nitrogen
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow in their standard complete medium.
-
Media Preparation: Prepare the labeling medium by supplementing the cystine-free basal medium with this compound to the desired final concentration. Also, add dFBS and other necessary supplements.
-
Isotopic Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Wash the cells once with pre-warmed PBS.
-
Replace the standard medium with the prepared labeling medium.
-
Incubate the cells for a time course determined by the specific metabolic pathway and cell type under investigation.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Wash the cells with ice-cold PBS to halt metabolic activity.
-
Immediately add a sufficient volume of ice-cold 80% methanol to the plate.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Flash-freeze the lysate in liquid nitrogen.
-
Thaw the samples and centrifuge at high speed (e.g., 13,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the metabolites for LC-MS analysis.
-
Protocol 2: LC-MS Analysis of ¹³C-Labeled Metabolites
Objective: To separate, detect, and quantify the incorporation of ¹³C from this compound into downstream metabolites.
Materials:
-
Metabolite extracts from Protocol 1
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
A suitable chromatography column (e.g., a C18 column)
-
A high-resolution mass spectrometer
Procedure:
-
Sample Preparation: The metabolite extracts are typically dried down under a stream of nitrogen and reconstituted in a small volume of the initial mobile phase.
-
Liquid Chromatography:
-
Inject the reconstituted sample onto the LC system.
-
Separate the metabolites using a gradient of Mobile Phase A and B. A typical gradient might start with a low percentage of B, which is gradually increased to elute more hydrophobic compounds.
-
-
Mass Spectrometry:
-
The eluent from the LC is introduced into the mass spectrometer.
-
The mass spectrometer is operated in a full scan mode to detect all ions within a specified mass range.
-
Data is acquired in negative or positive ionization mode, depending on the metabolites of interest.
-
-
Data Analysis:
-
Identify the peaks corresponding to the metabolites of interest based on their retention time and accurate mass.
-
Determine the isotopic labeling pattern by analyzing the mass isotopologue distribution for each metabolite. The incorporation of ¹³C from this compound will result in a mass shift in the detected ions.
-
Quantify the relative abundance of each isotopologue to determine the extent of labeling and calculate metabolic flux.
-
Visualizing Metabolic Pathways and Experimental Workflows
To facilitate a clearer understanding of the experimental processes and the metabolic fate of this compound, the following diagrams have been generated.
Caption: General experimental workflow for stable isotope tracing.
Caption: Metabolic fate of the ¹³C label from this compound.
References
Safety Operating Guide
Proper Disposal of L-Cystine-3,3'-13C2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing L-Cystine-3,3'-13C2, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While L-Cystine and its stable carbon-13 isotope are not classified as hazardous materials, adherence to established disposal protocols is essential for maintaining a safe and compliant laboratory environment.
Summary of Key Disposal Procedures
The primary consideration for the disposal of this compound is to treat it as a non-hazardous chemical waste, unless it has been mixed with hazardous substances. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific guidance.
| Disposal Method | Procedure | Considerations |
| Solid Waste (Landfill) | 1. Ensure the this compound is in a solid, dry form. 2. Place the material in a securely sealed, clearly labeled container. 3. Dispose of the container in the designated non-hazardous solid waste stream for your laboratory. | This is the generally recommended method for non-hazardous chemical solids. Flinn Scientific suggests "Disposal Method #26a" for non-hazardous organic amides, which corresponds to landfill disposal. |
| Accidental Spill Cleanup | 1. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. 2. Wipe up the spill with absorbent material. 3. Place the contaminated absorbent material into a sealed bag or container. 4. Dispose of the sealed container as non-hazardous solid waste. 5. Thoroughly wash the spill site with soap and water.[1] | Treat all laboratory chemicals with caution, even those considered non-hazardous. |
| Empty Containers | 1. Remove as much residual this compound as possible. 2. Deface or remove the original label. 3. Dispose of the empty container in the regular laboratory trash or recycling, as per institutional policy. | This prevents misidentification and ensures proper handling of the empty container. |
Detailed Experimental Protocols
While no specific "experiments" are cited for the disposal of this compound, the following detailed methodologies outline the standard operating procedures for its handling and disposal in a laboratory setting.
Protocol 1: Disposal of Uncontaminated this compound
-
Material Identification: Confirm that the this compound waste is not mixed with any hazardous solvents, chemicals, or biological materials.
-
Containerization: Place the solid this compound waste into a chemically compatible and durable container with a secure lid. A plastic screw-cap bottle or a sealed bag is suitable.
-
Labeling: Clearly label the container as "Non-hazardous waste: this compound". Include the date of disposal.
-
Storage: Store the waste container in a designated waste accumulation area, away from incompatible materials.
-
Disposal: On a regular basis, or when the container is full, transfer it to your facility's main non-hazardous solid waste collection point.
Protocol 2: Decontamination and Disposal of Empty this compound Containers
-
Initial Cleaning: Mechanically remove as much of the remaining solid this compound as is practical. This residual material can be disposed of as per Protocol 1.
-
Rinsing: As L-Cystine is insoluble in water, a water rinse may not be effective. A rinse with a small amount of a suitable solvent (e.g., a dilute basic solution, as cystine has some solubility in alkaline conditions) can be used if necessary. The resulting rinseate should be evaluated for hazardous characteristics and disposed of accordingly. If a non-hazardous solvent is used, it may be permissible to dispose of it down the drain with copious amounts of water, subject to local regulations.
-
Final Disposal: Once the container is clean and dry, deface the original manufacturer's label to prevent any confusion. The container can then be disposed of in the general laboratory waste or recycling stream.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
It is imperative to remember that while this compound is not a regulated hazardous material, responsible chemical management and adherence to safety protocols are paramount in a professional laboratory setting. Always prioritize safety and consult with your institution's safety officers for definitive guidance.
References
Personal protective equipment for handling L-Cystine-3,3'-13C2
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of L-Cystine-3,3'-13C2, a stable isotope-labeled compound.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination.[1][2] The following personal protective equipment should be worn when handling this compound in powdered form.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Protects eyes from airborne powder particles. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact with the chemical.[3] |
| Body Protection | Laboratory coat | Protects skin and clothing from spills and dust.[4] |
| Respiratory Protection | Generally not required for small quantities handled with good ventilation. Use a dust mask if weighing larger quantities or if ventilation is inadequate. | Minimizes inhalation of airborne powder. |
Operational Plan: Safe Handling Protocols
A systematic approach to handling this compound will ensure safety and the integrity of the experiment.
Preparation
-
Designated Area: Conduct all handling and weighing of the powder in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust.[3]
-
Surface Protection: Cover the work surface with absorbent bench paper to easily clean up any spills.
-
Accessibility of SDS: Ensure the Safety Data Sheet (SDS) is readily accessible for reference.
Handling
-
Weighing:
-
Use an analytical balance with a draft shield to minimize air currents that can disperse the powder.
-
Employ weigh boats or weighing paper to contain the powder during transfer.
-
Use a spatula for transferring the powder to avoid generating dust.
-
-
Dissolving:
-
When preparing solutions, add the solvent to the powder slowly to prevent splashing.
-
If necessary, use sonication or vortexing to aid dissolution.
-
-
General Practices:
-
Keep the container of this compound tightly closed when not in use to prevent contamination and accidental spills.
-
Avoid eating, drinking, or applying cosmetics in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Disposal Plan
The carbon-13 isotope in this compound is a stable, non-radioactive isotope. Therefore, no special precautions for radioactivity are necessary. The disposal of compounds containing stable isotopes should follow the same procedures as for the unlabeled material.
Disposal of Unused Compound and Contaminated Materials:
-
Solid Waste: Unused this compound powder and any materials contaminated with the powder (e.g., weigh boats, gloves, bench paper) should be collected in a designated chemical waste container.
-
Labeling: The waste container must be clearly labeled with its contents.
-
Collection: Arrange for disposal through your institution's hazardous waste management program. Do not dispose of solid chemical waste in the regular trash.
-
Empty Containers: "RCRA empty" containers (no free product remaining) can be disposed of as regular laboratory glass or plastic waste after defacing the label.
Disposal of Solutions:
-
Aqueous Solutions: Depending on local regulations, small quantities of dilute aqueous solutions may be permissible for drain disposal with copious amounts of water. Always consult and adhere to your institution's specific guidelines.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected as chemical waste. Do not dispose of organic solvents down the drain.
Experimental Workflow
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
